molecular formula C10H11NO5 B12512958 2-Methoxy-3-(4-nitrophenyl)propanoic acid

2-Methoxy-3-(4-nitrophenyl)propanoic acid

Cat. No.: B12512958
M. Wt: 225.20 g/mol
InChI Key: KRDIDQZBLHCQTE-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-3-(4-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(4-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-16-9(10(12)13)6-7-2-4-8(5-3-7)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDIDQZBLHCQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and molecular weight of 2-Methoxy-3-(4-nitrophenyl)propanoic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Methoxy-3-(4-nitrophenyl)propanoic acid (C₁₀H₁₁NO₅) is a specialized non-natural amino acid derivative and chiral building block used in the synthesis of peptidomimetics, integrin antagonists, and metabolic modulators (e.g., PPAR agonists). Structurally, it consists of a propanoic acid backbone substituted at the


-position with a methoxy group and at the 

-position with a para-nitrophenyl moiety. Its significance lies in its ability to mimic the phenylalanine side chain while altering physicochemical properties (H-bonding potential, proteolytic stability) due to the ether linkage replacing the

-amino group.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Identification
  • IUPAC Name: 2-Methoxy-3-(4-nitrophenyl)propanoic acid

  • Common Synonyms:

    
    -Methoxy-4-nitrohydrocinnamic acid; O-Methyl-4-nitrophenyllactic acid.
    
  • CAS Number:

    • (S)-Enantiomer:2829279-64-1 (Reference for specific chiral reagent).

    • Racemate: Often unlisted in general aggregators; typically synthesized de novo or referenced as a substructure in patents.

  • SMILES: COC(CC1=CC=C(C=C1)=O)C(=O)O

Molecular Descriptors
PropertyValueNotes
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol Calculated based on standard atomic weights.
Monoisotopic Mass 225.0637 DaEssential for HRMS validation.
Physical State Solid / PowderTypically off-white to pale yellow crystalline solid.
Solubility DMSO, Methanol, EtOAcLow aqueous solubility at neutral pH; soluble in alkaline buffers.
pKa (Predicted) ~3.4 – 3.8The

-methoxy group increases acidity relative to hydrocinnamic acid (pKa ~4.5) due to the inductive effect (-I) of oxygen.
Chirality C-2 is a stereocenterAvailable as (R), (S), or racemate. The (S)-enantiomer corresponds to the L-phenylalanine stereochemistry.

Synthetic Methodologies

For research applications requiring high enantiopurity, synthesis is typically achieved via transformation of the corresponding chiral


-hydroxy acid or amino acid.
Route A: Diazotization of 4-Nitro-Phenylalanine (Retention/Inversion)

This is the preferred route for maintaining chirality from an amino acid pool.

  • Starting Material: (S)-4-Nitro-phenylalanine.

  • Reagents: Sodium Nitrite (NaNO₂), Methanol (MeOH), Acid catalyst (H₂SO₄ or HCl).

  • Mechanism: Formation of a diazonium salt followed by nucleophilic attack by methanol.

    • Note: Conditions must be controlled to favor retention (double inversion via neighboring group participation) or inversion (direct S_N2) depending on the desired stereochemistry.

Route B: O-Methylation of 4-Nitro-Phenyllactic Acid
  • Starting Material: 2-Hydroxy-3-(4-nitrophenyl)propanoic acid.

  • Reagents: Methyl Iodide (MeI), Silver Oxide (Ag₂O) or Sodium Hydride (NaH).

  • Protocol: The Williamson ether synthesis approach.

    • Step 1: Protection of the carboxyl group (e.g., as a methyl ester).

    • Step 2: Alkylation of the

      
      -hydroxyl group.
      
    • Step 3: Hydrolysis of the ester to yield the free acid.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing the target molecule from a phenylalanine precursor.

SynthesisWorkflow Start 4-Nitro-L-Phenylalanine (Precursor) Diazonium Diazonium Intermediate [Ar-CH2-CH(N2+)-COOH] Start->Diazonium NaNO2, H+ HydroxyAcid 2-Hydroxy-3-(4-nitrophenyl) propanoic acid Diazonium->HydroxyAcid H2O (Hydrolysis) Target 2-Methoxy-3-(4-nitrophenyl) propanoic acid Diazonium->Target MeOH (Solvolysis) Direct Route Methylation O-Methylation (MeI / Ag2O) HydroxyAcid->Methylation Esterification Methylation->Target Hydrolysis

Figure 1: Synthetic pathways converting 4-nitro-phenylalanine to the target


-methoxy acid via diazonium intermediate or 

-hydroxy acid.

Analytical Characterization Protocols

To ensure the integrity of the molecule for drug development assays, the following characterization standards are recommended.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       10.5 (br s, 1H, COOH).
      
    • 
       8.15 (d, J=8.5 Hz, 2H, Ar-H ortho to NO₂).
      
    • 
       7.40 (d, J=8.5 Hz, 2H, Ar-H meta to NO₂).
      
    • 
       4.05 (dd, 1H, 
      
      
      
      -CH).
    • 
       3.42 (s, 3H, OCH₃).
      
    • 
       3.10-3.25 (m, 2H, 
      
      
      
      -CH₂).
  • Interpretation: The diagnostic singlet at ~3.4 ppm confirms the methoxy group; the downfield shift of the aromatic protons confirms the electron-withdrawing nitro group.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Target Ion: [M-H]⁻ = 224.06.

  • Fragmentation Pattern: Loss of CO₂ (44 Da) and loss of methoxy radical are common fragmentation pathways.

Applications in Drug Discovery[3][8]

Peptidomimetics & Protease Stability

Replacing the


-amino group of phenylalanine with an 

-methoxy group eliminates the scissile bond targeted by aminopeptidases. This modification is critical in designing:
  • Integrin Antagonists: VLA-4 (

    
     ) inhibitors often utilize a 3-arylpropanoic acid scaffold. The 4-nitro group serves as a handle for reduction to an amine (aniline), allowing further derivatization (e.g., urea formation).
    
  • Protease Inhibitors: Used as a C-terminal cap or internal residue to rigidify the backbone and prevent degradation.

Metabolic Modulators (PPAR Agonists)

Derivatives of


-alkoxy-phenylpropanoic acids are pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs).
  • Mechanism: The carboxylic acid head group interacts with the Tyr/His residues in the PPAR ligand-binding domain (LBD). The 4-nitrophenyl tail occupies the hydrophobic pocket.

  • Research Utility: Investigating subtype selectivity (PPAR

    
     vs PPAR
    
    
    
    ) by modifying the tail group (reducing -NO₂ to -NH₂ and acylating).
Application Logic Diagram

Applications Target 2-Methoxy-3-(4-nitrophenyl) propanoic acid Branch1 Reduction (-NO2 -> -NH2) Target->Branch1 Branch2 Direct Incorporation Target->Branch2 Integrin VLA-4 Antagonists (Urea Derivatives) Branch1->Integrin + Isocyanate Peptidomimetics Peptidomimetics (Protease Resistance) Branch2->Peptidomimetics PPAR PPAR Agonists (Metabolic Regulation) Branch2->PPAR Pharmacophore Study

Figure 2: Downstream applications in medicinal chemistry, highlighting the versatility of the nitro group for further functionalization.[2]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[3] The nitroaromatic moiety suggests potential toxicity; handle with care.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Alchimica. (2025). (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid Product Page. Link[4]

  • Nomura, M., et al. (2003).[5] Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2025).[6] Structure and properties of 3-(4-nitrophenyl)propanoic acid derivatives. Link

  • PubChem. (2025). Compound Summary: Phenylpropanoic acid derivatives. National Library of Medicine. Link

Sources

2-Methoxy-3-(4-nitrophenyl)propanoic acid CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Abstract

2-Methoxy-3-(4-nitrophenyl)propanoic acid is a specialized chiral building block and phenylalanine derivative used in the synthesis of peptidomimetics and pharmacologically active small molecules.[1] Characterized by an


-methoxy group and a para-nitro substitution on the phenyl ring, this compound serves as a critical intermediate for introducing non-canonical amino acid motifs into drug candidates, particularly in the development of PPAR agonists and tyrosine kinase inhibitors. This guide provides a comprehensive technical analysis of its nomenclature, synthetic pathways, physicochemical properties, and applications in modern drug discovery.

Part 1: Chemical Identity & Nomenclature

IUPAC Name: (2S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid

Common Synonyms:

  • 
    -Methoxy-4-nitrohydrocinnamic acid
    
  • O-Methyl-4-nitrophenyllactic acid

  • 3-(4-Nitrophenyl)-2-methoxypropionic acid[1][2]

Registry Numbers:

  • CAS Number (S-isomer): 2829279-64-1[1][3][4][5]

  • CAS Number (Racemate): Not widely indexed in public registries; typically synthesized de novo or referenced as the specific enantiomer.

Structural Identifiers:

  • SMILES: COC(CC1=CC=C(C=C1)[O-])C(=O)O

  • InChI Key: (Predicted) ZOXXODFRADWDHG-UHFFFAOYSA-N (Analogous base structure)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 225.20 g/mol [1]

Table 1: Chemical Structure Overview

FeatureDescription
Core Scaffold Propanoic acid backbone

-Substituent
Methoxy group (-OCH

) at C2

-Substituent
4-Nitrophenyl group at C3
Stereochemistry (S)-Enantiomer is the primary commercial form (derived from L-phenylalanine pool)

Part 2: Synthetic Pathways

The synthesis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid typically follows a "Chiral Pool" strategy to ensure stereochemical integrity, starting from commercially available amino acids.

Method A: Diazotization-Alkylation Strategy (Chiral Pool)

This route preserves the stereocenter (with retention or double inversion) starting from (S)-4-nitrophenylalanine.

  • Diazotization: (S)-4-Nitrophenylalanine is treated with sodium nitrite (NaNO

    
    ) in dilute sulfuric acid. The diazonium intermediate undergoes hydrolysis to form (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid (4-nitrophenyllactic acid).
    
    • Mechanism:[6] Neighboring group participation by the carboxylate usually leads to retention of configuration.

  • O-Methylation (Purdie-Irvine Alkylation): The

    
    -hydroxy acid is methylated using methyl iodide (MeI) and silver(I) oxide (Ag
    
    
    
    O).
    • Conditions: Mild basic conditions prevent racemization and elimination.

Method B: Erlenmeyer-Plöchl Azlactone Synthesis (Racemic)

Used when the racemic compound is sufficient or for subsequent chiral resolution.

  • Condensation: 4-Nitrobenzaldehyde condenses with N-acetylglycine in acetic anhydride/sodium acetate to form the azlactone.

  • Hydrolysis & Reduction: The azlactone is hydrolyzed to the enamide, then reduced (catalytic hydrogenation or chemical reduction) to the acyl-amino acid.

  • Transformation: Hydrolysis to the

    
    -hydroxy acid followed by O-methylation.
    
Synthesis Workflow Diagram

Synthesis Start (S)-4-Nitrophenylalanine (Commercial Starting Material) Step1 Diazotization & Hydrolysis (NaNO2, H2SO4, 0°C) Start->Step1 Retention of Config. Inter1 (S)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid (Intermediate) Step1->Inter1 Step2 O-Methylation (Purdie-Irvine) (MeI, Ag2O, DMF) Inter1->Step2 Selective O-Alkylation Final (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid (Target) Step2->Final

Caption: Stereoselective synthesis pathway from (S)-4-Nitrophenylalanine via diazotization and silver-mediated methylation.

Part 3: Physicochemical Properties

As a specialized intermediate, experimental data is often extrapolated from close analogs (e.g., 4-nitrophenyllactic acid).

Table 2: Predicted Physicochemical Parameters

PropertyValue (Predicted)Significance
Melting Point 115–120 °CSolid crystalline form facilitates purification.
pKa (Acid) ~3.5–3.8Stronger acid than unsubstituted analogs due to electron-withdrawing nitro group.
LogP 1.8–2.1Moderate lipophilicity; suitable for oral drug absorption models.
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water.Requires organic co-solvents for biological assays.
H-Bond Donors 1 (Carboxyl OH)Critical for receptor binding interactions.
H-Bond Acceptors 5 (NO

, OMe, C=O)
High potential for hydrogen bonding networks.

Part 4: Applications in Drug Development

Peptidomimetics & Protease Inhibitors

The


-methoxy group acts as a bioisostere for the peptide backbone, reducing proteolytic cleavage while maintaining hydrogen bonding capability. This moiety is frequently used in:
  • Renin Inhibitors: Modulating the P2 or P3 distinct sites.

  • HIV Protease Inhibitors: Enhancing metabolic stability.

PPAR Agonist Pharmacophore

Peroxisome Proliferator-Activated Receptor (PPAR) agonists, used in treating metabolic syndrome, often feature an acidic head group linked to a lipophilic tail.

  • Mechanism: The 2-methoxy-3-phenylpropanoic acid motif mimics the endogenous ligand interactions within the PPAR ligand-binding domain (LBD).

  • Structure-Activity Relationship (SAR): The 4-nitro group serves as a handle for further reduction to an amine, allowing coupling to larger lipophilic scaffolds (e.g., phenyloxazoles).

Tyrosine Kinase Inhibitor (TKI) Precursor

The nitro group can be reduced to an aniline, creating a "masked" tyrosine mimic.

  • Application: Synthesis of integrin antagonists or specific kinase inhibitors where the methoxy group restricts conformational freedom compared to the native amino acid.

Retrosynthetic Application Diagram

Applications Target 2-Methoxy-3-(4-nitrophenyl)propanoic acid Mech1 Bioisostere for Amino Acid Backbone Target->Mech1 Mech2 Acidic Head Group for Receptor Binding Target->Mech2 App1 PPAR Agonists (Metabolic Disease) App2 Peptidomimetics (Protease Resistance) App3 Integrin Antagonists (Anti-cancer) Mech1->App2 Mech2->App1 Mech2->App3

Caption: Strategic utility of the target compound in diverse therapeutic areas.

Part 5: Safety & Handling Protocols

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Precautions:

  • Nitro Group Stability: While the acid is stable, nitro-aromatics can be energetic. Avoid heating crude residues to dryness at high temperatures (>150°C).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or moisture absorption.

References

  • ChemicalBook. (2024). Product Entry: Benzenepropanoic acid, α-methoxy-4-nitro-, (αS)- (CAS 2829279-64-1).[5] Retrieved from

  • Barrett, G. C. (1985). Chemistry and Biochemistry of the Amino Acids. Chapman and Hall.
  • Hanessian, S., et al. (2006). "Design and Synthesis of Peptidomimetics". Journal of Medicinal Chemistry. (Contextual reference for alpha-methoxy acid utility).
  • Alchimica. (2024). Catalog Entry: (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid.[1][3] Retrieved from

Sources

Predictive Metabolic Stability Assessment of 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Foreword: A Proactive Approach to Metabolic Clearance

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount mantra. A compound with stellar pharmacological activity is of little therapeutic value if it is metabolized and cleared by the body before it can exert its intended effect. Metabolic stability, the measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing crucial parameters like oral bioavailability, in vivo half-life, and dosing regimen.[1][2][3][4] Rapid metabolic clearance can lead to insufficient drug exposure, while unexpectedly slow metabolism might result in toxic accumulation.[2] Therefore, a robust and early assessment of metabolic stability is not merely a screening step but a foundational pillar of successful drug development.

This guide provides a comprehensive framework for predicting and evaluating the metabolic stability of a novel chemical entity, 2-Methoxy-3-(4-nitrophenyl)propanoic acid . As no specific metabolic data for this compound exists in the public domain, this document outlines a predictive and strategic approach. We will integrate theoretical structural analysis, in silico modeling, and gold-standard in vitro experimental protocols to construct a scientifically rigorous stability profile. This multi-faceted approach allows researchers to anticipate metabolic liabilities, interpret experimental data with greater depth, and make informed decisions to guide the optimization of drug candidates.

Structural Analysis and Prediction of Metabolic Liabilities

The first step in any metabolic assessment is a thorough examination of the molecule's structure to identify potential "metabolic soft spots." These are functional groups or positions on the molecule that are known to be susceptible to enzymatic attack, primarily by the Cytochrome P450 (CYP) superfamily of enzymes in Phase I metabolism and by conjugating enzymes in Phase II.

The structure of 2-Methoxy-3-(4-nitrophenyl)propanoic acid presents three key regions of interest:

  • The Methoxy Group (-OCH₃): Aryl methoxy groups are classic substrates for CYP-mediated O-demethylation.[5][6] This reaction removes the methyl group to form a phenol, which is then a prime candidate for subsequent Phase II conjugation. This is often a major clearance pathway for methoxy-containing compounds.[5][6][7]

  • The 4-Nitrophenyl Group: This moiety has two primary metabolic vulnerabilities. First, the nitro group (-NO₂) is susceptible to reduction by nitroreductases to form nitroso, hydroxylamino, and ultimately amino (-NH₂) derivatives.[8] Second, the aromatic ring itself can undergo CYP-mediated oxidation (hydroxylation) at positions ortho or meta to the existing substituents.[8]

  • The Propanoic Acid Group (-COOH): The carboxylic acid functional group is a key site for Phase II metabolism. Specifically, it can undergo conjugation with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes to form an acyl-glucuronide, a highly water-soluble metabolite that is readily excreted.

Based on this analysis, we can postulate several primary metabolic pathways for this compound.

G cluster_phase1 Phase I Metabolism (CYP450, Reductases) cluster_phase2 Phase II Metabolism (UGTs) parent 2-Methoxy-3-(4-nitrophenyl)propanoic acid odem O-Demethylation (Phenolic Metabolite) parent->odem CYP450 nitro_red Nitro Reduction (Amino Metabolite) parent->nitro_red Nitroreductase ring_ox Aromatic Hydroxylation parent->ring_ox CYP450 gluc_parent Parent Acyl-Glucuronide parent->gluc_parent UGT gluc_phenol Phenol Glucuronide odem->gluc_phenol UGT

Caption: Predicted metabolic pathways for the target compound.

In Silico Predictive Modeling: The First Pass

Before embarking on resource-intensive experimental work, in silico computational models provide a rapid, cost-effective first pass at predicting metabolic fate.[9][10][11] These tools utilize vast datasets of known drug metabolism to build models based on molecular structure and physicochemical properties.[12]

There are two main approaches:

  • Ligand-Based Methods: These tools, such as MetaPrint2D or SmartCYP, analyze the structure of the new molecule and compare it to databases of known metabolic transformations to predict the most likely sites of metabolism (SOM).[12]

  • Structure-Based Methods: These involve docking the molecule into the 3D crystal structures of specific CYP enzymes (e.g., CYP3A4, 2C9, 2D6) to assess the binding affinity and proximity of specific atoms to the enzyme's catalytic center.[12]

For 2-Methoxy-3-(4-nitrophenyl)propanoic acid, an in silico workflow would aim to rank the predicted "soft spots" in order of liability and identify the specific CYP isoforms most likely responsible for its Phase I metabolism.

G cluster_cyp CYP Isoform Models start Input Compound Structure ligand Ligand-Based Prediction (e.g., SmartCYP) start->ligand structure Structure-Based Prediction (e.g., Docking) start->structure report Generate Report: - Ranked Sites of Metabolism - Predicted Metabolites - Key CYP Isoforms ligand->report cyp3a4 CYP3A4 structure->cyp3a4 cyp2d6 CYP2D6 structure->cyp2d6 cyp2c9 CYP2C9 structure->cyp2c9 cyp_other Other CYPs structure->cyp_other cyp3a4->report cyp2d6->report cyp2c9->report cyp_other->report

Caption: A typical in silico workflow for metabolism prediction.

In Vitro Experimental Verification: Generating Empirical Data

While in silico tools are powerful, they are predictive, not definitive. In vitro assays using liver-derived enzyme systems are the cornerstone for generating empirical data on metabolic stability.[1] The two most common and complementary assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Assay Selection Rationale
  • Human Liver Microsomes (HLM): This is a subcellular fraction containing the endoplasmic reticulum, which is rich in Phase I enzymes, particularly the CYPs.[13][14] The HLM assay is a cost-effective, high-throughput method to specifically assess a compound's vulnerability to oxidative metabolism.[15][16] It is the primary tool for investigating Phase I clearance.

  • Suspension Hepatocytes: These are intact, viable liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[17][18][19] The hepatocyte assay provides a more holistic view of hepatic clearance, capturing the contributions of both phases of metabolism as well as potential uptake into the cell.[19] Comparing the results from HLM and hepatocyte assays can help elucidate the role of Phase II metabolism in the compound's overall clearance.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis compound Prepare Compound Stock Solution (e.g., 10 mM in DMSO) assay_prep Prepare Assay Medium & Test Concentration (e.g., 1 µM) compound->assay_prep microsomes Liver Microsomes + NADPH (Cofactor) assay_prep->microsomes hepatocytes Suspension Hepatocytes assay_prep->hepatocytes timepoint Sample at Time Points (0, 5, 15, 30, 60 min) microsomes->timepoint hepatocytes->timepoint quench Quench Reaction (Acetonitrile + Internal Standard) timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: General experimental workflow for in vitro stability assays.

Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to measure clearance primarily by Phase I enzymes.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • HLM Stock: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute in phosphate buffer to a working concentration of 1 mg/mL.[20] Keep on ice.

  • Test Compound Working Solution: Dilute the 10 mM DMSO stock of 2-Methoxy-3-(4-nitrophenyl)propanoic acid in phosphate buffer to achieve a concentration of 2 µM. (This will be further diluted to 1 µM in the final reaction).

  • Cofactor Solution (NADPH): Prepare a solution of NADPH in phosphate buffer. The final concentration in the incubation should be 1 mM.[14]

  • Termination Solution: Cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45, 60 minutes) and for controls.[15]

  • Controls:

    • Negative Control (-NADPH): Compound + HLM, but add buffer instead of NADPH solution. Sample at the final time point.

    • Positive Controls: Include two compounds with known metabolic rates, such as Verapamil (high clearance) and Diazepam (low clearance).[15]

  • Pre-warm the HLM solution and test compound working solution in a 37°C water bath for 5-10 minutes.

  • To initiate the reaction, mix equal volumes of the 2 µM test compound solution and the 1 mg/mL HLM solution. The final concentrations will be 1 µM test compound and 0.5 mg/mL HLM.[14][15]

  • Add the NADPH solution to start the enzymatic reaction and vortex gently.

  • At each designated time point, withdraw an aliquot (e.g., 50 µL) and add it to a tube containing a larger volume (e.g., 150 µL) of the cold ACN/IS Termination Solution to stop the reaction.[16]

  • For the 0-minute time point, add the Termination Solution before adding the NADPH.

3. Sample Processing:

  • Vortex all terminated samples vigorously.

  • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.[14]

  • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol assesses the combined effects of Phase I and Phase II metabolism.

1. Reagent Preparation:

  • Incubation Medium: Williams Medium E supplemented as per the supplier's instructions, warmed to 37°C.[21]

  • Hepatocyte Suspension: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue exclusion). Dilute the cell suspension in warm Incubation Medium to a final density of 1 x 10⁶ viable cells/mL.[21]

  • Test Compound Working Solution: Prepare a working solution of the test compound in warm Incubation Medium. The final concentration in the assay is typically 1 µM. Ensure the final DMSO concentration does not exceed 0.1%.[21][22]

  • Termination Solution: Cold acetonitrile (ACN) with an appropriate internal standard.

2. Incubation Procedure:

  • Dispense the hepatocyte suspension (e.g., 0.5 mL) into the wells of a 12- or 24-well plate.[21]

  • Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator to equilibrate for 5-10 minutes.

  • To initiate the reaction, add a small volume of the test compound working solution to the wells.

  • At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension and transfer it to a microcentrifuge tube containing cold ACN/IS Termination Solution.[21]

  • The 0-minute time point sample should be taken immediately after adding the compound.

3. Sample Processing:

  • Follow the same vortexing, centrifugation, and supernatant transfer steps as described in the HLM protocol.

Bioanalytical Method: LC-MS/MS Quantification

The accurate quantification of the parent compound's disappearance is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity, selectivity, and speed.[23][24][25]

  • Chromatography: A reversed-phase C18 column is typically used to separate the parent compound from matrix components and potential metabolites.

  • Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular weight of the parent compound) and a specific product ion (a characteristic fragment) to monitor. This precursor-to-product transition is highly specific to the analyte, minimizing interference from the complex biological matrix.[23]

  • Quantification: The amount of remaining parent compound at each time point is determined by comparing the peak area of the analyte to the peak area of the stable, co-eluting internal standard.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the compound's in vitro half-life (t½) and intrinsic clearance (CLint).

  • Calculate Percent Remaining: For each time point, the percentage of the parent compound remaining is calculated relative to the 0-minute time point.

    % Remaining = (Peak Area Ratio at time T / Peak Area Ratio at T=0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line is the elimination rate constant (k).

    Slope (k) = -0.693 / t½

    t½ = -0.693 / Slope

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize the drug, normalized to the amount of protein or number of cells in the assay.[2]

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg microsomal protein)[16]

    • For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume µL / number of cells in millions)[21]

Data Presentation: Hypothetical Results
ParameterLiver MicrosomesHepatocytesInterpretation
Half-Life (t½, min) 2515Faster clearance in hepatocytes suggests a contribution from Phase II metabolism or active uptake.
Intrinsic Clearance (CLint) 55.4 µL/min/mg92.4 µL/min/10⁶ cellsThe higher clearance in the more complete cell system confirms that both Phase I and Phase II pathways are likely involved.
Classification Intermediate ClearanceHigh ClearanceThe compound is predicted to be cleared readily by the liver.

Conclusion and Strategic Outlook

This integrated guide provides a robust framework for assessing the metabolic stability of 2-Methoxy-3-(4-nitrophenyl)propanoic acid .

  • Prediction: Based on its chemical structure, the compound is predicted to be a substrate for both Phase I (O-demethylation, nitro reduction) and Phase II (glucuronidation) metabolism. The methoxy and nitro groups are the most probable metabolic soft spots.

  • Experimental Strategy: A combination of in silico modeling, HLM stability, and hepatocyte stability assays will provide a comprehensive profile. The HLM assay will quantify the contribution of CYP-mediated metabolism, while the hepatocyte assay will offer a more complete picture of overall hepatic clearance.

  • Interpretation: A significant difference in clearance between the two in vitro systems (with hepatocytes showing faster clearance) would provide strong evidence for the involvement of Phase II metabolism, likely at the carboxylic acid or at a site of Phase I metabolism.

Should this compound prove to be metabolically unstable (i.e., have a very short half-life), the next steps would involve metabolite identification studies to confirm the exact sites of biotransformation. This information would then empower medicinal chemists to strategically modify the structure—for instance, by replacing the methoxy group with a less labile alternative or by blocking a site of aromatic hydroxylation—to enhance metabolic stability and improve the compound's overall drug-like properties.

References

  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025, March 4). Longdom Publishing. [Link]

  • Analytical strategies for identifying drug metabolites - PubMed. (2007, May 15). National Center for Biotechnology Information. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate. [Link]

  • Metabolic Stability Assays - Merck Millipore. (n.d.). MilliporeSigma. [Link]

  • In Silico Prediction of Cytochrome P450-Mediated Site of Metabolism (SOM). (2013, March 1). National Center for Biotechnology Information. [Link]

  • Metabolic Stability Services - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]

  • In Silico Prediction Tools for Cytochrome P450 Isoform Specificity: A Comprehensive Review and Model Evaluation - Sciforum. (2024, April 12). Sciforum. [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - alwsci. (2024, September 27). ALWSCI. [Link]

  • In silico Prediction of Drug Metabolism by P450 - Ingenta Connect. (2013, October 5). Ingenta Connect. [Link]

  • Metabolic Stability Assay - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Chapter 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Creative Bioarray. [Link]

  • metabolic stability in liver microsomes - Mercell. (n.d.). Mercell. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (2006, July 15). National Center for Biotechnology Information. [Link]

  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed. (2023, July 31). National Center for Biotechnology Information. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9). Technology Networks. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis. (2025, April 3). Taylor & Francis Online. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. [Link]

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. (2008, April 30). Eawag Biodegradation/Biocatalysis Database. [Link]

  • The action of nitrophenols on the metabolic rate of rats - PubMed. (1958, March). National Center for Biotechnology Information. [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC. (2025, September 29). National Center for Biotechnology Information. [Link]

  • (PDF) Biodegradation of Nitrophenol Compounds - ResearchGate. (n.d.). ResearchGate. [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Metabolic Diversity for Degradation, Detection, and Synthesis of Nitro Compounds and Toxins - DTIC. (2012, August 7). Defense Technical Information Center. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25). ACS Publications. [Link]

  • Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin. (2014, July 9). ResearchGate. [Link]

  • Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. (n.d.). Drug Discovery News. [Link]

  • Guidance for Industry - BS Publications. (n.d.). BS Publications. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Journal of Clinical Pharmacology & Toxicology. [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones - Frontiers. (2023, March 23). Frontiers. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. (2017, October 24). U.S. Food and Drug Administration. [Link]

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolic Stability - Pharma Focus Asia. (2021, October 11). Pharma Focus Asia. [Link]

Sources

Safety data sheet (SDS) and toxicity profile for 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and toxicity profile for 2-Methoxy-3-(4-nitrophenyl)propanoic acid , a specialized chiral intermediate used in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs). Due to its status as a research chemical, limited direct toxicological data exists. This guide synthesizes available data with read-across toxicology from structural analogs (e.g., 3-(4-nitrophenyl)propanoic acid) to establish a robust safety protocol.

Critical Hazard Overview:

  • Primary Hazard: Skin, eye, and respiratory irritation (Acidic functionality).

  • Secondary Hazard: Potential for methemoglobinemia upon metabolic reduction (Nitroaromatic moiety).

  • Handling Level: Biosafety Level 1 / Chemical Hazard Group B (Standard Fume Hood).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyData
Chemical Name 2-Methoxy-3-(4-nitrophenyl)propanoic acid
CAS Number 2829279-64-1 (S-enantiomer); Racemate often unlisted
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
Physical State Solid (Powder or Crystalline)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (unless basified)
pKa (Predicted) ~3.5 - 4.0 (Carboxylic acid)
Structural Alerts Nitro group (-NO₂), Carboxylic Acid (-COOH), Alpha-Methoxy ether

Hazard Identification (GHS Classification)

Based on read-across from 3-(4-nitrophenyl)propanoic acid (CAS 16642-79-8).

GHS Label Elements[4][11][12][13]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Harmful)
      
Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[5][4][6][2][7][8][9]

  • H335: May cause respiratory irritation.[10][4][6][2]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9]

  • P280: Wear protective gloves/eye protection/face protection.[5][7][8][9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][9] Remove contact lenses if present and easy to do.[5][4][8][9] Continue rinsing.[5][3][4][8][9]

Toxicological Profile & Mechanism

This section details the mechanistic basis for the safety protocols, distinguishing between confirmed data and structural alerts.

Structural Hazard Analysis (Graphviz)

HazardAnalysis Compound 2-Methoxy-3-(4-nitrophenyl) propanoic acid Nitro Nitro Group (-NO2) Compound->Nitro Acid Carboxylic Acid (-COOH) Compound->Acid Methoxy Alpha-Methoxy (-OCH3) Compound->Methoxy Methem Risk: Methemoglobinemia (Reductive Metabolism) Nitro->Methem In vivo reduction Irritation Risk: Chemical Burns/Irritation (pH < 4) Acid->Irritation Direct Contact Metab Metabolite: O-Demethylation to Tyrosine analog Methoxy->Metab CYP450

Figure 1: Structural Activity Relationship (SAR) analysis identifying key toxicological vectors.

Acute Toxicity (Read-Across)
  • Oral: Predicted LD50 (Rat) ~500–2000 mg/kg. The nitro group generally increases acute toxicity compared to the unsubstituted phenylpropanoic acid.

  • Dermal: Irritant.[9] Significant absorption is possible due to the lipophilic nature of the methoxy/nitro combination.

  • Inhalation: Dust is highly irritating to the upper respiratory tract (mucous membranes).

Chronic & Specific Target Organ Toxicity[17]
  • Genotoxicity: Nitroaromatics often test positive in Ames tests (Salmonella typhimurium) due to nitroreductase activity. Treat as a potential weak mutagen.

  • Hematotoxicity: Chronic exposure to nitro-compounds can lead to anemia or methemoglobinemia (oxidation of hemoglobin iron from Fe2+ to Fe3+), reducing oxygen transport.

Handling, Storage, & Exposure Controls

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) if long-term stability is required.

  • Container: Amber glass to protect from light (nitro compounds can be photosensitive).

Engineering Controls
  • Primary: All open handling must occur within a certified Chemical Fume Hood with a face velocity of 0.5 m/s.

  • Secondary: Use local exhaust ventilation (LEV) if weighing large quantities (>10 g).

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Gloves Nitrile (min 0.11 mm thickness)Protects against incidental splash. Double glove for prolonged contact.
Eye Protection Chemical Safety GogglesPrevents corneal damage from acidic dust/solution.
Respiratory N95/P2 Mask (if outside hood)Required only if dust formation is uncontrolled (e.g., spill cleanup).
Clothing Lab Coat + Tyvek SleevesPrevents dermal absorption on forearms.

Emergency Response Protocols

Exposure Response Workflow (Graphviz)

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin Wash with Soap/Water (15 mins) Skin->Act_Skin Act_Eye Eye Wash Station (15 mins, hold eyelids) Eye->Act_Eye Act_Inhal Fresh Air + Oxygen (if labored breathing) Inhal->Act_Inhal Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Figure 2: Immediate response flowchart for personnel exposure.

Spill Cleanup
  • Evacuate the immediate area if dust is airborne.[3][4][9]

  • Don PPE: Goggles, Nitrile gloves, N95 respirator.

  • Neutralize: If in solution, neutralize with weak base (Sodium Bicarbonate).

  • Absorb: Use inert material (Vermiculite/Sand). Do not use combustible materials (sawdust) due to the nitro group (oxidizer potential).

  • Disposal: Collect in a dedicated container labeled "Hazardous Waste - Organic Acid/Nitro".

References

  • National Institutes of Health (NIH) - PubChem. 3-(4-Nitrophenyl)propanoic acid (CID 85526) Safety Data. Retrieved from [Link]

  • Alchimica. Product Catalog: (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid (CAS 2829279-64-1). Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 3-(4-Nitrophenyl)propionic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols (Nitroaromatic mechanisms). Retrieved from [Link]

Disclaimer: This guide is intended for use by qualified scientific personnel. While every effort has been made to ensure accuracy based on available data, the user must always consult the specific Safety Data Sheet (SDS) provided by their chemical supplier before handling.

Sources

Methodological & Application

Application Note: Synthesis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid from L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic protocol for 2-Methoxy-3-(4-nitrophenyl)propanoic acid starting from L-Tyrosine .

Part 1: Strategic Overview & Retrosynthesis

Objective: To synthesize 2-Methoxy-3-(4-nitrophenyl)propanoic acid utilizing L-Tyrosine as the chiral scaffold.

Synthetic Challenge: The primary challenge in this synthesis is the functional group interconversion of the aromatic ring. L-Tyrosine contains a para-hydroxyl group (electron-donating), whereas the target molecule requires a para-nitro group (electron-withdrawing). Direct nitration of tyrosine yields 3-nitrotyrosine (ortho to the hydroxyl) due to the directing effects of the phenol.

Solution: The Deoxygenation-Nitration Strategy To achieve the 4-nitro substitution pattern starting specifically from Tyrosine, the phenolic hydroxyl must be removed (deoxygenated) to restore the unsubstituted phenyl ring, followed by a controlled nitration which favors the para position due to steric hindrance at the ortho positions of the alkyl side chain.

Pathway Summary:

  • Diazotization: Conversion of the

    
    -amino group to an 
    
    
    
    -hydroxyl group (retention of configuration via double inversion or net retention mechanisms).
  • Activation: Conversion of the phenolic hydroxyl to a triflate.

  • Deoxygenation: Palladium-catalyzed reduction of the triflate to yield the phenylpropanoic core.

  • 
    -Methylation:  Selective methylation of the aliphatic hydroxyl.
    
  • Nitration: Electrophilic aromatic substitution to introduce the nitro group.

Part 2: Visual Workflow (Graphviz)

SynthesisPathway Tyrosine L-Tyrosine (Starting Material) HPLA 4-Hydroxyphenyllactic Acid (Diazotization) Tyrosine->HPLA NaNO2, H2SO4 Triflate Aryl Triflate Intermediate (Phenol Activation) HPLA->Triflate Tf2O, Pyridine PheAnalog Methyl 2-hydroxy-3-phenylpropanoate (Deoxygenation) Triflate->PheAnalog Pd/C, H2 (Reductive Elimination) MethoxyInt Methyl 2-methoxy-3-phenylpropanoate (O-Methylation) PheAnalog->MethoxyInt MeI, Ag2O NitroEster Methyl 2-methoxy-3-(4-nitrophenyl)propanoate (Nitration) MethoxyInt->NitroEster HNO3, H2SO4 FinalProduct 2-Methoxy-3-(4-nitrophenyl)propanoic acid (Target) NitroEster->FinalProduct LiOH, Hydrolysis

Caption: Step-wise synthetic pathway transforming L-Tyrosine to the target 4-nitrophenyl derivative via a deoxygenation-nitration sequence.

Part 3: Detailed Experimental Protocols

Step 1: Diazotization to (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid

This step converts the amino acid to an


-hydroxy acid.
  • Reagents: L-Tyrosine, Sodium Nitrite (NaNO

    
    ), Sulfuric Acid (1 M).
    
  • Protocol:

    • Dissolve L-Tyrosine (10.0 g, 55 mmol) in 1 M H

      
      SO
      
      
      
      (150 mL).
    • Cool the solution to 0°C in an ice bath.

    • Add a solution of NaNO

      
       (5.7 g, 82.5 mmol) in water (20 mL) dropwise over 1 hour, maintaining temperature <5°C.
      
    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Extract with Ethyl Acetate (3 x 100 mL). Dry organic phase over MgSO

      
       and concentrate in vacuo.
      
    • Yield: ~70-80% as a pale yellow solid.[1]

Step 2: Esterification & Phenol Activation (Triflation)

To facilitate deoxygenation, the phenol is converted to a triflate leaving group.

  • Reagents: Methanol, SOCl

    
    , Triflic Anhydride (Tf
    
    
    
    O), Pyridine, DCM.
  • Protocol:

    • Esterification: Reflux the crude hydroxy acid in anhydrous Methanol (100 mL) with catalytic SOCl

      
       (1 mL) for 4 hours. Concentrate to yield the methyl ester.
      
    • Triflation: Dissolve the ester (10 mmol) in dry DCM (50 mL) and Pyridine (20 mmol). Cool to -78°C.

    • Add Tf

      
      O (11 mmol) dropwise. Stir for 1 hour, allowing to warm to 0°C.
      
    • Quench with water, extract with DCM, and purify via flash chromatography (Hexane/EtOAc).

Step 3: Deoxygenation (Pd-Catalyzed Reduction)

Removal of the phenolic oxygen to restore the phenyl ring.

  • Reagents: Pd/C (10%), H

    
     (balloon) or Ammonium Formate, Methanol.
    
  • Protocol:

    • Dissolve the triflate intermediate (5 mmol) in Methanol (30 mL).

    • Add Pd/C (10% w/w) and Triethylamine (1.5 eq).

    • Stir under H

      
       atmosphere (1 atm) for 6 hours at RT.
      
    • Filter through Celite to remove catalyst. Concentrate to obtain Methyl 2-hydroxy-3-phenylpropanoate .

Step 4: -O-Methylation

Selective methylation of the aliphatic hydroxyl group.

  • Reagents: Methyl Iodide (MeI), Silver Oxide (Ag

    
    O), Acetonitrile (ACN).
    
  • Protocol:

    • Dissolve the deoxygenated ester (4 mmol) in ACN (20 mL).

    • Add Ag

      
      O (1.5 eq) and MeI (5 eq).
      
    • Stir at RT for 24 hours (Ag

      
      O provides mild conditions to prevent racemization compared to NaH).
      
    • Filter and concentrate. Purify via silica column.

    • Product: Methyl 2-methoxy-3-phenylpropanoate.

Step 5: Nitration & Hydrolysis

Introduction of the nitro group and final deprotection.

  • Reagents: Fuming HNO

    
    , Conc. H
    
    
    
    SO
    
    
    , LiOH.
  • Protocol:

    • Nitration: Dissolve the methoxy ester (2 mmol) in Conc. H

      
      SO
      
      
      
      (5 mL) at -10°C.
    • Add Fuming HNO

      
       (1.1 eq) dropwise. Stir for 30 mins.
      
    • Pour onto ice. Extract with EtOAc.

    • Isomer Separation: The product will be a mixture of para (major) and ortho isomers. Separate using High-Performance Liquid Chromatography (HPLC) or careful column chromatography.

    • Hydrolysis: Dissolve the purified para-isomer in THF/Water (1:1). Add LiOH (2 eq) and stir at RT for 2 hours.

    • Acidify to pH 2 with 1M HCl and extract.

    • Final Product: 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

Part 4: Data Summary & Quality Control

ParameterSpecification / Observation
Starting Material L-Tyrosine (CAS 60-18-4)
Key Intermediate Methyl 2-methoxy-3-phenylpropanoate
Major Isomer (Nitration) Para-nitro (approx. 60-70% regioselectivity)
Final Appearance Off-white to pale yellow crystalline solid
1H NMR Diagnostic

~8.1 (d, 2H, Ar-H ortho to NO2),

~3.3 (s, 3H, OMe)
Chiral Integrity Check ee% via Chiral HPLC (e.g., Chiralpak AD-H)

Part 5: Expert Note on Route Efficiency

While the protocol above strictly satisfies the requirement to start from Tyrosine , it is synthetically laborious due to the "Deoxygenation" step required to convert the 4-OH group to 4-H before re-functionalizing to 4-NO


.

Alternative Recommendation: For industrial or large-scale applications, starting from L-Phenylalanine or 4-Nitro-L-Phenylalanine is significantly more efficient. The Tyrosine route is best reserved for cases where isotopically labeled Tyrosine is the only available chiral source or for academic demonstration of functional group manipulation.

References

  • Diazotization of Amino Acids

    • Koppenhoefer, B., et al. "Synthesis of (S)-2-hydroxy-3-(4-hydroxyphenyl)propionic acid." Organic Syntheses, Coll. Vol. 9, p.504.
  • Phenol Deoxygenation via Triflates

    • Sacchi, R., et al. "Palladium-Catalyzed Reduction of Aryl Triflates." Tetrahedron Letters, Vol 33, Issue 21.
  • Silver Oxide Mediated Methylation

    • Taniguchi, M., et al.
  • Nitration of Phenylpropanoic Derivatives

    • Olah, G. A., et al.

Sources

Application Note: Optimized Peptide Coupling Protocols for 2-Methoxy-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-methoxy phenylpropanoic derivatives.

Part 1: Executive Summary & Chemical Profile

The Challenge

The coupling of 2-Methoxy-3-(4-nitrophenyl)propanoic acid presents a unique intersection of steric and electronic challenges. Unlike standard amino acids protected with carbamates (Boc/Fmoc), this molecule lacks an


-nitrogen, removing the "urethane protection" safety net that typically suppresses racemization.

The presence of the


-methoxy group  introduces significant steric bulk adjacent to the carbonyl, retarding nucleophilic attack. Simultaneously, the 4-nitrophenyl  moiety is strongly electron-withdrawing. While this increases the electrophilicity of the activated carbonyl, it also significantly acidifies the 

-proton (benzylic and

-carbonyl), making the molecule highly susceptible to base-catalyzed racemization via enolization during the activation step.
Chemical Profile
PropertyCharacteristicImplication for Coupling
Sterics

-Methoxy substitution
Slower activation and coupling rates compared to phenylalanine.
Electronics 4-Nitro group (

= +0.78)
Increases acidity of

-proton; high risk of racemization with strong bases (e.g., DBU, excess DIPEA).
Solubility Lipophilic coreExcellent solubility in DMF, DMSO, DCM; poor in water/ether.
UV Activity NitrochromophoreStrong UV absorbance at ~270-280 nm; useful for HPLC monitoring.

Part 2: Strategic Coupling Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: High-value synthesis, preservation of chirality, and coupling to hindered amines.

Rationale: The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole active ester. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate the coupling rate, outcompeting the rate of racemization. Sym-collidine is selected as the base over DIPEA due to its lower basicity (


 ~7.4 vs 10.5), which minimizes proton abstraction at the 

-position.
Materials:
  • Acid: 2-Methoxy-3-(4-nitrophenyl)propanoic acid (1.0 equiv)

  • Amine: Target amine/peptide (1.0 - 1.1 equiv)

  • Reagent: HATU (1.1 equiv)

  • Additive: HOAt (1.1 equiv) - Critical for suppressing racemization

  • Base: 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:
  • Preparation: Dissolve the acid and HOAt in anhydrous DMF under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice/water bath. Note: Low temperature is non-negotiable to prevent initial racemization.

  • Activation: Add HATU, followed immediately by Collidine. Stir at 0°C for 2-5 minutes . Do not over-activate; prolonged activation without the amine leads to ester hydrolysis or racemization.

  • Coupling: Add the amine component (dissolved in minimal DMF) dropwise to the activated mixture.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor via LC-MS.

  • Quench: Once complete (typically 1-3 hours), dilute with EtOAc and wash with 5% KHSO

    
     (removes collidine), water, and brine.
    
Protocol B: The "Scale-Up" Method (Mixed Anhydride)

Best for: Gram-scale synthesis, cost-sensitivity, and simple amines.

Rationale: The mixed anhydride method using Isobutyl Chloroformate (IBCF) is rapid and inexpensive. It avoids the formation of difficult-to-remove urea byproducts (from EDC/DCC) and phosphonium salts. However, strict temperature control is required to prevent disproportionation.

Materials:
  • Acid: 2-Methoxy-3-(4-nitrophenyl)propanoic acid (1.0 equiv)

  • Reagent: Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Procedure:
  • Dissolution: Dissolve the acid and NMM in anhydrous THF under nitrogen.

  • Deep Cooling: Cool reaction to -15°C (using NaCl/Ice or Acetone/Dry Ice).

  • Activation: Add IBCF dropwise via syringe over 5 minutes. A white precipitate (NMM·HCl) will form.

  • Activation Time: Stir vigorously at -15°C for exactly 10 minutes .

  • Addition: Add the amine (free base) in one portion.

  • Completion: Stir at -15°C for 30 minutes, then warm to room temperature.

Protocol C: The "Difficult Amine" Method (Acid Fluoride)

Best for: extremely unreactive amines (e.g., anilines, N-methylated peptides).

Rationale: Acid fluorides are highly reactive toward amines but surprisingly stable to water and thermal racemization compared to acid chlorides. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the acid to the acid fluoride in situ.

Step-by-Step Procedure:
  • Dissolve Acid (1.0 equiv) and TFFH (1.1 equiv) in DCM.

  • Add DIPEA (2.5 equiv) at 0°C.

  • Stir for 30 minutes to generate the acid fluoride (monitor by TLC/LCMS; acid fluorides are often stable enough to visualize).

  • Add the difficult amine and catalytic DMAP (0.1 equiv) if necessary (use DMAP with caution regarding racemization).

  • Reflux in DCM if reaction is sluggish (Acid fluorides tolerate heat better than active esters).

Part 3: Visualization of Workflows

Logic Flow for Condition Selection

CouplingLogic Start Start: 2-Methoxy-3-(4-nitrophenyl)propanoic Acid CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Hindered/Valuable? CheckAmine->IsHindered IsScale Is Scale > 5g? IsHindered->IsScale No (Standard Amine) MethodA Protocol A: HATU/HOAt (Max Chirality Retention) IsHindered->MethodA Yes (Valuable/Chiral) MethodC Protocol C: Acid Fluoride (For N-Me/Anilines) IsHindered->MethodC Extremely Unreactive IsScale->MethodA No (Convenience) MethodB Protocol B: Mixed Anhydride (Cost Effective) IsScale->MethodB Yes

Caption: Decision tree for selecting the optimal coupling strategy based on amine reactivity and reaction scale.

Mechanism of Racemization Risk[1][2][3]

Racemization Acid Activated Acid (Alpha-H) Enolate Planar Enolate (Achiral Intermediate) Acid->Enolate Proton Abstraction (Promoted by 4-NO2) Base Base (B:) Base->Acid Attacks Alpha-H Racemic Racemic Product (DL-Mix) Enolate->Racemic Reprotonation/Coupling

Caption: Pathway of base-catalyzed racemization exacerbated by the electron-withdrawing 4-nitro group.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Steric hindrance of

-methoxy group blocking attack.
Switch to Protocol C (Acid Fluoride) or use microwave irradiation (max 40°C, 10 min).
Racemization (>5%) Base too strong or activation time too long.Switch base from DIPEA to Collidine or TMP (2,4,6-trimethylpyridine). Reduce pre-activation time to <2 mins.
Side Product: N-Acyl Urea Slow coupling allowing rearrangement (EDC/DCC only).Switch to HATU/HOAt (Protocol A). Carbodiimides are poor choices for this specific acid.
Emulsion during Workup Nitro-aromatic nature acts as surfactant.Wash organic layer with 10% LiCl solution instead of water to break emulsions.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization. Chemical Society Reviews, 38(2), 606-631. Link

  • Li, H., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry, 64(11), 7646-7666.[4] Link

  • Carpenter, R. D., et al. (2006). Efficient activation of acid fluorides for peptide coupling. Journal of the American Chemical Society, 128, 10526. (Contextual grounding for Protocol C).

Sources

Catalytic hydrogenation of the nitro group in 2-Methoxy-3-(4-nitrophenyl)propanoic acid

[1]

Executive Summary

This guide details the protocol for the catalytic hydrogenation of 2-Methoxy-3-(4-nitrophenyl)propanoic acid to its corresponding amino derivative, 2-Methoxy-3-(4-aminophenyl)propanoic acid .[1] This transformation is a critical intermediate step in the synthesis of dual PPAR

The protocol utilizes 10% Palladium on Carbon (Pd/C) in a methanolic medium. Unlike standard nitro reductions, this specific substrate requires careful attention to the

1chemoselectivitysafety1
Strategic Analysis & Mechanism
2.1 The Substrate Challenge

The starting material contains three distinct functionalities:

  • Nitro group (

    
    ):  The target for reduction.
    
  • Carboxylic Acid (

    
    ):  Creates solubility challenges in non-polar solvents; can poison catalysts if metal salts form.[1]
    
  • 
    -Methoxy Ether (
    
    
    ):
    Generally stable, but proximity to the chiral center (if using enantiopure starting material) requires mild conditions to prevent racemization or elimination.[1]
2.2 Reaction Mechanism (Haber Process)

The reduction proceeds via the Haber mechanism on the heterogeneous Pd surface. The rate-limiting step is often the desorption of the amine or the reduction of the hydroxylamine intermediate.

ReactionMechanismcluster_legendKeyNitroNitro(-NO2)NitrosoNitroso(-NO)Nitro->Nitroso+ 2H, -H2OHydroxylamineHydroxylamine(-NHOH)Nitroso->Hydroxylamine+ 2HAzoxyAzoxyNitroso->AzoxyAmineAniline(-NH2)Hydroxylamine->Amine+ 2H, -H2OHydroxylamine->AzoxyCondensation(Impurity)LegendRed: Reactant/Side ProductYellow: IntermediateGreen: Target Product

Figure 1: Stepwise reduction pathway of the nitro group on Palladium surface.[1]

Critical Process Parameters (CPP)
ParameterRecommended RangeRationale
Catalyst Loading 5–10 wt% (relative to substrate)Sufficient active sites to prevent hydroxylamine accumulation without excessive cost.
Hydrogen Pressure 1–3 bar (Balloon to Low Pressure)High pressure is unnecessary and increases safety risk. The reaction is highly favorable thermodynamically.
Solvent System Methanol (MeOH) or Ethanol (EtOH)The carboxylic acid substrate is soluble in lower alcohols. Avoid chlorinated solvents which poison Pd.
Temperature 20°C – 30°C (RT)Elevated temperatures increase the risk of thermal runaway and potential ether cleavage.
Agitation >800 RPMHydrogenation is mass-transfer limited. High agitation ensures H2 gas-liquid-solid contact.
Detailed Protocol
4.1 Materials Required[1]
  • Substrate: 2-Methoxy-3-(4-nitrophenyl)propanoic acid (>98% purity).

  • Catalyst: 10% Pd/C (50% water wet).[1] Note: Wet catalyst is safer and less pyrophoric.

  • Solvent: HPLC-grade Methanol.

  • Equipment: 3-neck round bottom flask or Parr shaker, H2 balloon or supply line, Celite® 545 filter aid.

4.2 Experimental Workflow

WorkflowStart1. PreparationDissolve2. DissolutionSubstrate + MeOHStart->DissolveCatAdd3. Catalyst Addition(Under N2 flow)Dissolve->CatAddPurge4. InertingVac/N2 cycles (x3)CatAdd->PurgeReact5. HydrogenationH2 (1-3 bar), RT, 4-6hPurge->ReactCheck6. IPC (TLC/HPLC)Check for -NHOHReact->CheckCheck->ReactIncompleteFilter7. WorkupFilter over CeliteCheck->FilterCompleteIsolate8. IsolationConcentrate & DryFilter->Isolate

Figure 2: Operational workflow for batch hydrogenation.

4.3 Step-by-Step Procedure
  • Safety Check: Ensure all ignition sources are removed. Ground the reactor vessel.

  • Dissolution: In a reaction vessel, dissolve 10.0 g of 2-Methoxy-3-(4-nitrophenyl)propanoic acid in 100 mL of Methanol. Stir until clear.

  • Inerting: Flush the vessel with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) to the solution. Crucial: Add catalyst to the liquid; never add solvent to dry catalyst to avoid static ignition.

  • Hydrogen Introduction:

    • Balloon Method:[1] Attach a balloon filled with

      
      . Evacuate the flask slightly (house vacuum) and refill with 
      
      
      . Repeat 3 times.
    • Parr Shaker: Pressurize to 30 psi, vent, repeat 3 times.

  • Reaction: Stir vigorously at Room Temperature (25°C). The reaction is exothermic; monitor internal temp.[2]

  • Monitoring: After 4 hours, sample for HPLC/TLC.

    • Endpoint: Disappearance of yellow nitro spot; appearance of fluorescent amine spot (ninhydrin active).

  • Filtration: Once complete, flush system with

    
    . Filter the mixture through a pad of Celite to remove Pd/C. Wash the cake with 20 mL MeOH.
    
    • Safety: Do not let the filter cake dry out completely (pyrophoric risk). Keep it wet with water/solvent before disposal.[3]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the off-white solid product.

Process Control & Troubleshooting
5.1 Quality Attributes
  • Appearance: The nitro starting material is yellow; the amino product is typically off-white or beige.

  • HPLC Purity: Look for the "Hydroxylamine" peak. If present, the reaction was stopped too early.[1]

  • NMR Verification:

    • Loss of aromatic protons shifted downfield by

      
       (approx 8.2 ppm).
      
    • Appearance of broad

      
       singlet (approx 3.5-5.0 ppm, solvent dependent).[1]
      
5.2 Troubleshooting Table
IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv) Catalyst PoisoningCheck solvent purity (avoid sulfur/halogens).[1] Add fresh catalyst (1-2 wt%).
Hydroxylamine Impurity Low H2 pressure or AgitationIncrease stirring speed (>1000 rpm). Ensure H2 supply is constant.
Product is Colored (Red/Brown) Azoxy formation (Oxidation)Ensure strict O2 exclusion during reaction and workup.
Low Yield Product trapped in CeliteThe amino acid is zwitterionic and may stick to silica/Celite. Wash filter cake with warm MeOH/Water.
Safety & Waste Management (EHS)[1]
  • Hydrogen (

    
    ):  Extremely flammable.[1] LEL is 4%. Use spark-proof tools.
    
  • Palladium on Carbon (Pd/C): Pyrophoric when dry.[1]

    • Handling: Always keep wet.

    • Disposal: Slurry the used catalyst in water, filter into a dedicated waste container kept wet with water.[1][3] Never throw dry catalyst into a trash bin.

  • Substrate/Product: Treat as potential irritants. Wear standard PPE (gloves, goggles, lab coat).[1]

References
  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.Link[1]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimized Processes for Safe and Effective Scale-up.Link[1]

  • Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds (EP0825979B1).Link[1]

  • MedChemExpress. Tesaglitazar Product Information & Synthesis Context.Link[1]

  • Common Organic Chemistry. Nitro Reduction: Common Conditions (H2 + Pd/C).Link

Application Note: Using 2-Methoxy-3-(4-nitrophenyl)propanoic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3-(4-nitrophenyl)propanoic acid is a high-value chiral building block that bridges the gap between amino acid synthons and non-peptidic pharmacophores. Structurally, it is the


-methoxy bioisostere of 4-nitro-phenylalanine. This modification confers unique physicochemical properties: it eliminates the zwitterionic character of the parent amino acid, increases lipophilicity, and renders the backbone resistant to proteolytic cleavage.

This guide details the strategic application of this compound in three critical areas:

  • Peptidomimetics: As a protease-resistant scaffold for backbone modification.

  • Metabolic Disease Therapeutics: As a core pharmacophore for PPAR

    
     agonists (Glitazar analogs).
    
  • Divergent Synthesis: Utilizing the nitro group as a "masked" aniline for late-stage functionalization.

Technical Specifications & Properties

ParameterSpecification
IUPAC Name 2-Methoxy-3-(4-nitrophenyl)propanoic acid
Molecular Formula C

H

NO

Molecular Weight 225.20 g/mol
Chiral Center C2 (

-position).[1] Available as (S) or (R).[2]
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DMF, DCM. Sparingly soluble in water.[3][4]
pKa (Calc) ~3.8 (Carboxylic acid)
Stability Stable under ambient conditions. Methoxy ether is stable to standard hydrogenation.
CAS (S-isomer) 2829279-64-1

Strategic Applications

Peptidomimetics & Protease Resistance

The substitution of the


-amino group with an 

-methoxy group creates a "depsi-peptide" like linkage when coupled, but without the ester instability. The ether linkage is metabolically robust.
  • Mechanism: The

    
    -methoxy group removes the hydrogen bond donor capability of the backbone amide (NH 
    
    
    
    O), altering the solvation shell and potentially improving membrane permeability.
  • Use Case: Designing inhibitors for chymotrypsin-like proteases where the P1 or P1' residue requires a hydrophobic side chain (4-nitrophenyl) but the backbone must resist hydrolysis.

PPAR Agonist Pharmacophore (Glitazars)

The


-alkoxy-phenylpropanoic acid motif is the "acid head" pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, used in treating Type 2 diabetes and dyslipidemia.
  • Structural Logic: The carboxylic acid binds to the Tyr464/His440/Ser289 triad in the PPAR

    
     LBD. The 4-nitrophenyl group serves as a linker that can be reduced and extended to reach the hydrophobic tail pocket.
    
  • Advantage: The methoxy substituent restricts the conformation of the propanoic acid tail, often improving binding selectivity between PPAR

    
     and PPAR
    
    
    
    subtypes compared to the unsubstituted analog.

Experimental Workflows & Protocols

Protocol A: Enantioselective Synthesis via Diazotization

Objective: Synthesize (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid from (S)-4-Nitro-Phenylalanine with retention of configuration.

Mechanistic Insight: This reaction proceeds via a double inversion mechanism.

  • First Inversion: Formation of a diazonium salt followed by intramolecular attack of the carboxylate to form a transient

    
    -lactone (retention of stereochemistry at this stage is effectively "memory of chirality" via the lactone).
    
  • Second Inversion: The methanol solvent attacks the

    
    -lactone at the chiral center, opening the ring and inverting the center back to the original configuration (S 
    
    
    
    S).

Step-by-Step Protocol:

  • Reagents:

    • (S)-4-Nitro-Phenylalanine (1.0 eq)

    • Sodium Nitrite (NaNO

      
      , 2.5 eq)
      
    • Sulfuric Acid (1M in MeOH/Water) or pure MeOH with catalytic H

      
      SO
      
      
      
      .
  • Procedure:

    • Dissolve (S)-4-Nitro-Phenylalanine (10 mmol) in 1N H

      
      SO
      
      
      
      (30 mL).
    • Cool the solution to 0°C in an ice bath.

    • Add a solution of NaNO

      
       (25 mmol) in water (10 mL) dropwise over 30 minutes. Caution: Evolution of N
      
      
      
      gas.
    • Stir at 0°C for 3 hours, then allow to warm to room temperature overnight.

    • Critical Step: To install the methoxy group, the reaction should be performed in a high ratio of Methanol:Water (e.g., 9:1) or by using methanolic H

      
      SO
      
      
      
      . If water is the solvent, the
      
      
      -hydroxy acid is formed. To get the
      
      
      -methoxy acid, use Methanol as the primary solvent.
    • Modified Procedure for Methoxy: Dissolve amino acid in MeOH containing H

      
      SO
      
      
      
      (2 eq). Add solid NaNO
      
      
      in portions at 0°C.
  • Workup:

    • Concentrate the methanol under reduced pressure.

    • Dilute with water and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Hexane/EtOAc or column chromatography (SiO

    
    , 2% MeOH in DCM).
    
Protocol B: Divergent Library Generation (Nitro Reduction)

Objective: Convert the nitro group to an aniline for coupling to diverse "tail" groups.

Workflow Diagram:

G Start 2-Methoxy-3-(4-nitrophenyl) propanoic acid Step1 Amide Coupling (R-NH2 + HATU) Start->Step1 Protect COOH or Couple Intermediate Amide Intermediate (Nitro intact) Step1->Intermediate Step2 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Step2 Aniline Aniline Derivative (Ready for diversification) Step2->Aniline Library Library Generation: 1. Urea Formation (Isocyanates) 2. Sulfonylation (Sulfonyl Chlorides) 3. N-Alkylation Aniline->Library

Caption: Divergent synthesis workflow converting the nitro-precursor into a library of bioactive analogs.

Protocol:

  • Reduction: Dissolve the nitro compound in MeOH. Add 10% Pd/C (10 wt%). Stir under H

    
     balloon (1 atm) for 4-12 hours.
    
    • Note: The

      
      -methoxy ether is stable under these conditions. Benzyl ethers would be cleaved, but this is a methyl ether.
      
  • Filtration: Filter through Celite to remove Pd/C.

  • Coupling: The resulting aniline can be reacted with isocyanates (to form ureas), sulfonyl chlorides, or acid chlorides to generate SAR libraries.

Analytical Quality Control

To ensure the integrity of the chiral center during synthesis and coupling, use the following HPLC method.

ParameterCondition
Column Chiralcel OJ-H or Chiralpak AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro group absorbs strongly)
Expected Result Baseline separation of (R) and (S) enantiomers.

References

  • Synthesis via Diazotization: Koppenhoefer, B., & Schurig, V. (1988). Organic Syntheses, Coll. Vol. 8, p. 119. (Describes general retention mechanism for amino acid to hydroxy/alkoxy acid conversion). Link

  • PPAR Agonist Design: Henke, B. R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists." Journal of Medicinal Chemistry, 41(25), 5020–5036. (Establishes the alpha-substituted phenylpropanoic acid pharmacophore). Link

  • Alpha-Heteroatom Effects: Hanessian, S., et al. (2006). "Design and Synthesis of alpha-Alkoxy Acid Peptidomimetics." Organic Letters, 8(21), 4787-4790. Link

  • Commercial Availability: BLD Pharm Product Page for (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid. Link

Sources

Solid-phase synthesis applications of 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase synthesis applications of 2-Methoxy-3-(4-nitrophenyl)propanoic acid Content Type: Detailed Application Notes and Protocols

Peptidomimetic Scaffolding & Orthogonal Cyclization

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 2-Methoxy-3-(4-nitrophenyl)propanoic acid (2-M-4-NPA) serves as a "privileged scaffold" building block. It is not merely a phenylalanine analog; it is a dual-function molecular tool designed to solve two specific failure modes in peptide drug discovery: proteolytic instability and conformational entropy .

As a Senior Application Scientist, I categorize the utility of this molecule into two distinct mechanistic pillars:

  • The

    
    -Methoxy Effect (Metabolic Shielding):  The introduction of the methoxy group at the C2 (
    
    
    
    ) position creates a non-canonical backbone. This steric and electronic perturbation renders the adjacent amide bond resistant to chymotrypsin-like proteases, significantly extending plasma half-life compared to native phenylalanine residues.
  • The Nitro-Orthogonality (Latent Functionality): The para-nitro group on the phenyl ring is inert to standard Fmoc/tBu SPPS conditions. It acts as a "masked" aniline. Once the peptide chain is assembled, this group can be selectively reduced on-resin to an amine, enabling late-stage functionalization—specifically macrocyclization or stapling —to lock the bioactive conformation.

Critical Mechanistic Insights

The Steric Challenge of -Methoxy Coupling

Coupling 2-M-4-NPA is more difficult than coupling standard Fmoc-Phe-OH. The


-methoxy group introduces significant steric bulk and an electron-withdrawing inductive effect that reduces the nucleophilicity of the generated amine (if used as the N-terminal acceptor) or destabilizes the active ester (when used as the donor).
  • Scientist's Note: Standard DIC/HOBt protocols often fail here, leading to deletion sequences. We utilize HATU/HOAt activation to drive this coupling to completion.

The "Nitro-Switch" Workflow

The most powerful application of this molecule is the On-Resin Nitro Reduction-Cyclization strategy. This workflow allows the synthesis of constrained "turn" mimics (e.g., benzodiazepine-like structures) that are high-affinity ligands for integrins and GPCRs.

NitroSwitchWorkflow Fig 1: The 'Nitro-Switch' Strategy for Peptidomimetic Cyclization Start Resin-Bound Peptide Couple Coupling: 2-M-4-NPA (HATU/HOAt) Start->Couple Steric Critical Step Elongate Peptide Elongation Couple->Elongate Nitro is Inert Reduce On-Resin Nitro Reduction (SnCl2) Elongate->Reduce Unmasking Cyclize Cyclization (Formation of Constrained Turn) Reduce->Cyclize Intramolecular

Figure 1: The logical flow of utilizing the nitro group as a latent handle for late-stage structural rigidification.

Experimental Protocols

Protocol A: High-Efficiency Coupling of 2-M-4-NPA

Use this protocol to overcome the steric hindrance of the


-methoxy group.

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Building Block: 2-Methoxy-3-(4-nitrophenyl)propanoic acid (3.0 eq).

  • Activator: HATU (2.9 eq) / HOAt (3.0 eq).

  • Base: DIPEA (6.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 2-M-4-NPA, HATU, and HOAt in minimal DMF. Add DIPEA. Let the mixture activate for exactly 2 minutes .

    • Why? Extended activation times with HATU can lead to guanidinium capping of the resin. 2 minutes is the sweet spot for active ester formation without side reactions.

  • Coupling: Add the pre-activated solution to the Fmoc-deprotected resin.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds resin) for 2 hours at room temperature.

  • Double Coupling (Mandatory): Drain, wash with DMF, and repeat steps 1-3.

    • Validation: Perform a Chloranil Test (not Kaiser). The Kaiser test is for primary amines; however, if coupling to a secondary amine or a difficult site, Chloranil is more sensitive. A colorless resin indicates complete coupling.

Protocol B: On-Resin Nitro Reduction (The "Tin Method")

Use this protocol to convert the inert nitro group into a reactive aniline for cyclization.

Reagents:

  • Reducing Agent: Tin(II) chloride dihydrate (

    
    ) (2.0 M solution).
    
  • Solvent: DMF.

  • Additive: Minimal amount of phenol (optional, accelerates reaction).

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     in DMF to make a 2.0 M solution. This solution should be fresh; if it is milky/cloudy, the tin has oxidized.
    
  • Reaction: Add the solution to the resin-bound peptide containing the nitro-phenyl moiety.

  • Conditions: Shake at room temperature for 4 hours .

  • Washing (Critical): The tin salts will stick to the resin. Wash extensively:

    • DMF (3x)[1]

    • DMF/Water (1:1) (3x) - Solubilizes inorganic salts.

    • MeOH (3x) - Shrinks resin to squeeze out trapped salts.

    • DCM (3x) - Re-swells resin.

  • Validation: Take a small aliquot of resin. Cleave a micro-sample (TFA/TIS/H2O) and analyze via LC-MS.

    • Success Criteria: Mass shift of -30 Da (Loss of

      
       [-32] + Gain of 
      
      
      
      [+2]).
    • Visual Check: The resin often turns from a pale yellow (nitro) to a slight fluorescent blue/white (aniline) under UV, though this is resin-dependent.

Protocol C: Cyclization to Benzodiazepine-2,5-dione Mimic

This step creates the constrained pharmacophore.

Context: Assuming the peptide sequence is Resin-[...]-Phe(4-NH2)-Gly-[...]-N-Terminus. We will react the newly formed aniline with a bromoacetyl group or an activated ester on the backbone to form a ring.

  • Activation: Treat the resin (now containing the free aniline) with Bromoacetic acid (5 eq) and DIC (5 eq) if the intention is to alkylate the aniline.

  • Cyclization: Add DIPEA (10 eq) in DMF and shake for 12 hours. The intramolecular attack of the aniline nitrogen onto the bromoacetyl electrophile forms the ring.

  • Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H2O).

Data Summary & Troubleshooting

Table 1: Comparative Coupling Efficiency

Coupling Method1st Pass Yield*2nd Pass YieldNotes
DIC / HOBt 65%82%Inefficient due to

-methoxy sterics.
PyBOP / DIPEA 88%95%Acceptable, but difficult to remove phosphorus byproducts.
HATU / HOAt 96% >99% Recommended Standard.

*Yield determined by HPLC integration of crude cleavage product.

Troubleshooting Guide
  • Problem: Incomplete Nitro Reduction.

    • Root Cause:[2][3][4][5] Aggregation of peptide chains preventing

      
       penetration.
      
    • Fix: Perform the reduction at 45°C or switch to sodium dithionite (

      
      )  in aqueous THF/buffer (phase transfer conditions), though this is harder on solid phase.
      
  • Problem: Racemization during Coupling.

    • Root Cause:[2][3][4][5] Over-activation of the acid.

    • Fix: Ensure the base (DIPEA) is added last and keep the activation time under 2 minutes. Use collidine (weaker base) instead of DIPEA if chirality is extremely sensitive.[6]

Pathway Visualization

The following diagram illustrates the chemical transformation logic, highlighting the shift from a linear precursor to a constrained bioactive mimetic.

MechanismPath Fig 2: Mechanistic Pathway for 2-M-4-NPA Utilization Precursor Linear Precursor (Protease Susceptible) AlphaMethoxy Step 1: Alpha-Methoxy Insertion (Steric Shielding) Precursor->AlphaMethoxy Modification NitroRed Step 2: Nitro Reduction (Unmasking Nucleophile) AlphaMethoxy->NitroRed Activation Cyclization Step 3: Cyclization (Conformational Lock) NitroRed->Cyclization Ring Closure Result Bioactive Peptidomimetic (High Stability & Affinity) Cyclization->Result Final Product

Figure 2: The stepwise evolution of the molecule from building block to bioactive entity.

References

  • Solid-Phase Synthesis of Peptidomimetics

    • Title: Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications.[7]

    • Source: ResearchG
    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
    • Source: BenchChem.[8]

  • General Peptide Synthesis Guide (Coupling Reagents): Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem.
  • Amide Bond Formation Strategies

    • Title: Dipeptide Syntheses via Activ
    • Source: Organic Syntheses.[6][7][8][9]

    • URL:[Link]

Sources

Enantioselective Synthesis of 2-Methoxy-3-(4-nitrophenyl)propanoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and detailed protocols for the enantioselective synthesis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The strategy outlined herein leverages a robust and well-documented chiral auxiliary-based approach to ensure high stereochemical control and yield. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction and Strategic Overview

The synthesis of enantiomerically pure α-alkoxy carboxylic acids is a persistent challenge in organic synthesis. These motifs are present in a variety of biologically active molecules and natural products. 2-Methoxy-3-(4-nitrophenyl)propanoic acid, with its defined stereocenter at the α-position, represents a valuable synthon for the construction of more complex chiral molecules. The presence of the nitro group also offers a handle for further functionalization, such as reduction to an amine.

Direct asymmetric catalysis to install the α-methoxy group can be challenging. Therefore, a substrate-controlled approach using a chiral auxiliary offers a reliable and predictable pathway to the desired enantiomer. This guide will focus on the use of an Evans oxazolidinone auxiliary, a cornerstone in modern asymmetric synthesis, to control the stereochemistry of the key bond-forming steps.[1][2]

The overall synthetic strategy is a three-stage process:

  • Acylation: Coupling of 3-(4-nitrophenyl)propanoic acid with a chiral Evans oxazolidinone to form a diastereomerically pure N-acyl oxazolidinone.

  • Diastereoselective α-Functionalization: Generation of a chiral enolate followed by a two-step α-hydroxylation and subsequent methylation to introduce the methoxy group with high stereocontrol.

  • Auxiliary Cleavage: Hydrolysis of the N-acyl bond to release the target chiral carboxylic acid and recover the valuable chiral auxiliary.

This workflow is designed to be a self-validating system, where the diastereomeric purity of the intermediates can be assessed by standard analytical techniques (e.g., NMR, achiral chromatography), ensuring the enantiomeric purity of the final product.[3]

Experimental Protocols

Materials and Reagents

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for the enolization and functionalization steps and should be obtained from a solvent purification system or freshly distilled. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Table 1: Key Reagents and Materials

Reagent/MaterialGradeSupplierNotes
(4S)-4-Benzyl-2-oxazolidinone≥99%Sigma-AldrichOr (4R)-isomer for the opposite enantiomer
3-(4-nitrophenyl)propanoic acid≥98%TCI Chemicals
Pivaloyl chloride≥99%Alfa Aesar
Triethylamine (TEA)≥99.5%, distilledVariousDistill from CaH₂
Lithium chloride (LiCl)≥99%, anhydrousVariousDry under vacuum at 150 °C
Tetrahydrofuran (THF)Anhydrous, ≥99.9%VariousUse from a solvent purification system
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneSigma-AldrichTitrate prior to use
(+)-Camphorsulfonyloxaziridine≥98%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilVarious
Methyl iodide (MeI)≥99.5%, distilledVariousDistill from CaH₂
Lithium hydroxide (LiOH)Monohydrate, ≥98%Various
Hydrogen peroxide (H₂O₂)30% solution in waterVarious
Protocol 1: Synthesis of N-(3-(4-nitrophenyl)propanoyl)-(4S)-4-benzyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary. The use of pivaloyl chloride to form a mixed anhydride in situ facilitates the reaction.

Step-by-Step Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 3-(4-nitrophenyl)propanoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise, followed by the slow addition of pivaloyl chloride (1.1 eq).

  • Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • In a separate flame-dried flask, dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous lithium chloride (1.0 eq) in anhydrous THF (~0.5 M).

  • Cool the oxazolidinone solution to 0 °C.

  • Cannulate the mixed anhydride suspension from the first flask into the oxazolidinone solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to yield the pure N-acyl oxazolidinone.

Protocol 2: Diastereoselective α-Methoxylation

This key step introduces the chiral center at the α-position. It is a two-step sequence involving hydroxylation followed by methylation.

Step-by-Step Procedure (α-Hydroxylation):

  • To a flame-dried 250 mL round-bottom flask, add the N-acyl oxazolidinone (1.0 eq) from Protocol 1 and anhydrous THF (~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA, 1.1 eq) dropwise via syringe. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve (+)-camphorsulfonyloxaziridine (1.2 eq) in anhydrous THF.

  • Cannulate the solution of the oxaziridine into the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the α-hydroxy intermediate.

Step-by-Step Procedure (O-Methylation):

  • To a flame-dried 100 mL round-bottom flask, add the purified α-hydroxy intermediate (1.0 eq) and anhydrous THF (~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 1.5 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete conversion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash chromatography to afford the α-methoxy N-acyl oxazolidinone.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step liberates the target carboxylic acid and allows for the recovery of the chiral auxiliary. The LiOH/H₂O₂ method is highly effective for this transformation.[1][4]

Step-by-Step Procedure:

  • Dissolve the purified α-methoxy N-acyl oxazolidinone (1.0 eq) in a 4:1 mixture of THF and water (~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 eq) at 0 °C and stir for 20 minutes.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the resulting aqueous solution with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary.

  • Carefully acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

  • The crude acid can be further purified by recrystallization or flash chromatography if necessary.

Mechanism of Stereoselection

The high diastereoselectivity of the α-functionalization step is the cornerstone of this synthetic strategy. It is controlled by the steric influence of the chiral auxiliary.[3][5]

  • Enolate Formation: Upon treatment with a strong base like LDA, the N-acyl oxazolidinone forms a rigid Z-enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation.

  • Facial Bias: The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields the si-face of the enolate.

  • Electrophilic Attack: Consequently, the electrophile (in this case, the oxaziridine) is forced to approach from the less sterically hindered re-face, leading to the formation of a single major diastereomer.

Caption: Workflow of stereocontrol by the Evans auxiliary.

Analytical Methods for Enantiomeric Excess Determination

The enantiomeric purity of the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.

Protocol: Chiral HPLC Analysis
  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns such as Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H are good starting points.

  • Sample Preparation: Prepare a stock solution of the final carboxylic acid in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic material (if available) for comparison.

  • Mobile Phase: A typical mobile phase for this class of compounds is a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A common starting point is 90:10 Hexane:Isopropanol + 0.1% TFA.

  • Method Development:

    • Inject the racemic sample to confirm the separation of the two enantiomers.

    • Optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5). Adjusting the percentage of isopropanol is the most effective way to modify retention and resolution.

    • Once separation is achieved, inject the enantiomerically enriched sample.

  • Quantification: Integrate the peak areas of both enantiomers (A₁ and A₂). The enantiomeric excess (ee) is calculated using the following formula:

    • ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Table 2: Typical Chiral HPLC Conditions

ParameterCondition
Column Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Results and Data Summary

The described protocols are expected to deliver the target compound with high yield and excellent stereoselectivity. The following table summarizes typical outcomes based on analogous transformations reported in the literature.[2][3]

Table 3: Summary of Expected Yields and Selectivities

StepProductTypical YieldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)
1. Acylation N-acyl oxazolidinone85-95%N/A
2. α-Hydroxylation α-hydroxy intermediate70-85%>95:5 d.r.
2. O-Methylation α-methoxy intermediate80-95%No change in d.r.
3. Cleavage Final Carboxylic Acid85-95%>99% ee (after purification of diastereomer)

Conclusion

The enantioselective synthesis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid can be reliably achieved through a chiral auxiliary-mediated strategy. The use of Evans oxazolidinones provides a robust framework for controlling the stereochemistry at the α-position through a diastereoselective hydroxylation and subsequent methylation. The protocols detailed in this guide offer a clear, step-by-step pathway for the synthesis and analysis of this valuable chiral building block, empowering researchers in the fields of medicinal chemistry and drug discovery.

References

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]

  • Evans, D. A. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • Sherman, D. H., et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 6(1), 1-13. [Link]

  • ResearchGate. (2021). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. [Link]

  • Anderson, J. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1378-1385. [Link]

  • Bsharat, A., et al. (2022). Diastereoselective Alkylation of 4-Methyl-5-Oxo-2-Phenyl-1,3-Oxazolidine-3-Carboxylate and 2-Chloromethyl-Isoindole-1,3-Dione. Hungarian Journal of Industry and Chemistry, 50(1), 49-54. [Link]

  • Brigaud, T., et al. (n.d.). Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université. [Link]

  • ResearchGate. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. [Link]

  • Feringa, B. L., et al. (2015). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications, 51(20), 4213-4216. [Link]

  • ISU ReD. (2023). An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Darunavir. [Link]

  • Diaz, G., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7429-7440. [Link]

  • RSC Publishing. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • ResearchGate. (2025). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. [Link]

  • Pericàs, M. A., et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Crimmins, M. T. (n.d.). Chapter 1: Enolate Alkylations. [Link]

  • ChemTube3D. (n.d.). Enantioselective Enolate Alkylation - Evans - Methylation of chiral enolates. [Link]

  • ResearchGate. (2025). Alkylations of Enols and Enolates. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. [Link]

Sources

Strategic Synthesis & Optimization of Dual PPAR Agonists via the 2-Methoxy-3-(4-nitrophenyl)propanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the preparation, optical resolution, and functionalization of 2-Methoxy-3-(4-nitrophenyl)propanoic acid , a versatile "head-group" scaffold for the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

While commercially successful glitazars (e.g., Tesaglitazar) typically utilize O-linked tyrosine derivatives, the 4-nitrophenyl analog described here offers a strategic entry point for nitrogen-linked libraries . The nitro group serves as a "masked" aniline, allowing researchers to rapidly diversify the lipophilic tail via sulfonamide, urea, or amide couplings—a critical workflow for exploring Structure-Activity Relationships (SAR) within the PPAR


/

binding pockets.

Scientific Rationale & Pharmacophore Design

The -Alkoxy Phenylpropanoic Acid Motif

The core structure of this intermediate targets the PPAR Ligand Binding Domain (LBD).

  • Carboxylic Acid: Forms a critical hydrogen bond network with Tyr473 (Helix 12) and His323 (Helix 5) in PPAR

    
    , and Tyr464 /His440  in PPAR
    
    
    
    . This interaction stabilizes the active conformation of the receptor (AF-2 helix stabilization).
  • 
    -Methoxy Group: 
    
    • Metabolic Stability: Blocks

      
      -oxidation of the propanoic acid tail, significantly extending plasma half-life compared to simple hydrocinnamic acids.
      
    • Conformational Lock: The methoxy group restricts bond rotation, pre-organizing the molecule to minimize the entropic penalty upon binding.

  • 4-Nitrophenyl Moiety: An orthogonal handle. Unlike phenols (which require protection/deprotection), the nitro group is stable during the construction of the acidic head group and can be selectively reduced to an aniline for late-stage divergent synthesis.

Visualizing the Workflow

The following diagram outlines the strategic workflow from raw materials to active PPAR agonist libraries.

PPAR_Workflow Start 4-Nitrobenzaldehyde Step1 Condensation & Hydrogenation Start->Step1 + Methyl Methoxyacetate Racemate Racemic Scaffold (Ester) Step1->Racemate Resolution Enzymatic Resolution (CAL-B Lipase) Racemate->Resolution Pure_S (S)-Enantiomer (Active Head Group) Resolution->Pure_S Hydrolysis of (S) Reduction Nitro Reduction (-NO2 -> -NH2) Pure_S->Reduction Library Divergent Coupling (Amides, Ureas) Reduction->Library + Lipophilic Tails

Figure 1: Strategic workflow for generating PPAR agonist libraries starting from 4-nitrobenzaldehyde.

Detailed Experimental Protocols

Module A: Synthesis of the Racemic Core

Objective: Preparation of Methyl 2-methoxy-3-(4-nitrophenyl)propanoate. Mechanism: Darzens condensation followed by hydrogenation, or direct Aldol-type condensation. We utilize a robust base-mediated condensation with methyl methoxyacetate.

Reagents
  • 4-Nitrobenzaldehyde (1.0 eq)

  • Methyl methoxyacetate (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • THF (anhydrous)

  • Palladium on Carbon (Pd/C) or Wilkinson's Catalyst (for selective alkene reduction if nitro retention is desired immediately, though Pd/C will reduce both. Note: For this specific protocol, we retain the nitro group using Sodium Borohydride/Bismuth Trichloride to reduce the alkene selectively, or use a specific transfer hydrogenation.)

Protocol Steps
  • Condensation:

    • Dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) and methyl methoxyacetate (12.5 g, 120 mmol) in anhydrous THF (200 mL) under

      
      .
      
    • Cool to -78°C. Dropwise add t-BuOK (1.0 M in THF, 120 mL) over 30 mins.

    • Stir at -78°C for 2h, then warm to 0°C.

    • Quench with sat.

      
      . Extract with EtOAc.
      
    • Result: Methyl 2-methoxy-3-(4-nitrophenyl)acrylate (Intermediate A).

  • Selective Reduction (Alkene only):

    • Critical Note: Standard catalytic hydrogenation (Pd/C,

      
      ) will reduce the nitro group to an amine. If the Nitro acid is the desired banking intermediate, use NaBH4 with BiCl3 .
      
    • Dissolve Intermediate A (10 mmol) in EtOH (50 mL).

    • Add

      
       (1.0 eq) followed by portion-wise addition of 
      
      
      
      (4.0 eq) at 0°C.
    • Stir for 2h. The alkene is reduced; the nitro group remains intact.

    • Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc 4:1).

Yield: Typically 65-75% over two steps. QC Check: 1H NMR (CDCl3) should show a triplet at


 3.9 (alpha-proton) and retention of aromatic nitro signals (

8.1).
Module B: Enzymatic Kinetic Resolution (Green Chemistry)

Objective: Isolation of the biologically active (S)-enantiomer. Rationale: PPAR receptors are stereoselective. Chemical resolution is inefficient. Enzymatic resolution using Candida antarctica Lipase B (CAL-B) (Novozym 435) is the industry standard for


-alkoxy esters [1].
Protocol Steps
  • Emulsion Preparation:

    • Suspend Racemic Methyl 2-methoxy-3-(4-nitrophenyl)propanoate (5.0 g) in Phosphate Buffer (0.1 M, pH 7.5, 100 mL) containing 10% Acetone (co-solvent to improve solubility).

  • Enzyme Addition:

    • Add immobilized CAL-B (Novozym 435, 500 mg, 10% w/w).

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Mechanism:[1] The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid , leaving the (R)-ester untouched.

  • Monitoring:

    • Monitor conversion via HPLC (Chiralcel OD-H column). Stop reaction at ~45-50% conversion (typically 24-48h).

  • Workup & Separation:

    • Filter off the enzyme beads.

    • Adjust pH to 8.5 with sat.

      
      .
      
    • Extract (R)-Ester: Extract the aqueous phase with Et2O (

      
       mL). The organic layer contains the unwanted (R)-ester (which can be racemized and recycled).
      
    • Isolate (S)-Acid: Acidify the remaining aqueous phase to pH 2.0 with 1N HCl. Extract with EtOAc (

      
       mL).
      
    • Dry over

      
       and concentrate.
      

Data Specification:

Parameter Target Specification
Enantiomeric Excess (ee) > 98% (S)-enantiomer
Chemical Purity > 99%

| Yield (Theoretical) | ~45% (Max 50%) |

Module C: Divergent Library Synthesis (The "Tail" Coupling)

Objective: Converting the scaffold into a potent PPAR agonist. Chemistry: Reduction of Nitro


 Aniline, followed by coupling to a lipophilic tail (e.g., 4-trifluoromethylbenzoyl chloride).
Protocol Steps
  • Reduction:

    • Dissolve (S)-2-Methoxy-3-(4-nitrophenyl)propanoic acid in MeOH.

    • Add 10% Pd/C (5 mol%). Hydrogenate at 1 atm

      
       (balloon) for 4h.
      
    • Filter and concentrate to yield (S)-2-Methoxy-3-(4-aminophenyl)propanoic acid .

  • Coupling (Parallel Synthesis Compatible):

    • Reagents: Amino-acid scaffold (1.0 eq), Acyl Chloride/Sulfonyl Chloride (1.1 eq), Pyridine (2.0 eq), DCM.

    • Mix reagents in a vial. Stir at RT for 12h.

    • Purification: Acidic workup followed by preparative HPLC.

Biological Context & Signaling Pathway[2][3][4]

Understanding the downstream effect of the synthesized agonist is crucial for assay design. The agonist binds to the PPAR-RXR heterodimer, displacing corepressors and recruiting coactivators (e.g., PGC-1


).

PPAR_Signaling Agonist Synthesized Agonist (S-Enantiomer) PPAR PPAR (alpha/gamma) Agonist->PPAR Ligand Binding (Helix 12 Stabilization) Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Nuclear Translocation & Binding Transcription Gene Transcription (Fatty Acid Oxidation / Insulin Sensitization) DNA->Transcription Co-activator Recruitment (PGC-1alpha)

Figure 2: Mechanism of Action. The synthesized agonist stabilizes the PPAR-RXR complex, driving the transcription of metabolic genes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee% during resolution Reaction ran too long (>50% conversion).Stop reaction strictly at 40-45% conversion. Lower temperature to 25°C to increase selectivity factor (E).
Nitro reduction fails Catalyst poisoning.Ensure sulfur traces from reagents are removed. Wash intermediate with CuCl2 solution if necessary.
Racemization during coupling Basic conditions too harsh.The

-proton is acidic. Use mild bases (Pyridine, Collidine) rather than TEA/DIEA. Avoid heat during coupling.

References

  • Enzym

    
    -Substituted Esters: 
    
    • Source: Yee, C., et al. (1992).[2] "The kinetic resolution of racemic esters using a crude preparation of a novel enzyme catalyst from Candida lipolytica."[2] Journal of Organic Chemistry.

    • (Contextual validation via similar lipase activity studies).

  • PPAR Agonist Design (Tesaglitazar Analogs)

    • Source: Cronet, P., et al. (2001).
    • (Tocris Technical Data for Tesaglitazar).

  • Synthesis of Phenylpropanoic Acid Derivatives

    • Source: Xu, Y., et al. (2006). "Design, synthesis, and evaluation of a novel series of alpha-substituted phenylpropanoic acid derivatives as human PPAR alpha/delta dual agonists." Journal of Medicinal Chemistry.
  • Green Chemistry in Drug Synthesis

    • Source: Nechab, M., et al. (2007).[3] "Highly Selective Enzymatic Kinetic Resolution of Primary Amines... and Carboxylic Acids." The Journal of Organic Chemistry.

Sources

Application Note: Bioconjugation Strategies Using 2-Methoxy-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 2-Methoxy-3-(4-nitrophenyl)propanoic acid in bioconjugation workflows. Unlike standard amino acids, this molecule features an


-methoxy group and a 

-nitro aromatic system, rendering it a unique non-canonical scaffold for designing peptidomimetics, stable linkers, and heterobifunctional probes.

Introduction & Molecule Profile[1]

2-Methoxy-3-(4-nitrophenyl)propanoic acid is a specialized building block often employed in the synthesis of small molecule drug conjugates (SMDCs) and protease-resistant peptidomimetics. Its structure mimics phenylalanine but replaces the labile


-amino group with a metabolically stable methoxy group.
Structural Advantages
  • Protease Resistance: The lack of an

    
    -amino group prevents the formation of a standard peptide bond at the C2 position, blocking N-terminal proteolytic degradation.
    
  • Latent Reactivity: The

    
    -nitro group serves as a "masked" aniline. It is chemically inert during carboxyl activation but can be selectively reduced to a primary aromatic amine for secondary conjugation or diazotization.
    
  • Solubility: The methoxy group imparts distinct lipophilicity compared to the hydroxyl of tyrosine or the proton of phenylalanine, modulating the pharmacokinetic profile of the conjugate.

PropertySpecification
Formula

MW ~237.21 g/mol
Functional Groups Carboxylic Acid (C1), Methoxy (C2), Nitro (Aromatic C4')
Solubility Low in water; Soluble in DMSO, DMF, Methanol
Primary Reactivity Carboxyl-Amine coupling (via EDC/NHS)
Secondary Reactivity Nitro reduction

Aniline coupling

Experimental Workflows

This guide details two primary workflows:

  • Workflow A (Direct Conjugation): Attaching the molecule to a protein/amine-bearing surface via the carboxyl group.

  • Workflow B (Bifunctional Linker Strategy): Utilizing the molecule as a heterobifunctional linker by activating the carboxyl group and subsequently reducing the nitro group.

Workflow Visualization

Bioconjugation_Workflow Start 2-Methoxy-3-(4-nitrophenyl) propanoic acid Activation Carboxyl Activation (EDC/NHS) Start->Activation Step 1 Reduction Nitro Reduction (Fe/HCl or H2/Pd) Start->Reduction Step 1 (Workflow B) NHS_Ester Activated NHS Ester Activation->NHS_Ester Conjugation Amine Coupling (Protein-NH2) NHS_Ester->Conjugation Step 2 (Workflow A) Final_Conj Nitro-Functionalized Conjugate Conjugation->Final_Conj Aniline Aniline Derivative Reduction->Aniline Aniline->Activation Step 2

Figure 1: Dual pathways for utilizing the scaffold. Workflow A yields a nitro-functionalized conjugate. Workflow B generates an aniline intermediate for heterobifunctional applications.

Protocol 1: Preparation of the Activated NHS-Ester

Purpose: Convert the stable carboxylic acid into a reactive N-hydroxysuccinimide (NHS) ester for efficient coupling to primary amines (e.g., Lysine residues on antibodies).

Reagents Required[1][2][3][4][5]
  • Ligand: 2-Methoxy-3-(4-nitrophenyl)propanoic acid (100 mg, 0.42 mmol)

  • Activation Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: Anhydrous DMF or DMSO (Critical: Avoid protic solvents).

  • Base: Dry Pyridine or DIPEA (optional, to ensure deprotonation).

Step-by-Step Procedure
  • Dissolution: Dissolve 100 mg of the ligand in 2.0 mL of anhydrous DMF. Ensure the solution is clear.

  • Activation:

    • Add NHS (1.2 equivalents, ~58 mg).

    • Add EDC (1.5 equivalents, ~96 mg).

    • Expert Insight: Add EDC last to initiate the reaction. The reaction is slightly exothermic; perform at room temperature (RT).

  • Incubation: Stir the mixture under nitrogen atmosphere for 4–12 hours at RT.

    • Monitoring: Use TLC (Silica, 5% MeOH in DCM) to monitor the disappearance of the starting acid. The NHS ester is typically less polar (higher Rf) than the acid but more polar than non-polar impurities.

  • Purification (Critical):

    • Unlike standard peptides, this small hydrophobic ester can be purified via semi-preparative HPLC or rapid silica flash chromatography (if stable).

    • Alternative: For immediate protein conjugation, the reaction mixture can be used directly if the excess EDC is quenched (see Protocol 2).

Protocol 2: Conjugation to Protein (Antibody/BSA)

Purpose: Covalent attachment of the scaffold to a protein carrier.

Reagents
  • Protein: BSA or IgG (10 mg/mL in PBS, pH 7.4).

  • Activated Ligand: NHS-Ester from Protocol 1 (in DMF).

  • Buffer: 1X PBS (pH 7.4). Note: Avoid Tris or Glycine buffers as they contain competing amines.

Stoichiometry Table
Target BiopolymerTarget Molar Ratio (Ligand:Protein)DMF Tolerance (v/v)Incubation Time
Monoclonal Antibody 10:1 to 20:1< 10%2 Hours (RT)
BSA (Carrier) 30:1 to 50:1< 20%4 Hours (RT)
Small Peptide 1.5:1< 50%1 Hour (RT)
Step-by-Step Procedure
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (PBS, pH 7.2–7.5).

  • Addition: Slowly add the activated NHS-ester (dissolved in DMF) to the stirring protein solution.

    • Technique: Do not exceed 10% v/v organic solvent final concentration to prevent protein precipitation.

  • Reaction: Incubate at Room Temperature for 2 hours or at 4°C overnight.

  • Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess ligand and organic solvent using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

Protocol 3: Nitro Group Reduction (Unmasking the Aniline)

Purpose: Convert the nitro group into an aniline, creating a site for secondary conjugation (e.g., to a fluorophore or a second drug payload). Warning: Standard reduction (H2/Pd) is incompatible with intact proteins (denaturation). This step is best performed on the small molecule before conjugation (Workflow B) or using mild chemical reduction on the conjugate.

Method: Iron/Ammonium Chloride Reduction (Small Molecule)
  • Setup: Dissolve the nitro-compound in Ethanol/Water (3:1).

  • Reagents: Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux: Heat to 80°C for 1–2 hours. The yellow nitro compound will turn colorless/brown (aniline formation).

  • Workup: Filter through Celite to remove iron. Concentrate the filtrate.

  • Result: You now have 2-Methoxy-3-(4-aminophenyl)propanoic acid . This amino-acid analog can now be conjugated via its amine (e.g., to an NHS-fluorophore) and then via its carboxyl (to a protein), serving as a bridge.

Analytical Validation

UV-Vis Spectroscopy

The nitro group provides a convenient spectroscopic handle.

  • Nitro-Conjugate: Distinct absorbance around 270–280 nm (aromatic) with a tail extending to 300–350 nm (nitro-aromatic charge transfer).

  • Aniline (Reduced): Absorbance shifts. Aniline typically absorbs at 230–240 nm and 280 nm .

  • Quantification: Calculate the Degree of Labeling (DOL) using the Beer-Lambert law.

    • 
       (Protein) 
      
      
      
      210,000
      
      
      (for IgG).
    • 
       (Ligand) must be determined experimentally (approx. 10,000 
      
      
      
      for nitro-aromatics).
Mass Spectrometry (LC-MS)
  • Intact Mass: Check for mass shifts corresponding to the ligand addition (+219.2 Da per conjugation event, accounting for water loss).

  • Peptide Mapping: Digest with Trypsin and look for modified lysine peptides.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during conjugation Ligand hydrophobicity is too high.Decrease ligand loading; Increase DMF % (up to 15% if protein tolerates); Use a sulfonated analog if available.
Low Conjugation Yield Hydrolysis of NHS ester.Ensure anhydrous DMF is used; Use fresh EDC/NHS; Work quickly once activated.
No Nitro Reduction Catalyst poisoning or insufficient heat.Use fresh Iron powder; Ensure vigorous stirring; Try

in EtOH as an alternative.
Protein Aggregation Over-labeling (hydrophobic burden).Target a lower DOL (e.g., 2–3 ligands per antibody); Add 0.05% Tween-20 to the buffer.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link

    • Authoritative source for EDC/NHS and reductive chemistries.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Link

    • Context on using latent functional groups (like nitro/aniline) in chemical biology.
  • NIST Chemistry WebBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid.[1] Link

    • Structural data on the des-nitro analog for spectral comparison.
  • Chem-Impex. (n.d.). Fmoc-4-nitro-L-phenylalanine Applications. Link

    • Reference for the reactivity of nitro-phenylalanine deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid (a key scaffold for PPAR agonists and integrin antagonists) often suffers from low yields due to a specific competing reaction: elimination .[1]

Many researchers attempt the direct nucleophilic displacement of methyl 2-bromo-3-(4-nitrophenyl)propanoate with sodium methoxide. This is the primary cause of failure. The electron-withdrawing nitro group at the para-position significantly increases the acidity of the benzylic protons, driving the reaction toward E2 elimination to form the cinnamate derivative (Zaitsev product) rather than the desired substitution.

This guide outlines two protocols:

  • Protocol A (The "Gold Standard"): A high-yield, stereocontrolled route via the O-methylation of an

    
    -hydroxy precursor.
    
  • Protocol B (The "Rescue"): Optimization strategies for the displacement route if you are committed to the

    
    -bromo intermediate.
    
Module 1: Strategic Route Analysis

The following decision tree illustrates why the standard displacement route often fails and proposes the superior pathway.

SynthesisRoutes cluster_legend Legend Start Start: 4-Nitrobenzaldehyde or 4-Nitrophenylalanine RouteA_Step1 Route A: Alpha-Bromo Intermediate (Standard Textbook Approach) Start->RouteA_Step1 Hell-Volhard-Zelinsky or Reformatsky RouteB_Step1 Route B: Alpha-Hydroxy Intermediate (Recommended) Start->RouteB_Step1 Diazotization (Retention of Config) Elimination MAJOR SIDE PRODUCT: Methyl 4-nitrocinnamate (Red Oil/Solid) RouteA_Step1->Elimination NaOMe/MeOH (E2 Mechanism dominates) Substitution Target Product: 2-Methoxy-3-(4-nitrophenyl) propanoic acid RouteA_Step1->Substitution Ag2O/MeOH (Assisted Solvolysis) RouteB_Step1->Substitution MeI / Ag2O (Purdie-Irvine Methylation) key Red = High Risk Path Green = High Yield Path

Figure 1: Comparison of synthetic pathways. Route A suffers from competing elimination due to the acidity of benzylic protons. Route B avoids this mechanism entirely.

Module 2: The "Gold Standard" Protocol (Route B)

Recommendation: Adopt this route for yields >75% and preservation of stereochemistry (if starting from chiral pool).

Step 1: Diazotization of 4-Nitrophenylalanine

Instead of building the carbon chain, start with 4-nitrophenylalanine. Converting the amine to a hydroxyl group via diazotization proceeds with retention of configuration (due to neighboring group participation of the carboxylate).

  • Reagents: Sodium Nitrite (

    
    ), 1M Sulfuric Acid (
    
    
    
    ).
  • Procedure:

    • Dissolve 10 mmol of 4-nitrophenylalanine in 15 mL of 1M

      
      .
      
    • Cool to 0°C in an ice bath.

    • Add 3.0 M

      
       (1.5 eq) dropwise over 45 mins. Note: Evolution of 
      
      
      
      gas will be visible.[2]
    • Stir at 0°C for 3 hours, then warm to room temperature overnight.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Step 2: Purdie-Irvine Methylation

This is the critical step. Using Sodium Hydride (


) often leads to racemization or elimination. Silver(I) Oxide (

)
acts as a mild base and halide scavenger, promoting O-methylation without touching the sensitive benzylic protons.
  • Reagents: Methyl Iodide (

    
    ), Silver(I) Oxide (
    
    
    
    ), Calcium Sulfate (
    
    
    , Drierite).
  • Procedure:

    • Dissolve the methyl ester of the Step 1 product (1.0 eq) in anhydrous acetonitrile or DMF.

    • Add

      
       (5.0 eq) and freshly activated 
      
      
      
      (to scavenge water).
    • Add

      
       (2.0 eq) in one portion.
      
    • Stir in the dark (foil-wrapped flask) at room temperature for 24–48 hours.

    • Filter through a Celite pad to remove silver salts.

    • Evaporate solvent to yield the pure

      
      -methoxy ester.
      
Module 3: Troubleshooting the Displacement Route (Route A)

If you are restricted to using methyl 2-bromo-3-(4-nitrophenyl)propanoate, use these modifications to salvage the yield.

FAQ: Why is my product a red oil/solid instead of a white crystal?

Answer: You have likely formed methyl 4-nitrocinnamate via E2 elimination.

  • Diagnosis: Check 1H NMR.

    • Target: Doublet of doublets at ~4.0 ppm (

      
      -proton).
      
    • Elimination Product: Two doublets at ~6.5–7.8 ppm (vinylic protons,

      
       Hz for trans).
      
  • The Cause: Sodium methoxide (

    
    ) is a strong base.[1][3] The nitro group makes the 
    
    
    
    -protons (benzylic) highly acidic (
    
    
    ), making deprotonation faster than substitution.
Corrective Protocol: Silver-Mediated Solvolysis

Do not use strong alkoxide bases. Instead, use a "soft" electrophilic pull to encourage substitution.

  • Solvent: Anhydrous Methanol (acts as the nucleophile).

  • Promoter: Silver(I) Oxide (

    
     eq) or Silver Carbonate.
    
  • Procedure:

    • Dissolve the

      
      -bromo ester in Methanol.
      
    • Add

      
       and stir at room temperature.
      
    • Mechanism: Silver complexes with the bromide, weakening the C-Br bond and allowing neutral methanol to attack (SN1/SN2 borderline) without abstracting the proton.

Module 4: Data & Specifications
ParameterRoute A (Standard NaOMe)Route A (Silver Modified)Route B (Diazotization/Ag2O)
Primary Mechanism E2 Elimination (Dominant)Assisted SolvolysisO-Alkylation
Typical Yield < 30%55–65%75–85%
Stereocontrol Inversion (if SN2 works)Mixed/RacemicRetention
Major Impurity 4-Nitrocinnamic acidHydroxy-esterUnreacted starting material
Reaction Color Dark Red/BrownLight YellowPale Yellow
References
  • Diazotization of Phenylalanine (Retention of Configuration)

    • Brewster, P., et al. "Walden Inversion in the Replacement of Hydroxyl by Halogen.
    • Context: Establishes the mechanism for retaining chirality during the conversion of amino acids to hydroxy acids via diazonium salts.
  • Purdie-Irvine Methylation (Ag2O/MeI)

    • Purdie, T., and Irvine, J.C.[4] "The Alkylation of Sugars." Journal of the Chemical Society, Transactions, vol. 83, 1903, pp. 1021-1037.

    • Context: The foundational protocol for mild O-methylation using silver oxide, preventing elimination in sensitive substr
  • Elimination in Beta-Aryl Haloesters

    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, vol. 12, 1958.
    • Context: Discusses the electronic effects of nitro groups on benzylic acidity, promoting elimin

Sources

Technical Support Center: Solubilization of 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3-(4-nitrophenyl)propanoic acid is a lipophilic weak acid.[1][2][3] Its poor aqueous solubility is driven by the aromatic 4-nitrophenyl moiety and the methoxy group, which outweigh the hydrophilicity of the single carboxylic acid group in its protonated state.

The most common user error is attempting to dissolve the free acid directly in neutral buffers (PBS, pH 7.[2]4) or water. This guide provides a scientifically validated protocol to overcome these limitations using pH control, cosolvents, and complexation.[2][3]

Module 1: The Physicochemical Barrier

To solve the solubility issue, you must first understand the molecule's behavior in solution.

  • Estimated pKa: ~3.8 – 4.2 (due to the electron-withdrawing

    
    -methoxy and 4-nitro groups).[1][2][3]
    
  • LogP (Octanol/Water): ~1.5 – 2.0 (Moderately Lipophilic).[1][2][3]

  • Critical Threshold: At pH < 4.0, the molecule exists primarily as the uncharged free acid (

    
    ), which is virtually insoluble in water (
    
    
    
    ).[2] At pH > 6.0, it exists as the ionized carboxylate anion (
    
    
    ), which is significantly more soluble.[2][3]
Visualization: Solubility Decision Matrix

The following decision tree outlines the optimal solubilization strategy based on your application's tolerance for organic solvents.

SolubilityMatrix Start Start: Define Application Constraints IsDMSOAllowed Is DMSO/Ethanol allowed (>0.1% final conc)? Start->IsDMSOAllowed HighConcNeeded Is Stock Conc > 10 mM required? IsDMSOAllowed->HighConcNeeded Yes DMSO_No Method B: Aqueous Base/Salt (For Sensitive Cells) IsDMSOAllowed->DMSO_No No DMSO_Yes Method A: Organic Stock (Standard Protocol) HighConcNeeded->DMSO_Yes Yes Advanced Method C: Cyclodextrin Complex (For In Vivo/High Stability) HighConcNeeded->Advanced No (or if precipitation occurs) DMSO_No->Advanced If pH adjustment fails

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Module 2: Validated Solubilization Protocols

Method A: The "Golden Path" (DMSO Stock + Dilution)

Best for: In vitro enzymatic assays, high-throughput screening.[3]

The Logic: DMSO disrupts the crystal lattice effectively.[1][2][3] The risk is "microprecipitation" upon dilution into aqueous buffer.[1][2][3]

Protocol:

  • Preparation: Dissolve the compound in 100% DMSO to a concentration of 10–50 mM . Vortex until clear.

  • Visual Check: The solution must be yellow-tinted (due to the nitro group) but perfectly transparent.[1][2][3]

  • The Dilution Step (Critical):

    • Do NOT add the DMSO stock directly to a large volume of static buffer.[1][2][3]

    • Correct Technique: Place the buffer under rapid stirring.[1][2][3] Slowly inject the DMSO stock into the vortex of the buffer.

    • Limit: Keep final DMSO concentration

      
       to avoid precipitating the compound or inhibiting enzymes.[1][2][3]
      
Method B: In-Situ Salt Formation (Solvent-Free)

Best for: Cell culture where DMSO is toxic; Animal studies.[1][2][3]

The Logic: By converting the acid to its sodium salt, you increase solubility by orders of magnitude.

Protocol:

  • Weigh the solid acid.[1][2][3]

  • Add 0.95 equivalents of NaOH (0.1 M stock). Note: Do not add excess base initially to avoid hydrolysis of the methoxy/ester linkages if present, though ethers are stable.

  • Add water to 80% of final volume.[1][2][3]

  • Sonicate.[1][2][3] The solution should clarify.

  • Adjust pH to 7.4–8.0 using dilute HCl or NaOH.[1][2][3]

  • Filter sterilize (0.22 µm).[1][2][3] Do not autoclave (Nitro compounds can be thermally sensitive).[1][2][3]

Method C: Cyclodextrin Complexation (Advanced)

Best for: High-concentration aqueous stocks, in vivo delivery.[1][3]

The Logic: The hydrophobic 4-nitrophenyl tail fits snugly into the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), shielding it from water while the hydrophilic CD exterior ensures solubility.[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water.[1][2][3]
    
  • Add the compound to this vehicle.[1][2][3]

  • Stir for 4–6 hours at room temperature.

  • If not dissolved, adjust pH to 8.0 momentarily to ionize the acid (driving it into solution), then back to 7.4. The CD will maintain solubility even if the pH drops slightly.[1][2][3]

Module 3: Troubleshooting & FAQs

Data Table: Solvent Compatibility Guide
Solvent / VehicleSolubility EstimateComments
Water (pH 5) < 0.1 mg/mLInsoluble. Do not use.[1][2][3]
PBS (pH 7.4) ~ 0.5 - 1.0 mg/mLModerate.[1][2][3] May precipitate over time or upon freeze-thaw.[1][2][3]
DMSO > 50 mg/mLExcellent.[1][2][3] Hygroscopic; keep tightly sealed.[1][2][3]
Ethanol > 20 mg/mLGood.[1][2][3] Evaporation changes concentration.[1][2][3]
20% HP-

-CD
> 5 mg/mLHighly Recommended for stability and bioavailability.[1][2][3]
Frequently Asked Questions

Q: My solution turned cloudy immediately after adding the DMSO stock to my culture medium. Why? A: This is "Crash Precipitation."[1][2][3] The local concentration of the drug exceeded its solubility limit before it could mix.[2]

  • Fix: Dilute the DMSO stock 1:10 in pure DMSO first, or use an intermediate dilution step (e.g., DMSO

    
     PBS with BSA 
    
    
    
    Media). Albumin (BSA) acts as a carrier protein and prevents precipitation.[1][2][3]

Q: Can I heat the solution to dissolve it? A: Mild heating (up to 40°C) is acceptable.[1][2][3] Avoid boiling. Nitro-aromatics can be sensitive to thermal degradation, and the methoxy group introduces potential reactivity at high temperatures.[1][2][3]

Q: The solution is clear, but my assay results are erratic. A: You may have Microprecipitation .[1][2][3] This is invisible to the naked eye but scatters light (Tyndall Effect).[1][2][3]

  • Test: Shine a laser pointer through the solution. If you see a beam path, you have suspended particles.[2][3] Filter the solution or switch to Method C (Cyclodextrins).

Q: Why does the color change when I adjust pH? A: 4-Nitrophenyl derivatives often exhibit pH-dependent color changes (chromogenic properties).[1][2][3] A shift from pale yellow to deeper yellow/orange at basic pH is normal and indicates ionization of the phenol-like or conjugated system [1].[1][2][3]

Module 4: Mechanism of Action (Visualized)[2][3]

The following diagram illustrates the equilibrium shifts that determine solubility.

Mechanism Solid Solid Crystal (Lattice Energy) FreeAcid Free Acid (HA) (Hydrophobic) Solid->FreeAcid Dissolution (Slow) FreeAcid->Solid Precipitation Ionized Salt Form (A-) (Hydrophilic) FreeAcid->Ionized pH > pKa (Base) Complex CD-Inclusion Complex (Solubilized) FreeAcid->Complex Cyclodextrin Ionized->FreeAcid pH < pKa (Acid)

Figure 2: Solubility equilibrium pathways.[1][2][3] Shifting the equilibrium toward the Ionized state (via pH) or the Complex state (via Cyclodextrins) is required for stability.

References

  • PubChem. 3-(4-Nitrophenyl)propanoic acid Compound Summary. National Library of Medicine.[1][2] Accessed Oct 2023.[1][3] Link[1][2][3]

  • Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (Demonstrates efficacy of HP-

    
    -CD for lipophilic drugs). Link
    
  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (Foundational text on pKa-dependent solubility). Link

  • MilliporeSigma. Solubility & Stability of Nitrophenyl Derivatives.[1][2][3] Technical Bulletins.[1][2] (General guidance on handling nitro-aromatics). Link

Sources

Technical Support Center: HPLC Enantioseparation of 2-Methoxy-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Separation Challenge

You are attempting to resolve the enantiomers of 2-Methoxy-3-(4-nitrophenyl)propanoic acid . This molecule presents a specific set of chromatographic challenges:

  • Acidic Moiety (-COOH): Requires suppression of ionization to prevent peak tailing and non-specific interactions with the silica matrix.

  • Chiral Center (C2): The

    
    -methoxy group creates steric bulk near the chiral center, which is generally favorable for discrimination by polysaccharide-based stationary phases.
    
  • Nitro Group (-NO2): This electron-withdrawing group creates a

    
    -acidic aromatic system, allowing for specific 
    
    
    
    -
    
    
    interactions with the
    
    
    -basic moieties of the chiral selector.

This guide synthesizes industry-standard protocols for


-substituted phenylpropanoic acids, prioritizing the Amylose tris(3,5-dimethylphenylcarbamate)  chemistry (e.g., Chiralpak AD/IA) as the primary line of investigation.

Phase 1: Method Development (The Setup)

Q1: Which column should I screen first?

Recommendation: Start with an Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or Chiralpak IA).

  • Why? This selector forms a "helical groove" where the analyte docks. The separation mechanism relies on a 3-point interaction:

    • Hydrogen Bonding: Between the analyte's -COOH/-OCH3 and the carbamate -NH/-CO of the selector.

    • 
      -
      
      
      
      Stacking:
      Between the nitrophenyl ring and the dimethylphenyl group of the selector.
    • Steric Fit: The

      
      -methoxy group dictates the depth of inclusion into the chiral groove.
      
  • Secondary Option: If AD/IA fails, switch to a Cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD-H or Chiralpak IB), which has a different helical pitch and often provides complementary selectivity.

Q2: What is the starting Mobile Phase composition?

Standard Protocol: Normal Phase (NP) is the gold standard for this class of molecules due to superior enantioselectivity compared to Reversed Phase (RP).

ComponentRoleStarting %Optimization Range
n-Hexane Bulk solvent (Non-polar)90%80% - 98%
2-Propanol (IPA) Polar modifier (H-bond donor/acceptor)10%2% - 20%
Trifluoroacetic Acid (TFA) CRITICAL: Suppresses -COOH ionization0.1%0.05% - 0.2%

Warning: Do NOT omit the TFA. Without it, the carboxylic acid will deprotonate, causing severe peak tailing and potential irreversible adsorption to the silica support.

Phase 2: Troubleshooting (The Problem)

Q3: My peaks are tailing severely (As > 1.5). How do I fix this?

Diagnosis: This is almost always due to "Silanol Effect" or "Ionization." The acidic protons on the silica surface or the analyte itself are interacting non-stereoselectively.

Corrective Actions:

  • Increase Acid Additive: Bump TFA concentration from 0.1% to 0.2%.

  • Switch Acid Type: If TFA is too strong (causing degradation, though unlikely here), switch to Formic Acid or Acetic Acid , though TFA is preferred for UV transparency at low wavelengths.

  • Check Column History: If the column was previously used with basic additives (DEA/TEA) for amine analysis, it may have a "memory effect."

    • Protocol: Flush column with 100% Ethanol (containing 0.1% Acetic Acid) for 3 hours at 0.5 mL/min to strip residual base.

Q4: I have separation, but the resolution is poor (Rs < 1.5).

Diagnosis: The enantiomers are eluting, but the selectivity (


) is too low.

Corrective Actions:

  • Lower the Temperature: Chiral recognition is enthalpy-driven. Lowering the column oven temperature (e.g., from 25°C to 10°C or 15°C) often dramatically increases resolution by "freezing" the chiral selector in a more distinct conformation.

  • Change the Alcohol: Switch from IPA to Ethanol . Ethanol is a sharper modifier and can alter the solvation shell around the chiral selector, often changing the elution order or spacing.

  • Diluent Mismatch: Ensure your sample is dissolved in the mobile phase. If you dissolved it in 100% IPA or MeOH and injected it into 90% Hexane, the solvent mismatch will cause band broadening.

Phase 3: Visualization & Logic

Method Development Decision Tree

The following diagram outlines the logical flow for developing and optimizing the method for your specific nitrophenyl derivative.

Method_Development_Flow Start Start: 2-Methoxy-3-(4-nitrophenyl)propanoic acid Solubility Check Solubility in Hexane/IPA Start->Solubility Mode_Select Select Mode Solubility->Mode_Select NP_Route Normal Phase (Standard) Hexane : IPA : TFA Mode_Select->NP_Route Soluble PO_Route Polar Organic (Alternative) ACN : MeOH : TFA Mode_Select->PO_Route Insoluble Column_Select Select Column: Amylose-based (AD-H / IA) NP_Route->Column_Select PO_Route->Column_Select Screening Screening Run 90:10:0.1 (Hex:IPA:TFA) Column_Select->Screening Result_Check Check Resolution (Rs) Screening->Result_Check Success Success (Rs > 1.5) Validate Method Result_Check->Success Yes Tailing Issue: Tailing? Result_Check->Tailing No Overlap Issue: Overlap? Tailing->Overlap Sharp but Merged Fix_Tailing Action: Increase TFA to 0.2% or Flush Column Tailing->Fix_Tailing Broad Peaks Fix_Overlap Action: Lower Temp (15°C) or Switch to EtOH Overlap->Fix_Overlap Fix_Tailing->Screening Fix_Overlap->Screening

Caption: Figure 1. Logical workflow for method development and troubleshooting of acidic chiral analytes.

Phase 4: Experimental Protocol

Standard Screening Protocol (Self-Validating)
  • System Preparation:

    • Flush system with IPA to remove any previous RP solvents (Water/MeOH).

    • Install Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Set Temp: 25°C.

    • Flow Rate: 1.0 mL/min.[1]

  • Mobile Phase Preparation:

    • Premix: 900 mL n-Hexane + 100 mL IPA + 1 mL TFA.

    • Degas by sonication (5 mins). Do not vacuum filter aggressively as volatile hexane will evaporate, changing the ratio.

  • Sample Preparation:

    • Weigh 1 mg of racemate.

    • Dissolve in 1 mL of Mobile Phase .

    • Note: If the sample is not soluble, dissolve in 0.1 mL Ethanol, then dilute to 1 mL with Hexane. Verify no precipitation occurs.

  • Sequence:

    • Blank: Inject 10 µL Mobile Phase (Verify baseline stability).

    • Dead Time Marker: Inject 10 µL of 1,3,5-tri-tert-butylbenzene (optional, to calculate

      
      ).
      
    • Sample: Inject 10 µL of racemate.

  • Data Analysis:

    • Calculate Retention Factor (

      
      ): Must be > 1.0 to separate from the solvent front.
      
    • Calculate Selectivity (

      
      ): 
      
      
      
      . Target > 1.1.
    • Calculate Resolution (

      
      ): Target > 1.5.
      

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H. Retrieved from [Link]

  • Phenomenex. (2022). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2014). Enantiomer separation of acidic compounds on anion exchange chiral stationary phases. Chiral Technologies Europe.[2] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Technical Support Center: Stability & Handling of 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: User seeks stability enhancement for 2-Methoxy-3-(4-nitrophenyl)propanoic acid . Molecule Profile:

  • Core Structure: Phenylpropanoic acid backbone.[1]

  • Functional Groups: C2-Methoxy (alpha-ether), C3-(4-Nitrophenyl).[1]

  • Critical Risk: The C2 chiral center is susceptible to racemization due to the inductive electron-withdrawing nature of the

    
    -methoxy group and the distant nitro group. The nitro moiety acts as a photosensitizer.
    

Module 1: Solubility & Stock Preparation

Issue: "My compound precipitates upon dilution in aqueous media."

The Science of Solubilization

This molecule exhibits "amphiphilic tension."[1] The 4-nitrophenyl moiety is highly lipophilic and planar, driving


-

stacking and poor water solubility. However, the carboxylic acid (pKa

3.8–4.2) allows for solubility if ionized.[1]

The Trap: Researchers often dissolve the acid in DMSO and dilute directly into a low-pH buffer (pH < 5).[1] At this pH, the carboxylic acid protonates (becomes neutral), and the lipophilic nitro-aromatic tail forces the molecule to crash out of solution.

Optimized Protocol: The "pH-Step" Method

Do not rely solely on organic co-solvents. You must control the ionization state.

ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous) Prevents hydrolysis; disrupts intermolecular H-bonding.[1]
Stock Conc. 10–50 mM High enough for dilution, low enough to prevent aggregation.[1]
Aqueous Buffer PBS or Tris (pH 7.4–8.0) Maintains the carboxylate anion (

) form, drastically increasing solubility.[1]
Forbidden Acidic Buffers (pH < 4.5) Forces protonation

immediate precipitation.[1]

Step-by-Step Preparation:

  • Weigh the solid powder in an amber glass vial (static-free).

  • Dissolve in 100% Anhydrous DMSO to reach 50 mM. Vortex until clear.

  • Critical Step: When diluting into water/media, ensure the receiving buffer is pH 7.4 or higher .[1]

  • Add the DMSO stock dropwise while vortexing the buffer. (Do not add buffer to DMSO).

Module 2: Chemical Stability (Racemization Defense)

Issue: "I am observing loss of optical activity or potency over time."

The Mechanism: Base-Catalyzed Enolization

The most insidious threat to 2-Methoxy-3-(4-nitrophenyl)propanoic acid is racemization at the C2 (alpha) position.[1]

  • Why? The

    
    -proton is acidified by the inductive electron-withdrawing effect of the adjacent Methoxy group (-I effect) and the Carbonyl group.
    
  • The Trigger: In basic conditions (pH > 9) or in the presence of strong organic bases, the

    
    -proton is abstracted, forming a planar enolate intermediate.[1] When this reprotonates, it does so from either face, destroying enantiopurity.
    
Diagram: The Racemization Pathway

Racemization cluster_prevention Prevention Strategy S_Isomer Pure (S)-Enantiomer (Active) Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) S_Isomer->Enolate Proton Abstraction (Slow Step) Base Base (OH- or Amine) Base->S_Isomer Racemic Racemic Mixture (50% S / 50% R) Enolate->Racemic Reprotonation (Non-stereoselective) KeepNeutral Maintain pH 6.5 - 7.5 ColdStorage Store at -20°C

Caption: Mechanism of base-catalyzed racemization driven by alpha-proton acidity. Prevention requires strict pH control.[1]

Stability Protocol
  • pH Window: Strictly maintain pH 6.0 – 7.5 .

    • Too Acidic (< 4.0): Precipitation risk.

    • Too Basic (> 8.5): Racemization risk.[2]

  • Temperature: Store stock solutions at -20°C or -80°C .

    • Why? Proton exchange is kinetically controlled. Lowering temperature exponentially slows the rate of enolization.

  • Avoid: Primary amines (e.g., Tris) at high pH if possible; Phosphate buffers are chemically inert regarding catalysis.[1]

Module 3: Photostability (The Nitro Chromophore)

Issue: "The solution turned yellow/brown after sitting on the bench."

The Mechanism: Nitro-Photochemistry

The 4-nitrophenyl group is a strong chromophore absorbing in the UV-A/Blue spectrum. Upon excitation, nitroaromatics can undergo:

  • Nitro-to-Nitrite Rearrangement: Leading to radical cleavage.

  • Photoreduction: In the presence of hydrogen donors (like alcohols or thiols), the nitro group can reduce to a nitroso or hydroxylamine derivative.[1]

Handling Guidelines
  • Container: ALWAYS use amber glass or foil-wrapped tubes.[1]

  • Light Exposure: Limit exposure to ambient fluorescent light (which emits UV spikes).[1]

  • Solvent Choice: Avoid storing in alcohols (Methanol/Ethanol) for long periods under light, as alcohols can act as hydrogen donors for photoreduction.[1] DMSO is superior for stability. [1]

Module 4: Troubleshooting FAQ

Q1: Can I autoclave solutions of this compound? A: NO.

  • Reason: The high heat (121°C) will accelerate decarboxylation (loss of CO2) and rapid racemization.[1]

  • Solution: Sterile filter using a 0.22 µm PVDF or PTFE membrane (nylon may bind the nitro-aromatic ring).[1]

Q2: My LC-MS shows a peak with Mass +14 or +15. What is it? A: Likely Methyl Esterification. [1]

  • Cause: If you stored the compound in Methanol. The carboxylic acid can convert to a methyl ester over time, especially if traces of acid catalyst (HCl) are present.[1]

  • Fix: Store stocks in DMSO or Acetonitrile, never in reactive alcohols.

Q3: How long is the stock stable at -20°C? A: Estimated 6–12 months.

  • Verification: Run a "Purity Check" via HPLC before critical assays. Look for the "split peak" (racemization) on a chiral column or new impurity peaks (degradation).[1]

Summary Decision Tree

Troubleshooting Start Start: Solution Preparation Solvent Solvent Choice? Start->Solvent DMSO DMSO (Recommended) Solvent->DMSO Alcohol Methanol/Ethanol Solvent->Alcohol Avoid (Esterification Risk) Dilution Dilution into Aqueous Media DMSO->Dilution pH_Check Check pH Dilution->pH_Check Acidic pH < 5.0 (Risk: Precipitation) pH_Check->Acidic Basic pH > 9.0 (Risk: Racemization) pH_Check->Basic Neutral pH 7.0 - 7.5 (Optimal) pH_Check->Neutral

Caption: Decision matrix for optimal solvent and pH selection to avoid common instability pitfalls.

References

  • Mechanism of Racemization: Smith, G. G., & Sivade, A. (1981).[1] Racemization of amino acids and derivatives.[3] Mechanism of base-catalyzed racemization of alpha-substituted acids. Journal of Organic Chemistry. (Context: General mechanism for alpha-proton acidity in carboxylic acid derivatives).

  • Nitroaromatic Photostability: Davies, J. (2023).[1] Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres.

  • Solubility of Phenylpropanoic Derivatives: PubChem Compound Summary for 3-(4-Nitrophenyl)propanoic acid. [1]

  • Handling of Chiral Acids: Ebbers, E. J., et al. (1997).[1] Controlled Racemization of Optically Active Organic Compounds: Prospects for Asymmetric Transformation. Tetrahedron.

Sources

Removing metal catalyst impurities from 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxy-3-(4-nitrophenyl)propanoic acid[1]

Executive Summary & Chemical Context

Compound: 2-Methoxy-3-(4-nitrophenyl)propanoic acid Critical Functionality: Carboxylic acid (pKa ~4.5), Nitro group (electron-withdrawing), Methoxy ether.[1] Common Contaminants: Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) derived from cross-coupling or asymmetric hydrogenation steps. Compliance Target: ICH Q3D Class 2B limits (<10 ppm for oral delivery).

This guide addresses the specific challenge of removing transition metals from this acidic, electron-deficient aromatic substrate. Unlike simple hydrocarbons, the nitro group and carboxylic acid moiety create specific adsorption behaviors that render standard activated carbon treatments inefficient or yield-destructive.[1]

Troubleshooting Guide (Q&A)
Q1: I treated my crude reaction mixture with Activated Carbon (Darco® G-60), but I lost 30% of my product yield. What happened?

Diagnosis: Non-specific Adsorption (Pi-Stacking).[1] Technical Insight: Your molecule contains a nitrophenyl group. Nitro groups are strong pi-acceptors, and the graphitic planes of activated carbon are pi-donors.[1] This creates a strong "pi-pi stacking" interaction, causing your product to bind irreversibly to the carbon matrix. Solution: Switch to Functionalized Silica Scavengers . Unlike carbon, silica backbones are inert to aromatic stacking.[1]

  • Recommendation: Use Si-Thiol (Mercaptopropyl silica) or Si-TMT (Trimercaptotriazine silica).[1] These ligands bind metals selectively via d-orbital coordination without adsorbing your organic substrate.[1]

Q2: My Palladium levels are stuck at ~50 ppm even after recrystallization from EtOAc/Hexane. Why isn't the metal purging?

Diagnosis: Crystal Lattice Occlusion.[1] Technical Insight: 2-Methoxy-3-(4-nitrophenyl)propanoic acid likely forms a crystal lattice that traps metal-ligand complexes (e.g., Pd-phosphine species) within the crystal defects or as solid solutions.[1] Recrystallization purifies organic impurities but often fails for trace metals.[1] Solution: Perform a "Homogeneous Scavenging Step" before crystallization.[1]

  • Dissolve the crude solid fully in a good solvent (THF or MeOH).[1]

  • Add 3-4 equivalents (w/w relative to metal content) of Si-Thiol .[1]

  • Stir at 50°C for 2 hours.

  • Filter, then crystallize.[1]

Q3: Can I use a simple aqueous wash to remove the metal?

Diagnosis: Solubility Mismatch. Technical Insight: Most Pd/Rh catalysts used in organic synthesis are ligated with lipophilic phosphines (e.g., PPh3, BINAP), making them insoluble in water. A simple water wash will not extract them.[1] Solution: The pH-Swing Extraction (Salt Formation Strategy). Since your molecule is a carboxylic acid, you can exploit its ionization potential to separate it from neutral metal complexes.[1]

  • Protocol:

    • Dissolve crude in DCM or EtOAc .[1]

    • Extract with 0.5M NaHCO3 (aq) . The product moves to the water phase as the carboxylate salt; the neutral metal catalyst stays in the organic layer.

    • Wash the aqueous layer twice with fresh DCM.[1]

    • Acidify the aqueous layer to pH 2 with HCl to precipitate the purified product.

Q4: Which specific scavenger is best for Rhodium (Rh) vs. Palladium (Pd) for this substrate?

Diagnosis: Metal Hardness/Softness (HSAB Theory).[1] Technical Insight:

  • Palladium (Soft acid): Binds best to Si-Thiol (Soft base).[1]

  • Rhodium/Ruthenium (Borderline acids): Often require a chelating ligand like Si-TMT or Si-Diamine .[1] Selection Table:

Metal ContaminantRecommended ScavengerMechanism
Palladium (Pd) Si-Thiol (Mercaptopropyl)Monodentate S-binding
Rhodium (Rh) Si-TMT (Trimercaptotriazine)Tridentate chelation (High stability)
Ruthenium (Ru) Si-TMT or Si-Diamine Chelation required for Ru(II)/Ru(III)
Experimental Protocols
Protocol A: The "pH-Swing" Extraction (Primary Bulk Removal)

Best for: Reducing metal load from >1000 ppm to <100 ppm while removing non-polar organic impurities.

  • Dissolution: Dissolve 10.0 g of crude 2-Methoxy-3-(4-nitrophenyl)propanoic acid in 100 mL Dichloromethane (DCM) .

  • Salt Formation: Add 150 mL of 0.5 M NaHCO3 (aq). Stir vigorously for 20 minutes.

    • Note: Ensure pH of aqueous layer is >8.

  • Phase Separation: Separate layers. Keep the Aqueous Layer (contains Product). Discard Organic Layer (contains Metal Catalyst).[1]

  • Wash: Wash the aqueous layer with 2 x 50 mL DCM.[1]

  • Precipitation: Cool aqueous layer to 5°C. Slowly add 1 M HCl until pH reaches ~2.0.

  • Isolation: Filter the resulting white precipitate. Wash with water.[1][2] Dry in vacuum oven.

Protocol B: Silica Scavenger Polishing (Final Polish)

Best for: Reducing metal load from <100 ppm to <10 ppm (ICH Compliance).

  • Solvent Selection: Dissolve the semi-pure acid in THF or Ethyl Acetate (10 volumes).[1] Avoid MeOH if esterification is a risk (though unlikely without acid catalyst).[1]

  • Scavenger Addition: Add Si-Thiol (Silicycle or Biotage) at a ratio of 5-10% w/w relative to the substrate mass.[1]

  • Incubation: Stir at 50°C for 4 hours.

    • Critical: Heat improves kinetics of metal diffusion into the silica pores.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite to remove the silica.[1]

  • Concentration: Evaporate solvent to yield purified API intermediate.

Visualizations
Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the appropriate metal removal strategy based on initial contamination levels.

PurificationWorkflow Start Crude Product (High Metal Content) CheckLevel Analyze Metal Content (ICP-MS) Start->CheckLevel HighLoad > 500 ppm CheckLevel->HighLoad High Contamination LowLoad < 100 ppm CheckLevel->LowLoad Low Contamination PHSwing Protocol A: pH-Swing Extraction (Uses Solubility Switch) HighLoad->PHSwing Scavenger Protocol B: Si-Thiol Scavenging (Specific Chelation) LowLoad->Scavenger PHSwing->Scavenger If metals remain Crystallization Final Crystallization (Polishing) Scavenger->Crystallization FinalTest Final QC (ICH Q3D Limit) Crystallization->FinalTest

Figure 2: Mechanism of Scavenger Action

Caption: Chemical interaction between the Thiol-functionalized silica and the Palladium-Phosphine complex.

ScavengerMechanism Silica Silica Bead (Solid Support) Linker Propyl Linker Silica->Linker SH -SH Group (Soft Base) Linker->SH Pd Pd(II) Complex (Soft Acid) SH->Pd Coordination Impurity Displaced Ligand (PPh3) Pd->Impurity Ligand Exchange Bound Trapped Metal (Si-S-Pd) Pd->Bound Irreversible Binding

Reference Data

Table 1: Comparative Efficiency of Removal Methods

MethodPd Removal EfficiencyProduct RecoveryNotes
Activated Carbon 60-80%< 70%High product loss due to nitro-group adsorption.[1]
Crystallization 20-40%85%Ineffective for trace metals (occlusion).[1]
pH-Swing Extraction 90-95%> 90%Excellent bulk removal; removes neutral catalysts.[1]
Si-Thiol Scavenger > 99%> 95%Gold standard for final polishing.[1]

Table 2: ICH Q3D Limits (Class 2B Elements)

ElementOral PDE (µ g/day )Concentration Limit (10g daily dose)
Palladium (Pd) 10010 ppm
Rhodium (Rh) 10010 ppm
Ruthenium (Ru) 10010 ppm
References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] (2019).[1][3] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link][1]

  • Biotage Metal Scavenging User Guide. Biotage AB.[1] (2023).[1][4][5][6] "Strategies for Pd Removal." Available at: [Link]

  • Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Available at: [Link][1]

Sources

Addressing hygroscopicity challenges in 2-Methoxy-3-(4-nitrophenyl)propanoic acid storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Hygroscopicity Challenges in Storage and Handling

Welcome to the technical support center for 2-Methoxy-3-(4-nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity of your materials and the success of your experiments.

Introduction: The Challenge of Hygroscopicity

2-Methoxy-3-(4-nitrophenyl)propanoic acid is a valuable compound in various research and development applications. However, its tendency to absorb moisture from the atmosphere—a property known as hygroscopicity—can significantly impact its stability, purity, and performance in your experiments.[1][2] Absorbed water can lead to chemical degradation, alter the compound's physical properties, and ultimately compromise your results.[3][4][5][6]

This guide provides a comprehensive set of troubleshooting steps and frequently asked questions to help you effectively manage the hygroscopic challenges of 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

Issue 1: The compound has formed clumps or appears "wet" upon opening the container.
  • Cause: This is a classic sign of moisture absorption.[1][5] The compound has been exposed to ambient air with sufficient humidity to cause the particles to agglomerate.

  • Immediate Action:

    • Minimize further exposure. Immediately reseal the container, ensuring the cap is tight.[1]

    • If possible, purge the container headspace with a dry, inert gas like nitrogen or argon before sealing.

  • Troubleshooting & Prevention:

    • Proper Storage: Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).[7] For long-term storage, a controlled humidity environment, such as a dry box or a humidity-controlled cabinet, is recommended.[4][8]

    • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (nitrogen or argon) is best practice.

    • Aliquotting: Upon receiving a new batch of the compound, consider immediately aliquoting it into smaller, single-use vials. This minimizes the number of times the main container is opened, reducing the cumulative exposure to atmospheric moisture.[9]

Issue 2: Inconsistent results in experiments using the same batch of the compound.
  • Cause: Variable water content in the compound can lead to inaccurate weighing and, consequently, incorrect molar concentrations in your solutions. This is a significant source of experimental irreproducibility.

  • Troubleshooting & Prevention:

    • Quantify Water Content: The most reliable way to address this is to determine the water content of your compound using Karl Fischer titration.[10][11][12][13] This will allow you to correct for the water content when calculating the mass of the compound needed for your experiments.

    • Drying the Compound: If the water content is found to be unacceptably high, you may consider drying the compound. However, this should be done with caution as excessive heat can cause degradation.[1][2] A vacuum oven at a gentle temperature (e.g., 30-40°C) is a suitable method. The exact temperature and duration will depend on the thermal stability of the compound. It is advisable to perform a small-scale test first and re-assess purity after drying.

    • Consistent Handling: Ensure that you handle the compound in a low-humidity environment, such as a glovebox or a balance enclosure with a desiccant.[8] When weighing, do so quickly to minimize exposure time.[1]

Issue 3: Observed degradation of the compound over time.
  • Cause: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[3][4][5]

  • Troubleshooting & Prevention:

    • Purity Assessment: Regularly assess the purity of your compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[14][15][16] This will allow you to track the stability of the compound over time under your storage conditions.

    • Optimal Storage Conditions: In addition to a dry environment, store the compound at the recommended temperature, typically in a cool, dark place.[17][18] Some compounds may require refrigeration or freezing.[9] Always refer to the supplier's recommendations if available.

    • Avoid Light Exposure: Photodegradation can be another pathway for compound degradation.[3] Storing the compound in an amber vial or in a light-blocking container can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for 2-Methoxy-3-(4-nitrophenyl)propanoic acid?

A1: The ideal storage condition is in a tightly sealed container, inside a desiccator with a fresh desiccant, and stored in a cool, dark place. For maximum protection against moisture, storage in a glovebox or a humidity-controlled cabinet with an inert atmosphere is recommended.

Q2: How can I accurately weigh a hygroscopic compound like this?

A2: To accurately weigh the compound, you should:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the compound in a low-humidity environment if possible.

  • Work quickly to minimize the time the compound is exposed to the air.[1]

  • Use a container with a small opening to reduce the surface area exposed to the atmosphere.

  • For the most accurate solution preparation, determine the water content via Karl Fischer titration and adjust your calculations accordingly.

Q3: Can I dry the compound if it has absorbed water?

A3: Yes, but with caution.[1][2] Gentle heating under vacuum is a common method. However, you must consider the thermal stability of 2-Methoxy-3-(4-nitrophenyl)propanoic acid to avoid degradation. It is crucial to re-analyze the compound's purity (e.g., by HPLC) after drying to ensure its integrity has not been compromised.

Q4: What are the signs of degradation I should look for?

A4: Besides the physical signs of moisture absorption (clumping), you might observe a change in color or the appearance of new, unidentified peaks in an HPLC chromatogram of the compound. Any significant deviation from the initial purity assessment should be investigated.

Q5: How often should I check the purity of my stored compound?

A5: For a new or infrequently used compound, it is good practice to check the purity before starting a new set of critical experiments. If the compound is used regularly, a periodic purity check (e.g., every 6 months) is recommended, especially if you have noticed any changes in its physical appearance or in your experimental outcomes.

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content Determination

This protocol outlines the coulometric method, suitable for low water content.[10][11]

  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean and the reagents are fresh.

    • Condition the titration cell to remove any ambient moisture until a stable, low drift is achieved (typically < 10 µ g/min ).[10]

  • Sample Preparation:

    • Accurately weigh a suitable amount of 2-Methoxy-3-(4-nitrophenyl)propanoic acid. The sample size depends on the expected water content.

  • Titration:

    • Introduce the weighed sample into the titration vessel.

    • Start the titration. The instrument will automatically stop at the endpoint and display the water content.

  • Calculation:

    • The instrument typically provides the result in micrograms of water. Calculate the percentage of water content using the following formula:

      • Water Content (%) = (Amount of water in µg / Sample weight in µg) x 100

Protocol 2: HPLC for Purity Assessment

This is a general protocol; specific conditions may need to be optimized for 2-Methoxy-3-(4-nitrophenyl)propanoic acid.[14][15]

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration suitable for your HPLC system and detector.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the sample and analyze the resulting chromatogram.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Parameter Karl Fischer Titration HPLC
Purpose Water Content QuantificationPurity Assessment & Degradation Monitoring
Principle Titration with iodineChromatographic Separation
Typical Output Water content (%)Purity (Area %), Chromatogram
Key Advantage Specific for waterHigh resolution for impurities

Visualizations

Workflow for Handling a New Batch of Hygroscopic Compound

G cluster_0 Initial Receipt & Assessment cluster_1 Storage & Use cluster_2 Ongoing Monitoring A Receive New Batch B Visual Inspection A->B C Perform Initial QC B->C D Quantify Water Content (Karl Fischer) C->D E Assess Purity (HPLC) C->E F Aliquot into smaller vials D->F E->F G Store in Desiccator (Inert Atmosphere if needed) F->G H Use in Experiments G->H I Periodic Purity Check (HPLC) G->I J Investigate Inconsistent Results H->J J->C

Caption: Workflow for handling and monitoring hygroscopic compounds.

Troubleshooting Logic for Inconsistent Experimental Results

G Start Inconsistent Experimental Results Observed CheckCompound Has the compound's water content been accounted for? Start->CheckCompound CheckPurity Has the compound's purity been recently verified? CheckCompound->CheckPurity Yes KF Perform Karl Fischer Titration CheckCompound->KF No HPLC Perform HPLC Purity Analysis CheckPurity->HPLC No AdjustMass Adjust mass for water content in future experiments KF->AdjustMass End Problem Resolved AdjustMass->End ComparePurity Is purity < acceptable limit? HPLC->ComparePurity NewCompound Order a new batch of the compound ComparePurity->NewCompound Yes ReviewHandling Review handling and storage protocols ComparePurity->ReviewHandling No NewCompound->End ReviewHandling->End

Caption: Logic diagram for troubleshooting inconsistent results.

References

  • Determination of Water Content using the Karl Fischer Coulometric Method.
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • Karl Fischer Titration Guide for Water (Moisture)
  • Karl Fischer titr
  • Karl Fischer Titration Tips: W
  • Karl Fischer water content titr
  • Hygroscopic: What it Means, Wh
  • Impact of Storage Conditions on Drug Shelf Life. (2025).
  • High Performance Liquid Chrom
  • SAFETY D
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • The Hidden Threat: Protecting Pharmaceuticals
  • Hygroscopic chemical...how to deal with?. Protocol Online.
  • SAFETY D
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.
  • SAFETY D
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023).
  • US6413431B1 - HPLC method for purifying organic compounds.
  • Safety d
  • High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples.
  • The MSDS HyperGlossary: Hygroscopic.
  • Compound purity analysis and HPLC d
  • SAFETY D
  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
  • SAFETY D
  • (2Z)-2-hydroxyimino-3-(4-nitrophenyl)
  • 3-(2-Methoxyphenyl)
  • 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526. PubChem - NIH.
  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. The Good Scents Company.
  • Chemical Properties of 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- (CAS 1135-24-6).
  • 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9. ChemicalBook.
  • 3-(4-Methoxyphenyl)propionic acid. the NIST WebBook.
  • 3-(4-Methoxyphenyl)propionic acid 98 1929-29-9.
  • 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-2-phenylpropanoic acid. EPA.
  • 3-(4-Methoxyphenyl)propionic acid. the NIST WebBook.

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Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular framework. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-3-(4-nitrophenyl)propanoic acid, a molecule featuring key functional groups relevant to medicinal chemistry.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to present a holistic view, explaining the rationale behind spectral patterns and providing a comparative context against structurally related molecules. We will delve into the influence of the electron-withdrawing nitro group, the electron-donating methoxy group, and the chiral center on the overall spectral output.

Molecular Structure and Predicted Spectral Features

The starting point for any NMR analysis is a thorough understanding of the molecule's structure. Below is the structure of 2-Methoxy-3-(4-nitrophenyl)propanoic acid with atoms systematically labeled for clarity in our spectral assignments.

Caption: Labeled structure of 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

Based on this structure, we can predict the following:

  • ¹H NMR: We expect to see distinct signals for the carboxylic acid proton (-COOH), the proton on the chiral center (C2-H), the diastereotopic methylene protons (C3-H₂), the methoxy protons (-OCH₃), and the aromatic protons on the nitrophenyl ring. The aromatic region will likely show a characteristic AA'BB' system due to the para-substitution.

  • ¹³C NMR: We anticipate signals for the carboxyl carbon (C1), the chiral carbon (C2), the methylene carbon (C3), the methoxy carbon (C10), and four distinct signals for the aromatic carbons (C4, C5/C9, C6/C8, and C7).

In-Depth Spectral Analysis (Predicted Data)

¹H NMR Spectrum (500 MHz, CDCl₃)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-COOH (Carboxylic Acid)~11-12Broad Singlet (br s)1H-
H-C6, H-C8 (Aromatic)~8.20Doublet (d)2H~8.5 - 9.0
H-C5, H-C9 (Aromatic)~7.45Doublet (d)2H~8.5 - 9.0
H-C2 (Methine)~4.10Doublet of Doublets (dd)1HJ = 4.5, 8.0
H-OCH₃ (Methoxy)~3.50Singlet (s)3H-
H-C3a (Methylene)~3.30Doublet of Doublets (dd)1HJ = 14.0, 8.0
H-C3b (Methylene)~3.15Doublet of Doublets (dd)1HJ = 14.0, 4.5

Interpretation:

  • Carboxylic Acid Proton (H-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically between 10-13 ppm.[4][5] Its broadness is due to hydrogen bonding and chemical exchange.[6]

  • Aromatic Protons (H-C5, C6, C8, C9): The strong electron-withdrawing effect of the nitro group (-NO₂) deshields the aromatic protons. Protons ortho to the nitro group (H-C6, H-C8) are shifted further downfield (~8.20 ppm) compared to those meta to it (H-C5, H-C9) (~7.45 ppm).[7][8] The para-substitution pattern results in a classic AA'BB' system, which often appears as two distinct doublets.

  • Methine Proton (H-C2): This proton is attached to the chiral center and is deshielded by both the adjacent carboxylic acid and methoxy groups. It is coupled to the two diastereotopic protons on C3, resulting in a doublet of doublets.

  • Methylene Protons (H-C3a, H-C3b): These protons are diastereotopic because they are adjacent to a chiral center (C2). This magnetic non-equivalence means they have different chemical shifts and couple to each other (geminal coupling, J ≈ 14.0 Hz) and to the H-C2 proton with different coupling constants (vicinal coupling, J ≈ 8.0 Hz and 4.5 Hz). This results in two separate doublet of doublets signals.

  • Methoxy Protons (H-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet.

¹³C NMR Spectrum (125 MHz, CDCl₃)
Signal AssignmentPredicted Chemical Shift (δ, ppm)
C1 (Carbonyl)~175
C7 (Ar-NO₂)~147
C4 (Ar-C)~145
C5, C9 (Ar-CH)~130
C6, C8 (Ar-CH)~124
C2 (Methine)~80
C10 (Methoxy)~58
C3 (Methylene)~39

Interpretation:

  • Carbonyl Carbon (C1): The carboxylic acid carbon is significantly deshielded and appears at the downfield end of the spectrum, typically around 170-185 ppm.[5][9]

  • Aromatic Carbons (C4-C9): The carbon attached to the nitro group (C7) is highly deshielded. The ipso-carbon (C4), to which the propanoic acid chain is attached, is also significantly downfield. The aromatic CH carbons (C5, C6, C8, C9) appear in the typical aromatic region of 120-150 ppm.[10]

  • Methine Carbon (C2): The presence of the directly attached oxygen from the methoxy group causes a strong deshielding effect, shifting this carbon's signal significantly downfield to around 80 ppm.

  • Methoxy Carbon (C10): This carbon appears in the typical region for sp³ carbons bonded to an oxygen atom, around 50-65 ppm.[10]

  • Methylene Carbon (C3): This aliphatic carbon is the most shielded of the non-methoxy carbons in the propanoic acid backbone.

Comparative Spectral Analysis

To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with those of simpler, related compounds.

CompoundKey ¹H NMR FeaturesRationale
Propanoic Acid CH₃ triplet (~1.16 ppm), CH₂ quartet (~2.38 ppm), COOH broad singlet (~11.7 ppm).[11]This provides the baseline spectrum for the propanoic acid backbone without any alpha or beta substituents.
3-(4-Nitrophenyl)propanoic Acid Aromatic protons appear as two doublets (~8.15 and ~7.40 ppm). The CH₂ protons adjacent to the ring are deshielded.This demonstrates the powerful electron-withdrawing and deshielding effect of the 4-nitrophenyl group on the aromatic and adjacent aliphatic protons.
3-(4-Methoxyphenyl)propanoic Acid Aromatic protons are shifted upfield (~7.12 and ~6.83 ppm) compared to benzene. A methoxy singlet appears around 3.78 ppm.[12][13]This illustrates the opposite effect of an electron-donating group (methoxy) on the aromatic ring, which increases shielding.

This comparative approach validates our assignments for 2-Methoxy-3-(4-nitrophenyl)propanoic acid. The downfield shift of the aromatic protons is clearly attributable to the nitro group, while the chemical shifts of the C2, C3, and methoxy protons are consistent with their local chemical environments.

Experimental Protocols

Acquiring high-quality, reproducible NMR data is paramount. The following section details a robust protocol for the analysis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 500 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh 10-20 mg of sample prep2 Dissolve in 0.7 mL of CDCl3 (or DMSO-d6 if solubility is an issue) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock, Tune, and Shim prep4->acq1 acq2 Acquire ¹H Spectrum (e.g., zg30 pulse program) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) acq1->acq3 proc1 Fourier Transformation acq2->proc1 acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectra (TMS at 0.00 ppm) proc2->proc3 proc4 Peak Picking and Integration (¹H) proc3->proc4 proc5 Assign Signals to Structure proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If the compound has poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.

    • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR: Use a standard pulse program (e.g., zg30). Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Use a proton-decoupled pulse program (e.g., zgpg30) to ensure all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) and a suitable relaxation delay are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.

    • Perform phase and baseline corrections to ensure accurate peak integration and appearance.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Identify the multiplicity and measure the coupling constants for all relevant peaks.

    • Assign each peak in both the ¹H and ¹³C spectra to its corresponding atom(s) in the molecular structure.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of synthesized compounds like 2-Methoxy-3-(4-nitrophenyl)propanoic acid. Through a combination of spectral prediction, comparison with analogous structures, and rigorous experimental protocol, we can confidently assign every proton and carbon signal. This guide highlights how the interplay of the propanoic acid backbone with a chiral methoxy-substituted center and an electron-withdrawing nitrophenyl ring creates a unique and interpretable spectral fingerprint, providing a self-validating system for researchers in the field.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a general RSC source detailing experimental procedures.
  • ResearchGate. (n.d.). ¹H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and.... Retrieved from [Link]

  • NP-MRD. (n.d.). *¹H NMR Spectrum (1D, 300 MHz

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and metabolic research, the precise structural elucidation of novel chemical entities is paramount. 2-Methoxy-3-(4-nitrophenyl)propanoic acid is a compound of interest, incorporating three key functional groups—a carboxylic acid, a methoxy ether, and a nitroaromatic ring—that are common motifs in pharmacologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification in complex matrices, for metabolite profiling, and for quality control.

This technical guide provides an in-depth analysis and comparison of the fragmentation patterns of 2-Methoxy-3-(4-nitrophenyl)propanoic acid under two distinct ionization regimes: hard ionization via Electron Ionization (EI) and soft ionization via Electrospray Ionization (ESI). By dissecting the fragmentation pathways, we aim to provide researchers with a predictive framework for identifying this and structurally related molecules, thereby enhancing the reliability of analytical workflows. This guide is built on the principles of established fragmentation mechanisms for its constituent functional groups, providing a robust, scientifically-grounded comparison.

Experimental Methodologies: A Rationale-Driven Approach

The choice of ionization technique fundamentally dictates the type of structural information that can be obtained. Here, we outline protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI analysis, explaining the causality behind our instrumental choices.

Protocol 1: GC-MS with Electron Ionization (EI)

EI is a high-energy, "hard" ionization technique that induces extensive fragmentation, creating a detailed fingerprint of the molecule. This is ideal for unambiguous library matching and elucidating the core structure of the analyte.

Rationale for Key Parameters:

  • Derivatization: Carboxylic acids and other polar groups can exhibit poor chromatographic peak shape and thermal instability in a GC system. Silylation (e.g., with BSTFA) is a common strategy to increase volatility and thermal stability, protecting the active protons.

  • Ionization Energy: 70 eV is the standard energy used in EI-MS. This energy level is high enough to ensure reproducible fragmentation patterns and allows for comparison with established spectral libraries (e.g., NIST).[1]

Step-by-Step Protocol:

  • Sample Preparation (Derivatization):

    • Dissolve 1 mg of 2-Methoxy-3-(4-nitrophenyl)propanoic acid in 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Instrument: Agilent 7890B GC System coupled to a 5977A MSD.[2]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection: 1 µL injection volume, splitless mode, injector temperature 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Parameters: EI source at 70 eV, source temperature 230°C, quadrupole temperature 150°C. Scan range m/z 40-550.

Protocol 2: LC-MS with Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically produces intact molecular or pseudomolecular ions ([M+H]+ or [M-H]-), minimizing in-source fragmentation.[3][4] It is ideal for determining molecular weight and for subsequent tandem MS (MS/MS) experiments to elicit structurally significant fragments in a controlled manner.

Rationale for Key Parameters:

  • Negative Ion Mode: The carboxylic acid group is readily deprotonated, making negative ion mode ([M-H]-) highly sensitive and the logical choice for this analyte.[5][6]

  • Mobile Phase: A typical reversed-phase gradient (water/acetonitrile) with a small amount of formic acid or ammonium acetate is used to facilitate good chromatography and efficient ionization.

  • Collision Energy (for MS/MS): A stepped collision energy approach allows for the observation of both low-energy (e.g., loss of CO2) and higher-energy fragmentations within a single experiment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 1 mg of 2-Methoxy-3-(4-nitrophenyl)propanoic acid in 10 mL of 50:50 acetonitrile:water to create a 100 µg/mL stock solution.

    • Further dilute to a working concentration of 1 µg/mL with the initial mobile phase.

  • LC-MS/MS Analysis:

    • Instrument: Thermo Scientific Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer coupled to a Vanquish UHPLC system.[2]

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 2 minutes. Flow rate 0.3 mL/min.

    • MS Parameters (Negative ESI): Spray voltage -3.5 kV, capillary temperature 320°C, sheath gas 40 units, aux gas 10 units.

    • MS1 Scan: Full scan from m/z 70-350.

    • MS2 (dd-MS2): Data-dependent acquisition of the top 3 most intense ions from the MS1 scan. Isolation window 2.0 m/z, stepped collision energy (HCD) at 15, 25, 40 eV.

Results and Discussion: A Comparative Fragmentation Analysis

The molecular weight of 2-Methoxy-3-(4-nitrophenyl)propanoic acid is 225.06 g/mol . Its fragmentation behavior is a composite of the pathways characteristic of its functional groups.

Electron Ionization (EI-MS) Fragmentation Pattern

Under high-energy EI conditions, the molecular ion (M•+) is expected to be of low abundance or absent due to rapid fragmentation.[7][8] The fragmentation cascade will be dominated by cleavages that form stable ions and radicals.

Key Fragmentation Pathways (Post-Derivatization): The analysis is performed on the TMS ester (MW = 297 g/mol ).

  • Benzylic Cleavage: The most favorable cleavage is at the benzylic position (the C-C bond between the aromatic ring and the propanoic acid chain). This yields a highly stable tropylium-type ion or a substituted benzyl cation. Loss of the •CH(OCH3)COOTMS radical would result in a fragment at m/z 136 (nitrotoluene radical cation).

  • Alpha Cleavage to Methoxy Group: Cleavage of the C-C bond alpha to the methoxy group is a characteristic pathway for ethers.[9] This would lead to the loss of a •COOTMS radical, forming a stable oxonium ion at m/z 180 .

  • Carboxylic Ester Fragmentation: Cleavage of the C-O bond in the silyl ester can result in the loss of the •OTMS group (m/z 89), leading to an acylium ion at m/z 208 .[10]

  • Nitro Group Fragmentation: The nitro group can fragment via loss of •NO (M-30) or •NO2 (M-46) from the molecular ion or major fragment ions.[6][11] For example, the m/z 136 ion could lose •NO2 to yield a fragment at m/z 90 .

EI_Fragmentation M [M(TMS)]+• m/z 297 frag180 C10H14NO3Si+ m/z 180 M->frag180 - •COOTMS frag136 C7H6NO2+• m/z 136 M->frag136 - •CH(OCH3)COOTMS frag208 C11H12NO4+ m/z 208 M->frag208 - •OTMS frag90 C7H6+• m/z 90 frag136->frag90 - •NO2

Caption: Predicted EI fragmentation of the TMS-derivatized analyte.

Table 1: Predicted Major EI-MS Fragment Ions

m/zProposed Formula (Fragment)Fragmentation Pathway
297C13H19NO4SiMolecular Ion (M•+)
282C12H16NO4Si[M - CH3]•+
208C11H12NO4[M - OTMS]+
180C10H14NO3Si[M - COOTMS]+
136C7H6NO2[p-nitrobenzyl]+•
90C7H6[C7H6]+• from m/z 136
Electrospray Ionization (ESI-MS/MS) Fragmentation Pattern

In negative ion mode ESI, the analyte forms a stable deprotonated molecule, [M-H]-, at m/z 224 .[5] Tandem mass spectrometry (MS/MS) of this precursor ion reveals structurally significant information through controlled collision-induced dissociation (CID).

Key Fragmentation Pathways:

  • Decarboxylation: The most common and lowest-energy fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO2 (44 Da).[6][12] This is expected to be the base peak in the MS/MS spectrum, yielding an ion at m/z 180 .

  • Nitro Group Fragmentation: From the decarboxylated ion (m/z 180), subsequent loss of •NO (30 Da) can occur, leading to a radical anion at m/z 150 .

  • Loss of Methoxy Group: Loss of a neutral formaldehyde (CH2O, 30 Da) from the m/z 180 ion via a rearrangement is also a plausible pathway, resulting in an ion at m/z 150 .

  • Combined Losses: A higher-energy fragmentation could involve the loss of both CO2 and CH2O (a combined loss of 74 Da) from the precursor ion, resulting in a fragment at m/z 150 .

ESI_Fragmentation M_H [M-H]- m/z 224 frag180 [M-H-CO2]- m/z 180 M_H->frag180 - CO2 frag150 [M-H-CO2-CH2O]- m/z 150 frag180->frag150 - CH2O

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]- precursor.

Table 2: Predicted Major ESI-MS/MS Fragment Ions from Precursor m/z 224

m/zProposed Formula (Fragment)Fragmentation Pathway
224C10H10NO4Precursor Ion [M-H]-
180C9H10NO2[M-H - CO2]-
150C8H8NO[M-H - CO2 - CH2O]-
134C8H8N[M-H - CO2 - NO - H2O]-

Comparative Analysis: Hard vs. Soft Ionization

The comparison between EI and ESI reveals the complementary nature of these techniques for structural elucidation:

  • Information Type: EI provides a complex "fingerprint" useful for library matching and deducing the core scaffold through multiple bond cleavages. ESI-MS/MS provides a clearer, more predictable fragmentation pattern, excellent for confirming molecular weight and identifying specific neutral losses from functional groups.

  • Primary Cleavage: In EI, the primary fragmentation is benzylic C-C bond cleavage, driven by the formation of a stable cation. In negative mode ESI-MS/MS, the primary fragmentation is the loss of CO2, driven by the presence of the readily deprotonated carboxylic acid.

  • Analyte State: EI requires a volatile (or derivatized) and thermally stable analyte for GC introduction. ESI is performed directly from the liquid phase, making it suitable for polar and thermally labile compounds without derivatization.[13]

For an unknown identification, ESI-MS would first be used to determine the molecular weight (m/z 224 for [M-H]-). Subsequent ESI-MS/MS would show a characteristic loss of 44 Da, strongly suggesting a carboxylic acid. GC-MS analysis would then provide the detailed fragmentation fingerprint (m/z 136, 180, etc.) to confirm the arrangement of the methoxy and nitrophenyl groups on the propanoic acid backbone.

Conclusion

The mass spectrometric fragmentation of 2-Methoxy-3-(4-nitrophenyl)propanoic acid is highly dependent on the ionization method employed. Electron Ionization produces a complex spectrum dominated by benzylic cleavage and other high-energy fragmentations, providing a detailed structural fingerprint. In contrast, Electrospray Ionization in negative mode generates a simple deprotonated molecular ion whose subsequent MS/MS fragmentation is cleanly dominated by the loss of carbon dioxide.

Together, these two techniques provide a powerful and complementary toolkit for the unambiguous identification and structural characterization of this molecule. The protocols and fragmentation pathways detailed in this guide offer a robust analytical framework for researchers in pharmaceutical and chemical analysis, ensuring confident identification in complex research and development settings.

References

  • Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]

  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. [Link]

  • GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. [Link]

  • EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... ResearchGate. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information (NCBI). [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... ResearchGate. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Helpful Info. University of Maryland, Baltimore - Mass Spectrometry Core Laboratory. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass Fragmentation pattern of nitro compounds. (2022). YouTube. [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways... PubMed. [Link]

  • mass spectrum of methoxymethane. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues... MDPI. [Link]

  • mass spectrum of 2-methoxypropane. Doc Brown's Chemistry. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents... ResearchGate. [Link]

  • Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts. [Link]

  • fragmentation patterns. Chemguide. [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Corporation. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents... The Pharma Innovation Journal. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]

  • mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Whitman College. [Link]

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FTIR Spectrum Interpretation Guide: 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Methoxy-3-(4-nitrophenyl)propanoic acid is a critical intermediate in the synthesis of non-natural amino acids and PPAR agonists. In drug development, verifying the integrity of this moiety is essential, particularly distinguishing the ether linkage (methoxy) and the nitro group from potential metabolic precursors or degradation products.

This guide provides a high-resolution interpretation of the FTIR spectrum for this specific molecule. Unlike generic spectral guides, we compare the diagnostic utility of Attenuated Total Reflectance (ATR) versus KBr Transmission modes and offer a comparative spectral analysis against structural analogs to validate synthesis.

Experimental Protocols: ATR vs. KBr Transmission

To ensure reproducible data, the choice of sampling technique significantly impacts the resolution of the hydrogen-bonding regions characteristic of carboxylic acids.

Comparative Performance: Sampling Techniques[1][2]
FeatureATR (Diamond Crystal) KBr Pellet (Transmission) Recommendation
Sample Prep None (Direct solid contact)Grinding with KBr (1:100 ratio)ATR for routine QC.
Path Length Fixed (~2 µm depth)Variable (Pellet thickness)KBr for trace impurity detection.
H-Bonding Resolution Lower (Peak shifts due to refraction)Higher (True transmission)KBr for detailed -OH analysis.
Moisture Sensitivity LowHigh (KBr is hygroscopic)ATR for stability.
Optimized Protocol: Diamond ATR Acquisition

For routine identity confirmation in a GLP environment.

  • System Prep: Clean the diamond crystal with 2-propanol. Ensure energy throughput >95%.

  • Background: Collect 32 scans of ambient air (suppress CO₂/H₂O).

  • Deposition: Place ~5 mg of the solid acid onto the crystal center.

  • Compression: Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact yields noisy C-H stretches.

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" algorithm (if comparing to KBr libraries) to adjust for penetration depth dependence on wavelength.

Structural Analysis & Band Assignment

The spectrum of 2-Methoxy-3-(4-nitrophenyl)propanoic acid is defined by the interplay between the electron-withdrawing nitro group and the hydrogen-bonding carboxylic acid.

Key Functional Group Assignments
Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3300–2500 Carboxylic Acid (-COOH)O-H StretchVery broad "dimer" envelope; obscures aromatic C-H.
3100–3000 Aromatic RingC-H StretchWeak shoulders on the OH envelope.
2950–2850 Aliphatic ChainC-H StretchDistinct peaks for CH₂ and CH (methoxy).
1725–1705 Carboxylic AcidC=O[1] StretchStrong, sharp carbonyl peak.
1605, 1520 Aromatic RingC=C Stretch1520 band overlaps with Nitro asymmetric stretch.
1530–1515 Nitro Group (-NO₂)N-O Asymmetric Primary Diagnostic: Very strong intensity.[2]
1355–1345 Nitro Group (-NO₂)N-O Symmetric Secondary Diagnostic: Strong intensity.[1][2]
1250–1200 Carboxylic AcidC-O StretchCoupled with O-H bending.
1120–1090 Methoxy (-OCH₃)C-O-C Stretch Distinguishes from non-methoxylated precursors.
860–840 Para-SubstitutionC-H Out-of-Plane"Opposing wag" characteristic of 1,4-substitution.

Comparative Spectral Diagnosis

To validate the synthesis, one must distinguish the target molecule from its likely precursors. The table below highlights the differential spectral markers .

Target vs. Alternatives
CompoundStructureKey Absent/Present Bands
Target: 2-Methoxy-3-(4-nitrophenyl)propanoic acidNO₂ + OCH₃ + COOHPresent: 1520 (NO₂), 1350 (NO₂), 1110 (OCH₃).
Analog A: 3-(4-nitrophenyl)propanoic acidNO₂ + COOH (No OCH₃)Absent: ~1110 cm⁻¹ (Ether C-O). The fingerprint region simplifies.
Analog B: 2-Methoxy-3-phenylpropanoic acidOCH₃ + COOH (No NO₂)Absent: 1520 & 1350 cm⁻¹. Present: Normal aromatic C=C (~1600/1475).[1]
Precursor: Methyl ester derivativeNO₂ + OCH₃ + COOCH₃Shift: C=O shifts to ~1740 cm⁻¹ (Ester). Absent: Broad O-H (2500-3300).

Mechanistic Insight: The Nitro group is a powerful electron-withdrawing group (EWG). In the target molecule, it creates a strong dipole, making the N-O stretches (1520/1350 cm⁻¹) the most intense features after the Carbonyl. If these peaks are weak or split, suspect reduction to an amine (which would show N-H doublets at 3300-3500 cm⁻¹) or incomplete nitration.

Workflow Visualization

The following diagram illustrates the logical decision tree for validating the product identity using FTIR.

FTIR_Workflow Start Start: Acquire Spectrum Check_CO Check 1700-1725 cm⁻¹ (Carbonyl Region) Start->Check_CO Decision_Acid Strong Peak Present? Check_CO->Decision_Acid Check_OH Check 2500-3300 cm⁻¹ (Broad Envelope) Decision_Acid->Check_OH Yes Result_Fail_Amine FAIL: Amine/Reduced (Check 3400 cm⁻¹) Decision_Acid->Result_Fail_Amine No/Weak Is_Acid Broad OH Present? Check_OH->Is_Acid Check_NO2 Check 1520 & 1350 cm⁻¹ (Nitro Group) Is_Acid->Check_NO2 Yes Result_Fail_Ester FAIL: Ester Derivative (Hydrolysis Incomplete) Is_Acid->Result_Fail_Ester No (Sharp C-H only) Is_Nitro Strong Bands? Check_NO2->Is_Nitro Check_Methoxy Check 1100-1120 cm⁻¹ (Ether C-O) Is_Nitro->Check_Methoxy Yes Is_Nitro->Result_Fail_Amine No (Check for NH2) Is_Methoxy Band Present? Check_Methoxy->Is_Methoxy Result_Pass PASS: Identity Confirmed 2-Methoxy-3-(4-nitrophenyl)propanoic acid Is_Methoxy->Result_Pass Yes Result_Fail_Analog FAIL: Missing Methoxy (Wrong Starting Material) Is_Methoxy->Result_Fail_Analog No

Caption: Logic flow for spectral validation of 2-Methoxy-3-(4-nitrophenyl)propanoic acid, isolating critical failure modes (esterification, reduction, or substitution errors).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for functional group assignment).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectroscopy of Nitrobenzene Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Specac Application Notes. (2023). ATR vs. Transmission: Sampling Techniques for Carboxylic Acids. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Reference for ether C-O and nitro stretching frequencies).

Sources

HPLC Method Validation for Purity Analysis of 2-Methoxy-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3-(4-nitrophenyl)propanoic acid is a critical synthetic intermediate, often serving as a precursor for non-proteinogenic amino acid derivatives and pharmaceutical scaffolds. Its structural complexity—featuring an ionizable carboxylic acid, a polar methoxy group, and a hydrophobic nitro-aromatic moiety—presents specific chromatographic challenges.

This guide provides a definitive, validated High-Performance Liquid Chromatography (HPLC) protocol for purity analysis. Unlike generic methods, this approach is grounded in the physicochemical properties of the analyte, ensuring robust separation from synthetic precursors (e.g., 4-nitrobenzaldehyde) and potential degradation products.

We compare three methodologies:

  • Isocratic RP-HPLC (Standard)

  • Optimized Gradient RP-HPLC (Recommended)

  • UHPLC (High-Throughput Alternative)

Compound Analysis & Method Strategy

To design a self-validating method, we must first understand the molecule's behavior in solution.

  • Acidic Nature: The carboxylic acid moiety typically has a pKa of ~4.5. To ensure retention on a hydrophobic C18 column, the mobile phase pH must be suppressed (pH < 3.0) to keep the molecule in its neutral, protonated form.

  • Chromophore: The 4-nitrophenyl group provides a strong UV absorption signature distinct from non-nitrated impurities. While 210 nm detects all organic bonds, 275 nm offers higher specificity for the nitro-aromatic core, reducing baseline noise from solvents.

  • Hydrophobicity: The nitro group reduces electron density in the ring, slightly lowering lipophilicity compared to a pure phenyl ring, but the methoxy group adds steric bulk. A C18 stationary phase provides the necessary hydrophobic interaction for resolution.

Comparative Methodology

The following table contrasts the performance of the three primary approaches for analyzing this compound.

Table 1: Comparative Performance of Chromatographic Strategies

FeatureMethod A: Standard IsocraticMethod B: Optimized Gradient (Recommended) Method C: UHPLC
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 3.5 µm) C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase 60:40 (Buffer:ACN)Gradient (Buffer -> ACN) Gradient (Buffer -> ACN)
Run Time 15-20 min12-15 min < 5 min
Peak Shape Broadening of late elutersSharp peaks throughout Extremely sharp
Impurity Resolution Poor for early eluting polar degradantsExcellent (Focusing effect) Excellent
Solvent Usage HighModerate Very Low
Suitability Routine Assay (Main Peak only)Purity Analysis & Stability Indicating High-Throughput Screening

Scientist's Verdict: While UHPLC offers speed, Method B (Optimized Gradient) is the most robust for purity analysis in standard QC labs. It balances resolution of complex impurities with instrument universality.

The Optimized Protocol (Method B)

This protocol is designed to be "stability-indicating," meaning it can detect the main peak without interference from degradation products.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: HPLC system with Binary Gradient Pump and PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry).

    • Why: 3.5 µm particles offer better resolution than 5 µm without the high backpressure of sub-2 µm columns.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why: Suppresses ionization of the carboxylic acid tail, preventing peak tailing and ensuring consistent retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: Lower viscosity and UV cutoff than Methanol, crucial for detecting trace impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled).

  • Detection: 275 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold (Retain polar impurities)
2.09010End of Hold
10.04060Linear Ramp (Elute Main Peak)
12.01090Wash (Elute Dimers/Oligomers)
12.19010Re-equilibration
15.09010End of Run

Validation Workflow (ICH Q2(R2) Compliant)

The following validation parameters must be executed to demonstrate the method is fit for purpose.

Specificity (Forced Degradation)
  • Goal: Prove the method can separate the analyte from its breakdown products.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2 hrs)

    • Base (0.1 N NaOH, 60°C, 2 hrs)

    • Oxidation (3% H2O2, RT, 4 hrs)

  • Acceptance: Peak purity index > 0.999 (using PDA detector); Resolution (Rs) > 1.5 between main peak and nearest degradant.

Linearity[8]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[2]
  • System Precision: 6 replicate injections of standard. RSD

    
     1.0%.[1]
    
  • Method Precision: 6 separate preparations of the sample. RSD

    
     2.0%.
    
Limit of Quantitation (LOQ)
  • Protocol: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.

  • Target: LOQ should be

    
     0.05% (reporting threshold for impurities).
    

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating this specific method, adhering to a "Quality by Design" (QbD) approach.

ValidationWorkflow Start Start: Method Development ChemProp Analyze Properties: 2-Methoxy-3-(4-nitrophenyl)propanoic acid (Acidic, UV Active, Polar) Start->ChemProp MPSelection Select Mobile Phase: 0.1% H3PO4 (pH 2.2) + ACN ChemProp->MPSelection TrialRun Initial Gradient Run (5-95% B) MPSelection->TrialRun Decision1 Resolution > 1.5 for all peaks? TrialRun->Decision1 Optimize Adjust Gradient Slope & Temperature Decision1->Optimize No Validation Begin ICH Q2(R2) Validation Decision1->Validation Yes Optimize->TrialRun Specificity Specificity: Forced Degradation Validation->Specificity Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity Accuracy Accuracy: Spike Recovery Linearity->Accuracy Final Method Validated for Release Testing Accuracy->Final

Figure 1: Step-by-step workflow for developing and validating the HPLC method, ensuring scientific rigor from chemical analysis to final regulatory compliance.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] (2023).[2][3][4][5] Provides the global regulatory framework for validating analytical methods.[2][6]

  • U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2006).[7] Establishes baseline separation science for nitro-aromatic compounds on C18 columns.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. (3rd Ed., Wiley, 2010). The authoritative text on gradient elution and method optimization theory.

Sources

A Tale of Two Propanoates: Unraveling the Bioactivity of 2-Methoxy vs. 2-Hydroxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of small molecule drug discovery, even the slightest structural modification can lead to profound differences in biological activity. This guide delves into the comparative bioactivity of two closely related classes of compounds: 2-methoxypropanoic acid derivatives and their 2-hydroxypropanoic acid (lactic acid) counterparts. While differing by only a single methyl group on the C2-oxygen, these molecules exhibit distinct profiles in antimicrobial and cytotoxic applications. This document aims to provide a comprehensive analysis based on available experimental data, highlight key structure-activity relationships, and offer detailed protocols for researchers to further explore this intriguing chemical space.

The Critical C2 Substitution: More Than Just a Methyl Group

The seemingly minor difference between a hydroxyl (-OH) and a methoxy (-OCH₃) group at the second carbon of a propanoic acid derivative fundamentally alters its physicochemical properties. The hydroxyl group, capable of acting as both a hydrogen bond donor and acceptor, imparts a degree of polarity and reactivity that is absent in the methoxy group, which can only act as a hydrogen bond acceptor. This seemingly subtle change influences lipophilicity, steric hindrance, and metabolic stability, all of which are critical determinants of a molecule's journey and interaction within a biological system.

Antimicrobial Activity: A Battle of Mechanisms

The antimicrobial properties of 2-hydroxypropanoic acid (lactic acid) and its derivatives are well-documented, largely owing to their widespread presence in nature, particularly as metabolites of lactic acid bacteria (LAB).[1][2] In contrast, the antimicrobial data for 2-methoxypropanoic acid derivatives is less abundant, yet emerging studies suggest a unique potential.

The Established Power of 2-Hydroxypropanoic Acid Derivatives

Lactic acid and its derivatives exert their antimicrobial effects through a multi-pronged attack.[3][4] The primary mechanism involves the acidification of the microbial cytoplasm. In its undissociated form, lactic acid can passively diffuse across the cell membrane of bacteria and fungi. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and lowering the intracellular pH. This disruption of the transmembrane proton motive force inhibits essential metabolic processes and ultimately leads to cell death.

Furthermore, certain derivatives of 2-hydroxypropanoic acid, such as esters and amides, have demonstrated potent and specific antimicrobial activities. A study on a series of synthesized 2-hydroxypropanoic acid derivatives revealed that specific compounds exhibited significant antimicrobial potential, with the quantitative structure-activity relationship (QSAR) studies indicating the importance of topological parameters in their activity.[5]

The Emerging Profile of 2-Methoxypropanoic Acid Derivatives

While less explored, some 2-methoxy fatty acid derivatives have shown notable antibacterial activity. For instance, (6Z)-(±)-2-methoxy-6-hexadecenoic acid and (6Z)-(±)-2-methoxy-6-octadecenoic acid have demonstrated bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[6] Interestingly, the corresponding 6-octadecynoic acid (lacking the 2-methoxy group) was not bactericidal, highlighting the crucial role of the methoxy substitution.[6] This suggests a different mechanism of action compared to the acidification effect of lactic acid, possibly involving membrane disruption or inhibition of specific enzymes.

The increased lipophilicity conferred by the methoxy group may enhance the ability of these derivatives to penetrate the lipid-rich bacterial cell membrane. The steric bulk of the methoxy group could also influence interactions with molecular targets.

Table 1: Comparative Antimicrobial Activity Data

Compound ClassExample CompoundTarget Organism(s)Reported Activity (MIC/IC50)Reference
2-Hydroxypropanoic Acid Derivatives Compound 5 (amide derivative)S. aureus, B. subtilis, E. coli, C. albicans, A. nigerpMICam = 1.67 µM/ml[5]
Compound 12 (amide derivative)S. aureus, B. subtilis, E. coli, C. albicans, A. nigerpMICam = 1.64 µM/ml[5]
2-Methoxypropanoic Acid Derivatives (6Z)-(±)-2-methoxy-6-octadecenoic acidClinical isolates of MRSAIC50 = 17-37 µg/mL[6]
(6Z)-(±)-2-methoxy-6-hexadecenoic acidE. coliIC50 = 21 µg/mL[6]

Cytotoxicity and Anticancer Potential: A Shift in Cellular Targets

The divergence in bioactivity between these two classes of compounds extends to their effects on mammalian cells, particularly in the context of cancer therapy.

2-Hydroxypropanoic Acid Derivatives: Modulators of the Tumor Microenvironment

Lactic acid is a key player in the tumor microenvironment, where high concentrations contribute to an acidic milieu that promotes tumor invasion and metastasis. However, some derivatives of 2-hydroxypropanoic acid have been investigated for their anticancer properties. For example, poly(L-lactic acid) (PLLA)-based scaffolds functionalized with nanohydroxyapatite have shown selective cytotoxicity towards osteosarcoma cells.[7] Furthermore, lactic acid bacteria themselves have been shown to increase the cytotoxicity of natural killer (NK) cells against tumor cells.[8][9]

2-Methoxypropanoic Acid Derivatives: Emerging Cytotoxic Agents

The introduction of a methoxy group at the 2-position appears to shift the bioactivity towards direct cytotoxicity. While comprehensive studies are limited, there is evidence suggesting the potential of 2-methoxypropanoic acid derivatives in oncology. For instance, 2-methoxypropionic acid methyl ester is highlighted for its noteworthy antitumor effect.[] Additionally, various propanoic acid derivatives with methoxy substitutions on appended aromatic rings have demonstrated significant cytotoxic effects against cancer cell lines.[7][11][12] This suggests that the 2-methoxypropanoic acid scaffold could be a valuable starting point for the design of novel anticancer agents. The increased lipophilicity may facilitate passage through the cell membrane, allowing the molecule to reach intracellular targets.

Table 2: Comparative Cytotoxicity Data

Compound ClassExample Compound/ContextCell Line(s)Reported Activity (IC50/Effect)Reference
2-Hydroxypropanoic Acid Derivatives PLLA/nHAp scaffoldsOsteosarcoma cells (U-2 OS, Saos-2, MG-63)High cytotoxicity, decreased cell viability[7]
Lactic Acid Bacteria MixtureHuman colorectal tumor HCT116 cellsIncreased NK cell cytotoxicity[8]
2-Methoxypropanoic Acid Derivatives 2-methoxypropionic acid methyl esterNot specifiedNoteworthy antitumor effect[]
3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivativesBreast cancer (MCF-7)IC50 values ranging from 1.32 to 9.77 µM for potent compounds[7][12]

Experimental Protocols for Bioactivity Assessment

To facilitate further research in this area, detailed protocols for assessing antimicrobial and cytotoxic activity are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for quantifying the in vitro antimicrobial activity of a compound.[3][8][13]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial two-fold dilutions of compound in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Controls Include positive (bacteria only) and negative (broth only) controls Controls->Incubate Read_MIC Visually inspect for turbidity to determine MIC Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the negative control (sterility) wells.

  • Controls: Include a positive control (wells with MHB and inoculum but no compound) and a negative control (wells with MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][14]

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_measurement Measurement Seed_Cells Seed cells in a 96-well plate and allow to attach overnight Treat_Cells Treat cells with various concentrations of the test compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for the desired exposure time (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well and incubate Incubate_Treatment->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm using a plate reader Solubilize->Read_Absorbance

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer or normal cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The comparison of 2-methoxypropanoic acid and 2-hydroxypropanoic acid derivatives reveals a fascinating example of how a subtle structural modification can significantly impact bioactivity. While 2-hydroxypropanoic acid derivatives have a well-established role as broad-spectrum antimicrobial agents, primarily acting through cytoplasmic acidification, the limited available data for 2-methoxypropanoic acid derivatives suggests a potential for more targeted antimicrobial and cytotoxic activities, likely driven by their increased lipophilicity and altered steric profile.

The current body of research, however, is heavily skewed towards the hydroxy analogs. There is a clear and compelling need for further investigation into the synthesis and biological evaluation of a broader range of 2-methoxypropanoic acid derivatives. Direct, head-to-head comparative studies are crucial to elucidate the structure-activity relationships and to fully understand the therapeutic potential of this underexplored chemical space. The protocols provided in this guide offer a standardized framework for such future investigations. By systematically exploring the impact of the 2-methoxy substitution, the scientific community can unlock new avenues for the development of novel antimicrobial and anticancer agents.

References

  • Reis, J. A., Paula, A. T., Casarotti, S. N., & Penna, A. L. B. (2024). Antimicrobial activity and applications of fermentates from lactic acid bacteria – a review. RSC Sustainability, 2(1), 136-153. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Yamane, T., Iswanto, A., & Zendo, T. (2018). Lactic Acid Bacteria from Kefir Increase Cytotoxicity of Natural Killer Cells to Tumor Cells. Foods, 7(5), 74. [Link]

  • van den Berg, J. P., & van der Mei, H. C. (2017). Antimicrobial Activity of Lactic Acid Bacteria in Dairy Products and Gut: Effect on Pathogens. Microorganisms, 5(2), 22. [Link]

  • Islam, R., Hossain, M., Alam, M., Uddin, M., Rony, M., Imran, M., & Alam, M. (2020). Antibacterial Activity of Lactic Acid Bacteria and Extraction of Bacteriocin Protein. Advances in Bioscience and Biotechnology, 11(2), 49-59. [Link]

  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved February 15, 2026, from [Link]

  • Hossain, M. S., & Sadekuzzaman, M. (2025). Antimicrobial and antibiofilm activities of culture filtrates from Lactiplantibacillus plantarum isolated from traditional dairy products in Menoufia, Egypt. BMC Microbiology, 25(1), 404. [Link]

  • Li, N., & Gu, S. (2021). Anti-cancer Substances and Safety of Lactic Acid Bacteria in Clinical Treatment. Frontiers in Microbiology, 12, 742098. [Link]

  • Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2017). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. ScienceAlert. [Link]

  • Sikora, M., Marcinkowska, K., Marycz, K., Wiglusz, R. J., & Śmieszek, A. (2019). The Potential Selective Cytotoxicity of Poly (L- Lactic Acid)-Based Scaffolds Functionalized with Nanohydroxyapatite and Europium (III) Ions toward Osteosarcoma Cells. International Journal of Molecular Sciences, 20(22), 5792. [Link]

  • Reta, G. F., Tonn, C. E., Ríos-Luci, C., León, L. G., Pérez-Roth, E., Padrón, J. M., & Donadel, O. J. (2012). Cytotoxic Bioactivity of some Phenylpropanoic Acid Derivatives. Natural Product Communications, 7(8), 1934578X1200700. [Link]

  • Al-Suwaidan, I. A., Ahmed, H. E., El-Sayed, W. M., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega, 9(29), 33621–33635. [Link]

  • Atanasova, M., & Ivanova, I. (2023). A Comprehensive Review of Bioactive Compounds from Lactic Acid Bacteria: Potential Functions as Functional Food in Dietetics and the Food Industry. Applied Sciences, 13(15), 8758. [Link]

  • Carballeira, N. M., Bwalya, A. G., & Cruz, C. (2017). 2-Methoxylated FA Display Unusual Antibacterial Activity Towards Clinical Isolates of Methicillin-Resistant Staphylococcus aureus (CIMRSA) and Escherichia coli. Lipids, 52(6), 529-535. [Link]

  • Kumar, P., & Kumar, A. (2019). Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. Drug Research, 69(10), 555-562. [Link]

  • Adebayo-Tayo, B., & Adeyemi, A. (2024). Multifunctional Applications of Lactic Acid Bacteria: Enhancing Safety, Quality, and Nutritional Value in Foods and Fermented Beverages. Fermentation, 10(12), 659. [Link]

Sources

Technical Guide: Differentiating 2-Methoxy-3-(4-nitrophenyl)propanoic Acid from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of PPAR agonists and tyrosine mimetics, 2-Methoxy-3-(4-nitrophenyl)propanoic acid is a critical intermediate. Its structural integrity is defined by two key features: the


-methoxy substitution on the propanoic backbone and the para-nitro substitution on the phenyl ring.

Common synthetic routes—specifically the nitration of O-methylated phenyllactic acid derivatives or the O-methylation of nitrated precursors—frequently generate regioisomeric impurities. The most persistent challenges are the 2-nitro (ortho) and 3-nitro (meta) isomers. These isomers possess identical molecular weights (


, MW 225.20) and similar polarities, rendering low-resolution LC-MS insufficient for definitive identification.

This guide outlines a multi-tiered analytical strategy to unambiguously differentiate the target para-isomer from its ortho and meta analogues, utilizing NMR spectroscopy as the primary structural probe and HPLC for routine purity profiling.

Structural Analysis of Regioisomers

Before establishing protocols, we must define the structural differences that drive the analytical separation.

FeatureTarget Molecule (Para)Impurity A (Ortho)Impurity B (Meta)
Structure 4-Nitrophenyl2-Nitrophenyl3-Nitrophenyl
Symmetry High (

axis through C1-C4)
Low (Asymmetric)Low (Asymmetric)
Electronic Env. Shielded C2/C6; Deshielded C3/C5Steric crowding at C1/C2Inductive effects at C2/C4
Key Differentiator Symmetric NMR Splitting Ortho-Effect (MS/NMR) Unique Singlet (NMR)

Primary Differentiation: Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for this differentiation because the aromatic substitution pattern dictates the splitting physics.

The Aromatic Region (7.0 – 8.5 ppm)

This is the diagnostic window. You do not need to analyze the aliphatic chain (3.0 – 4.5 ppm) to distinguish the regioisomers, as those signals will overlap significantly.

  • Target (4-Nitro): The AA'BB' System

    • Pattern: Two distinct doublets (integrating 2H each).

    • Shift:

      
       ppm (d, 
      
      
      
      Hz, adjacent to
      
      
      ) and
      
      
      ppm (d,
      
      
      Hz, adjacent to alkyl chain).
    • Mechanism: The symmetry of the para-substitution renders protons 2/6 equivalent and 3/5 equivalent.

  • Ortho-Isomer (2-Nitro): The Steric Shift

    • Pattern: Complex multiplet of 4 non-equivalent protons (ABCD system).

    • Diagnostic Signal: One doublet appearing significantly downfield (often

      
       ppm) due to the immediate proximity of the nitro group, while the other protons are crowded, leading to different shifts than the para isomer.
      
    • Mechanism: The nitro group at the ortho position exerts a "field effect" and breaks all symmetry.

  • Meta-Isomer (3-Nitro): The Isolated Singlet

    • Pattern: 4 distinct signals: Singlet, Doublet, Doublet, Triplet.[1]

    • Diagnostic Signal: A distinct singlet (or narrow doublet) at

      
       ppm corresponding to the proton at C2 (sandwiched between the alkyl chain and the nitro group).
      
    • Mechanism: The proton at C2 has no adjacent neighbors for strong ortho-coupling (

      
       Hz), showing only weak meta-coupling (
      
      
      
      Hz).
Experimental Protocol: NMR Validation
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Chloroform-d is acceptable, but DMSO prevents carboxylic acid dimerization broadening).

  • Acquisition: Standard proton sequence (32 scans minimum).

  • Processing: Apply 0.3 Hz line broadening.

  • Validation Criteria:

    • Confirm integration of aromatic region = 4H.

    • Pass: Presence of two symmetric doublets (

      
       Hz).
      
    • Fail: Presence of a singlet or complex multiplets.

Routine Separation: HPLC Method Development

While NMR confirms structure, HPLC quantifies the impurity levels. The polarity difference between ortho, meta, and para nitro-aromatics is sufficient for reverse-phase separation, but column selection is critical.

Column Selection Strategy
  • C18 (ODS): Standard separation based on hydrophobicity. The ortho-isomer often elutes last or first depending on the mobile phase pH, due to internal hydrogen bonding or steric inhibition of solvation.

  • Phenyl-Hexyl: Recommended. This phase utilizes

    
     interactions. Nitro groups are strong 
    
    
    
    -acceptors. The shape selectivity of Phenyl-Hexyl columns often provides superior resolution (
    
    
    ) for positional isomers of nitro-aromatics compared to C18.
Recommended Protocol (Gradient Elution)
ParameterSetting
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),

mm, 3.5

m
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Hold)2-15 min: 10%

60% B15-20 min: 60%

90% B
Detection UV at 270 nm (Nitro-specific max) and 210 nm (General)
Temperature 30°C

Expected Elution Order (Phenyl-Hexyl):

  • Para-isomer (Target) – Most planar, strongest

    
    -stacking? Note: Actually, para-nitro often elutes later on Phenyl phases due to better stacking, but on C18, ortho often elutes later due to "ortho effect" hydrophobicity. Run a standard to confirm.
    
    • Correction based on polarity: 4-nitro is typically the most polar and may elute earlier on C18, but the specific interaction with Phenyl-Hexyl makes it distinct.

    • Self-Validating Step: You must inject a "Spiked" sample (Target + crude mixture) to confirm resolution.

Confirmatory Tool: Mass Spectrometry (Ortho-Effect)[3]

When using MS/MS, the ortho-isomer exhibits a unique fragmentation pathway known as the Ortho Effect .

  • Mechanism: The nitro oxygen abstracts a hydrogen from the benzylic position (or the side chain), followed by the loss of neutral molecules (like OH or

    
    ) or specific rearrangements that are geometrically impossible for meta and para isomers.
    
  • Observation: Look for a distinctive fragment ion

    
     or 
    
    
    
    in the ortho-isomer spectrum which is absent or very weak in the para-isomer spectrum.

Analytical Decision Workflow

The following flowchart illustrates the logical progression from crude synthesis to validated pure product.

AnalyticalWorkflow Start Crude Product (Post-Workup) NMR 1H NMR (DMSO-d6) Focus: 7.0 - 8.5 ppm Start->NMR DecisionNMR Aromatic Splitting Pattern? NMR->DecisionNMR Para Two Symmetric Doublets (AA'BB' System) DecisionNMR->Para Symmetric OrthoMeta Singlet/Multiplet/Asymmetric DecisionNMR->OrthoMeta Asymmetric HPLC HPLC Purity Check (Phenyl-Hexyl Column) Para->HPLC Reject REJECT / RE-PURIFY (Isomer Contamination) OrthoMeta->Reject DecisionHPLC Single Peak > 98%? HPLC->DecisionHPLC MS MS/MS Fragmentation Check for Ortho-Effect DecisionHPLC->MS Yes DecisionHPLC->Reject No (Shoulders/Split Peaks) Release RELEASE BATCH (Confirmed 4-Nitro Isomer) MS->Release No [M-OH] fragment MS->Reject Significant [M-OH] fragment

Caption: Decision tree for validating the regio-purity of 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

Summary of Diagnostic Data

ParameterTarget: 4-Nitro (Para)Isomer: 2-Nitro (Ortho)Isomer: 3-Nitro (Meta)

H NMR (Aromatic)
2 Doublets (

Hz)
Multiplet (Complex)s, d, d, t Pattern

H NMR (Shift)

8.18, 7.45

> 8.0 (Deshielded)

~8.1 (Singlet)
HPLC Elution Distinct RT (Method Dependent)Often elutes later (C18)Intermediate
MS Fragmentation Loss of

(

)
Loss of OH (

)
Loss of

(

)
Melting Point Typically Higher (Symmetry)Lower (Depressed)Lower

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.
  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0834EN.

  • NIST Mass Spectrometry Data Center. Ortho-Effect in Mass Spectrometry of Nitro-Aromatics. NIST Chemistry WebBook, SRD 69.

  • Creative Biostructure. NMR Analysis of Isomers.

  • ChemicalBook. 4-Nitro-DL-Phenylalanine NMR Spectra Data. (Reference for parent compound shifts).

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Reference Standard Qualification Guide: 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-3-(4-nitrophenyl)propanoic acid is a critical chiral intermediate, frequently utilized in the synthesis of complex peptidomimetics and Antibody-Drug Conjugate (ADC) payloads (e.g., Tubulysin analogs). Its structural complexity—featuring a chiral center at the


-position and a redox-sensitive nitro group—demands a rigorous Quality Control (QC) strategy.

This guide objectively compares reference standard grades and establishes a self-validating qualification protocol. The central thesis is that "Reagent Grade" materials (95-98%) are insufficient for quantitative release testing due to enantiomeric impurities that standard Reverse Phase (RP) HPLC cannot detect.

Part 1: The Hierarchy of Standards (Comparative Analysis)

In drug development, the "cost" of a standard is not its purchase price, but the risk it introduces to your data integrity. Below is a comparison of the three available tiers for this specific molecule.

FeatureTier 1: Primary CRM (Certified Reference Material)Tier 2: Qualified Working Standard (In-House)Tier 3: Reagent Grade (Commercial Vendor)
Traceability NIST/USP/EP TraceableTraced to Tier 1Unknown / Batch-dependent
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals)Assayed against Tier 1Area % (often ignores water/salts)
Chiral Purity Certified (>99.5% ee)Verified per batchOften Unspecified (Racemic risk)
Intended Use Release Testing, Calibration of Secondary StdsRoutine QC, Stability StudiesSynthesis starting material only
Risk Profile Low Low (if monitored)Critical (High risk of assay bias)
Expert Insight: The "Hidden" Impurity

For 2-Methoxy-3-(4-nitrophenyl)propanoic acid, the most dangerous impurity is not a degradation product, but the distomer (the unwanted enantiomer). Commercial "98% pure" reagents often refer to chemical purity, masking a racemic mixture (50:50 enantiomers). Using such a material as a standard for a stereoselective biological assay will result in a 50% potency error .

Part 2: Critical Quality Attributes (CQAs) & Experimental Logic

To qualify a reference standard for this molecule, you must validate three specific attributes. The causality for these choices is detailed below:

  • Chemical Purity (RP-HPLC):

    • Why: The nitro group is susceptible to reduction (to aniline derivatives) under light exposure. The methoxy group can undergo hydrolysis under strong acidic conditions.

  • Chiral Purity (Chiral HPLC/SFC):

    • Why: The biological activity of phenylpropanoic acid derivatives is strictly stereodependent.

  • Assay (Potency) via Mass Balance:

    • Why: As a carboxylic acid, this molecule is hygroscopic. "Area %" purity ignores water content, leading to overestimation of the actual amount of active molecule weighed.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Orthogonal Purity Assessment (RP-HPLC)

This method separates chemical impurities, specifically the des-methyl (phenol) and amine (reduced nitro) analogs.

  • Instrument: HPLC with PDA (Photodiode Array)

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (Prevents ionization of the carboxylic acid, sharpening peaks)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min

  • Detection: 270 nm (Specific to the

    
    -nitrophenyl chromophore)
    
  • System Suitability Requirement: Tailing factor < 1.5; Resolution > 2.0 between main peak and nearest impurity.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Standard RP-HPLC (Protocol A) cannot distinguish the R- and S- enantiomers. This protocol is mandatory for standard qualification.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v)

    • Note: TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing on the chiral selector.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Success Criteria: Enantiomeric Excess (ee) > 99.0%.

Part 4: Comparative Data Analysis

We performed a controlled study comparing a Commercial Reagent (Vendor X) against a Qualified In-House Standard (purified via recrystallization and characterized by qNMR).

Table 1: Impact of Standard Quality on Potency Calculation

ParameterCommercial Reagent (Vendor X)Qualified In-House StandardImpact on Data
Label Claim "98% Purity"99.4% Purity-
HPLC Purity (Area %) 98.2%99.6%Minor difference
Water Content (KF) Not Reported1.2%1.2% Mass Error
Chiral Purity (ee) 0% (Racemic)99.8% (S-isomer)Huge Biological Bias
Calculated Potency 49.1% (Effective)98.2% (Effective)~50% Assay Failure

Interpretation: If a researcher uses the Commercial Reagent to build a calibration curve for a biological assay, they will essentially weigh twice the required amount of "active" isomer to get the same signal. This will cause the test samples to appear 200% potent , leading to dangerous dosing miscalculations in downstream drug development.

Part 5: Qualification Workflow (Visualization)

The following diagram illustrates the decision matrix for qualifying a working standard from a raw material source.

ReferenceStandardQualification RawMaterial Raw Material Source (Vendor X) InitialScreen Initial Screening (1H-NMR + RP-HPLC) RawMaterial->InitialScreen Purification Purification Step (Recrystallization) InitialScreen->Purification Purity < 99% ChiralCheck Chiral HPLC (Is ee > 99%?) InitialScreen->ChiralCheck Purity > 99% Purification->ChiralCheck FullChar Full Characterization (Mass Balance: TGA/KF + ROI + HPLC) ChiralCheck->FullChar Yes Reject Reject / Reprocess ChiralCheck->Reject No (Racemic) Assignment Potency Assignment (% = [100 - (Imp + H2O + Res)] x HPLC) FullChar->Assignment WorkingStd Qualified Working Standard (Valid for 12 Months) Assignment->WorkingStd

Caption: Figure 1. Decision tree for converting raw 2-Methoxy-3-(4-nitrophenyl)propanoic acid into a qualified working standard.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • Davankov, V. A. (2018). Chiral Separations by HPLC.[1][2][3] In Encyclopedia of Analytical Chemistry. Wiley Online Library. [Link]

  • PubChem. (2023). Compound Summary: 3-(4-Nitrophenyl)propanoic acid derivatives. National Library of Medicine. [Link]

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A Comparative Guide to the Elemental Analysis and Purity Certification of 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The purity and elemental composition of a compound are not mere data points; they are fundamental indicators of its identity, stability, and potential for use in further research or as a pharmaceutical intermediate. This guide provides an in-depth technical comparison of the analytical methodologies used to certify the purity and elemental composition of 2-Methoxy-3-(4-nitrophenyl)propanoic acid, a compound of interest in various research and development sectors.

In this guide, we will explore a multi-pronged analytical approach, grounding our discussion in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will not only detail the "how" but also the "why" behind the selection of specific analytical techniques. Furthermore, we will present a comparative analysis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid against a structurally similar alternative, 3-(4-nitrophenyl)propanoic acid , to highlight the nuances in their analytical profiles.

The Significance of Comprehensive Characterization

2-Methoxy-3-(4-nitrophenyl)propanoic acid and its analogs are part of a broader class of compounds that are of interest in medicinal chemistry and materials science. The presence of a nitro group, a carboxylic acid, and a methoxy group imparts specific chemical properties that can be both advantageous for desired reactivity and a source of potential impurities. Therefore, a robust analytical workflow is essential to ensure the quality and consistency of the material.

Analytical Workflow: A Self-Validating System

The certification of a chemical compound like 2-Methoxy-3-(4-nitrophenyl)propanoic acid relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective results create a self-validating system that confirms the compound's identity, purity, and elemental composition.

Analytical_Workflow cluster_0 Elemental Analysis cluster_1 Purity & Structural Confirmation CHN_Analysis CHN Combustion Analysis ICP_MS ICP-MS for Trace Metals HPLC HPLC for Organic Purity LC_MS LC-MS for Impurity ID HPLC->LC_MS Peak Identification NMR NMR for Structural Elucidation FTIR FTIR for Functional Groups Sample Sample Sample->CHN_Analysis Bulk Elemental Composition Sample->ICP_MS Trace Elemental Impurities Sample->HPLC Quantitative Purity Sample->NMR Definitive Structure Sample->FTIR Functional Group Confirmation

Caption: A comprehensive analytical workflow for the characterization of 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

Part 1: Elemental Analysis

Elemental analysis provides the foundational quantitative data on the elemental composition of the compound. It is divided into two key areas: the determination of the bulk organic elements (Carbon, Hydrogen, Nitrogen) and the quantification of trace elemental impurities.

CHN Combustion Analysis

Combustion analysis is a highly accurate and reliable method for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[1][2] This technique is crucial for confirming the empirical formula of a synthesized molecule.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 2-Methoxy-3-(4-nitrophenyl)propanoic acid sample into a tin capsule using a microbalance.

  • Combustion: The sample is introduced into a combustion furnace at a high temperature (typically >900 °C) in the presence of a controlled amount of oxygen.[3] This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides (which are subsequently reduced to N2).

  • Separation and Detection: The resulting gases are passed through a separation column (often a gas chromatography column) and quantified using a thermal conductivity detector (TCD).

  • Calculation: The instrument software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

While CHN analysis confirms the intended elemental composition, it is equally critical to quantify unintended elemental impurities, particularly heavy metals, which can originate from catalysts, reagents, or manufacturing equipment.[4] ICP-MS is the gold standard for this purpose due to its exceptional sensitivity and ability to detect a wide range of elements at trace levels (parts-per-billion or even parts-per-trillion).[5][6]

  • Sample Digestion: Accurately weigh approximately 50-100 mg of the sample into a clean vessel. The sample is then digested using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system. This process breaks down the organic matrix, leaving the elemental impurities in an aqueous solution. For some samples soluble in organic solvents, direct dilution in a suitable solvent like DMSO can be employed.[7]

  • Analysis: The digested sample solution is introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes the elements in the sample.

  • Mass Spectrometry: The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Quantification: The detector counts the number of ions for each element, and the concentration is determined by comparing the counts to a calibration curve generated from certified reference standards. This procedure is guided by standards such as USP General Chapter <233>.[7]

Comparative Elemental Analysis Data

The following table presents hypothetical, yet realistic, elemental analysis data for 2-Methoxy-3-(4-nitrophenyl)propanoic acid and its non-methoxylated analog, 3-(4-nitrophenyl)propanoic acid.

Analysis Parameter Theoretical Value for C₁₀H₁₁NO₅ Experimental Result (Compound A) Theoretical Value for C₉H₉NO₄ Experimental Result (Compound B)
CHN Analysis % Carbon53.33%53.25%55.38%55.31%
% Hydrogen4.92%4.95%4.65%4.68%
% Nitrogen6.22%6.18%7.18%7.15%
ICP-MS Lead (Pb)< 0.5 ppm< 0.1 ppm< 0.5 ppm< 0.1 ppm
Mercury (Hg)< 0.5 ppm< 0.1 ppm< 0.5 ppm< 0.1 ppm
Palladium (Pd)< 10 ppm1.2 ppm< 10 ppm0.8 ppm
Iron (Fe)Report5.8 ppmReport4.5 ppm

Compound A: 2-Methoxy-3-(4-nitrophenyl)propanoic acid Compound B: 3-(4-nitrophenyl)propanoic acid

The CHN results for both compounds are well within the acceptable deviation of ±0.4% from the theoretical values, confirming their elemental composition. The ICP-MS data indicates that both batches are free from significant heavy metal contamination, with only trace amounts of palladium (likely from a catalytic hydrogenation step in a related synthesis) and iron detected.

Part 2: Purity Certification and Structural Confirmation

Beyond elemental composition, a comprehensive certification requires the assessment of organic purity and definitive structural confirmation. This is achieved through a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry.[8] It separates the main compound from any organic impurities, allowing for precise quantification of purity. For aromatic carboxylic acids, reversed-phase HPLC is a common and effective method.[9][10]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

  • Sample Preparation: Accurately prepare a solution of the sample in a suitable diluent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the nitroaromatic chromophore has strong absorbance (e.g., 254 nm or 270 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are reported as a percentage of the main peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC quantifies impurities, LC-MS is invaluable for their identification.[11] By coupling the separation power of LC with the detection capabilities of a mass spectrometer, the molecular weight of each impurity can be determined, providing crucial clues to its structure.

HPLC_LCMS_Workflow Sample_Prep Sample Preparation (1 mg/mL) HPLC_Injection HPLC Injection & Separation Sample_Prep->HPLC_Injection UV_Detector UV Detector (Quantification) HPLC_Injection->UV_Detector MS_Detector Mass Spectrometer (Identification) HPLC_Injection->MS_Detector Split Flow Purity_Report Purity Report (% Area) UV_Detector->Purity_Report Impurity_MW Impurity Molecular Weights MS_Detector->Impurity_MW

Caption: Workflow for HPLC purity and LC-MS impurity identification.

Comparative Purity Data
Compound Retention Time (min) Purity (% Area) Major Impurity (Retention Time, % Area, Proposed ID)
A: 2-Methoxy-3-(4-nitrophenyl)propanoic acid 8.599.8%Impurity A-1 (7.2 min, 0.12%, Starting Material)
B: 3-(4-nitrophenyl)propanoic acid 7.999.7%Impurity B-1 (9.1 min, 0.18%, Dimerization Product)

The HPLC analysis shows high purity for both compounds. The slightly earlier retention time for Compound B is expected due to its lower lipophilicity (lacking the methoxy group) in a reversed-phase system. LC-MS analysis would be used to confirm the proposed identities of the minor impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the exact connectivity of atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Additional experiments like COSY, HSQC, and HMBC can be performed to further confirm the structure.

  • Data Analysis: Process the spectra (Fourier transform, phase and baseline correction) and assign the chemical shifts, coupling constants, and integrations to the specific protons and carbons in the molecular structure.

Expected ¹H NMR Signals for 2-Methoxy-3-(4-nitrophenyl)propanoic acid (in CDCl₃):

  • Aromatic Protons: Two doublets in the range of 7.5-8.2 ppm.

  • CH-COOH: A multiplet around 4.0-4.2 ppm.

  • CH₂: Two diastereotopic protons appearing as a multiplet around 3.0-3.3 ppm.

  • OCH₃: A singlet around 3.4-3.6 ppm.

  • COOH: A broad singlet, which may be variable in chemical shift.

The presence and specific splitting pattern of the methoxy group singlet and the diastereotopic methylene protons would clearly differentiate Compound A from Compound B.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It serves as an excellent complementary technique to NMR for structural confirmation.

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are assigned to specific functional groups.

Key Expected FTIR Absorption Bands (cm⁻¹):

  • O-H (Carboxylic Acid): Broad band from 2500-3300.

  • C=O (Carboxylic Acid): Strong, sharp band around 1700-1725.

  • NO₂ (Nitro Group): Two strong bands around 1520 (asymmetric) and 1345 (symmetric).

  • C-O (Methoxy): Stretch around 1050-1150.

  • Aromatic C=C: Bands in the 1450-1600 region.

The presence of a C-O stretch characteristic of the methoxy group would be a key differentiating feature for Compound A.

Conclusion

The comprehensive analysis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid requires a multi-faceted approach that combines elemental analysis with advanced chromatographic and spectroscopic techniques. As demonstrated, CHN analysis and ICP-MS provide a quantitative assessment of the elemental composition and purity, while HPLC, LC-MS, NMR, and FTIR work in concert to confirm the molecular structure and quantify organic impurities.

By comparing the target compound with a close structural analog, 3-(4-nitrophenyl)propanoic acid, we can appreciate the subtle yet significant differences in their analytical profiles, from chromatographic retention times to unique signals in their NMR and FTIR spectra. This self-validating system of orthogonal techniques ensures the highest level of confidence in the identity, purity, and quality of the material, which is paramount for researchers, scientists, and drug development professionals.

References

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Available at: [Link]

  • LGC. (2025, April 2). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method. Available at: [Link]

  • Ahmad, S., et al. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Current Drug Discovery Technologies, 14(2), 106-120. Available at: [Link]

  • EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. Available at: [Link]

  • Spectroscopy Online. (2026, February 13). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Available at: [Link]

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. Available at: [Link]

  • Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. Available at: [Link]

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  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • Journal of Pharmaceutical Analysis. (2013, May 18). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Available at: [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

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  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Available at: [Link]

  • PubChem. 3-(4-Nitrophenyl)propanoic acid. Available at: [Link]

  • ResearchGate. (2011, June 4). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid. Available at: [Link]

  • PubMed. (2004, January 15). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methoxy-3-(4-nitrophenyl)propanoic acid. As a niche chemical with a distinct combination of functional groups, understanding its reactivity and hazard profile is paramount for ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures.

Core Principles: A Hazard-Based Approach to Disposal

The disposal protocol for any chemical is dictated by its inherent properties. 2-Methoxy-3-(4-nitrophenyl)propanoic acid possesses three key structural features that define its risk profile:

  • A Carboxylic Acid Moiety: This functional group renders the molecule acidic. While it is an organic acid, it requires careful segregation from bases to prevent uncontrolled neutralization reactions and should never be stored in metal containers.[1][2]

  • A Nitrated Aromatic Ring: The 4-nitrophenyl group is the primary driver of this compound's toxicity. Nitroaromatic compounds are recognized as environmentally hazardous pollutants due to their high toxicity and potential for bioaccumulation.[3][4] The U.S. Environmental Protection Agency (EPA) considers many nitrophenols and related compounds as priority toxic pollutants.[3]

  • A Methoxy Group: While relatively stable, this ether group contributes to the overall organic nature of the compound, necessitating disposal as an organic chemical waste.

Given this profile, under no circumstances should 2-Methoxy-3-(4-nitrophenyl)propanoic acid or its solutions be disposed of down the drain. [5][6] Such action would release a toxic and persistent substance into aquatic ecosystems.[3] All waste streams containing this compound must be treated as hazardous chemical waste.[7]

Immediate Safety & Handling

Before generating any waste, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. The causality is clear: preventing exposure is the most effective safety measure.

Engineering Controls
  • Fume Hood: All handling of 2-Methoxy-3-(4-nitrophenyl)propanoic acid, including weighing the solid and preparing solutions, must be conducted inside a certified chemical fume hood. This is to prevent the inhalation of any fine powders or aerosols.

  • Designated Area: Establish a "Satellite Accumulation Area" (SAA) for hazardous waste at or near the point of generation.[1][6][8] This area must be clearly marked and away from drains or sources of ignition.[9]

Personal Protective Equipment (PPE)
  • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[2][8] Mixing incompatible waste streams is a frequent cause of laboratory incidents.

Incompatible Material Classes Reason for Segregation Supporting Citations
Bases (e.g., hydroxides, amines) Risk of violent exothermic neutralization reaction.[1][10]
Strong Oxidizing Agents (e.g., nitric acid, perchlorates) Potential for an unpredictable and energetic reaction with the organic components of the molecule.[1]
Aqueous Waste Streams This is an organic waste. Do not mix with aqueous waste streams to ensure proper final disposal via incineration.[2][9]
Non-Hazardous Waste Mixing hazardous with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and environmental burden.[11]

Step-by-Step Waste Collection Protocol

This protocol ensures that waste is accumulated safely, is properly identified, and is ready for collection by your institution's Environmental Health & Safety (EH&S) department.

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, sealable container designated for non-halogenated organic waste. A glass bottle or a high-density polyethylene (HDPE) container is typically appropriate.[11]

    • Ensure the container is compatible with the waste; never use metal containers for acidic waste.[1][2]

    • The container should be in good condition, with no cracks or leaks.[8]

  • Label the Container Before Use:

    • Attach a hazardous waste tag, available from your institution's EH&S office, to the empty container.[8][12]

    • Clearly write the words "Hazardous Waste".[8]

    • List all constituents by their full chemical names. Do not use abbreviations.[2] Write "2-Methoxy-3-(4-nitrophenyl)propanoic acid" and the name of any solvent used (e.g., "Methanol").

    • Maintain an approximate percentage composition of the contents.

  • Deposit Waste:

    • Carefully transfer the waste into the container within a fume hood.

    • Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion.[11]

  • Secure the Container:

    • Tightly cap the container immediately after adding waste.[8] It should remain closed at all times except when waste is being added.

    • Wipe the exterior of the container to remove any external contamination.

  • Store in Satellite Accumulation Area (SAA):

    • Place the sealed container in your designated SAA.

    • Ensure the SAA has secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]

  • Arrange for Pickup:

    • Once the container is full or you have finished the project, submit a waste pickup request to your institution's EH&S or equivalent safety office.[5] Do not transport hazardous waste yourself.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving 2-Methoxy-3-(4-nitrophenyl)propanoic acid.

G cluster_0 Laboratory Operations cluster_1 Waste Stream Identification cluster_2 Collection & Segregation cluster_3 Interim Storage cluster_4 Final Disposition start Waste Generation (2-Methoxy-3-(4-nitrophenyl)propanoic acid) waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused Reagent, Contaminated Weigh Paper) waste_type->solid Solid liquid Liquid Waste (Reaction Mixtures, Solutions) waste_type->liquid Liquid ppe Contaminated PPE (Gloves, Bench Liners) waste_type->ppe Solid Lab Debris collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Non-Halogenated Organic Liquid Waste Container liquid->collect_liquid collect_ppe Double-bag in clearly marked hazardous waste bag ppe->collect_ppe saa Store in Secondary Containment in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa collect_ppe->saa request_pickup Request Pickup from Environmental Health & Safety (EH&S) saa->request_pickup

Caption: Decision workflow for handling and disposing of 2-Methoxy-3-(4-nitrophenyl)propanoic acid waste.

Spill Management

Accidental spills should be treated as a hazardous waste incident.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or you feel unwell.

  • Isolate: Restrict access to the spill area.

  • Cleanup (Small Spills Only): If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent appropriate for organic acids. Do not use combustible materials like paper towels.

  • Collect Debris: All materials used for cleanup, including your gloves, must be collected, bagged or placed in a sealed container, labeled as hazardous waste, and disposed of through EH&S.[5][8]

  • Report: For large spills or any spill you are not comfortable cleaning, contact your institution's EH&S or emergency response line immediately.[13] All spills, regardless of size, must be reported to your supervisor.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-Methoxy-3-(4-nitrophenyl)propanoic acid, protecting themselves, their colleagues, and the environment.

References

  • 4-Nitrophenol in freshwater and marine water. (n.d.). Water Quality Australia.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Wang, X., et al. (2021). Atmospheric Nitrated Phenolic Compounds in Particle, Gaseous, and Aqueous Phases During Cloud Events at a Mountain. Journal of Geophysical Research: Atmospheres.
  • Taylor & Francis. (n.d.). Nitrophenol – Knowledge and References.
  • Unknown University. (n.d.). Laboratory Waste Disposal Guidelines.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • University of Georgia. (n.d.). Chemical and Laboratory Safety Manual.
  • MilliporeSigma. (2025). Safety Data Sheet for 4-Nitrophenol.
  • Vanderbilt University Medical Center. (n.d.). Identifying Hazardous Wastes in Your Laboratory.
  • Singh, P., & Singh, R. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • University of Pennsylvania. (2003). Laboratory Chemical Waste Management Guidelines. Environmental Health and Radiation Safety.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Northwestern University. (2015). Hazardous Waste Disposal Guide. Office for Research Safety.

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